molecular formula C11H14O4 B053454 2,3,4-Trimethoxy-6-methylbenzaldehyde CAS No. 22383-85-3

2,3,4-Trimethoxy-6-methylbenzaldehyde

Cat. No.: B053454
CAS No.: 22383-85-3
M. Wt: 210.23 g/mol
InChI Key: OMDNFMOQYYDECR-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-6-methylbenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethoxy-6-methylbenzaldehyde
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InChI

InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OMDNFMOQYYDECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176913
Record name 2,3,4-Trimethoxy-6-methylbenzaldehyde
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Molecular Weight

210.23 g/mol
Source PubChem
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CAS No.

22383-85-3
Record name 2,3,4-Trimethoxy-6-methylbenzaldehyde
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Record name 2,3,4-Trimethoxy-6-methylbenzaldehyde
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Record name 2,3,4-Trimethoxy-6-methylbenzaldehyde
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Record name 2,3,4-trimethoxy-6-methylbenzaldehyde
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Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,4-Trimethoxy-6-methylbenzaldehyde: A Specialized Reagent in Heterocyclic Synthesis

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 22383-85-3), a polysubstituted aromatic aldehyde. While not a widely documented compound, its primary significance lies in its role as a specialized chemical intermediate for the synthesis of complex heterocyclic structures. This document details its chemical identity, physicochemical properties, and a plausible, expertly-derived synthetic route based on established organometallic chemistry. The core focus is its application as a precursor in the synthesis of pyrroloindole derivatives, a class of compounds investigated for potential antitumor activity. This guide is intended for researchers, medicinal chemists, and drug development professionals requiring a deep understanding of this unique reagent.

Chemical Identity and Physicochemical Properties

This compound is a unique benzaldehyde derivative characterized by three methoxy groups and a methyl group on the aromatic ring. This substitution pattern imparts specific steric and electronic properties that influence its reactivity, particularly the electrophilicity of the aldehyde carbon and the nucleophilicity of the benzene ring.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
CAS Number 22383-85-3[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
IUPAC Name This compound
Appearance Solid (Predicted)
Melting Point 60-61 °C
Boiling Point 337.9±37.0 °C (Predicted)
SMILES CC1=CC(=C(C(=C1C=O)OC)OC)OC[1]

Note: There is a discrepancy in some databases regarding the CAS number, with 22838-85-3 also appearing. However, major chemical suppliers and databases predominantly list 22383-85-3.

Plausible Synthesis Pathway: Vilsmeier-Haack Formylation

While a specific, peer-reviewed synthesis protocol for this compound is not prominently available in the literature, a chemically sound and robust method can be proposed based on the well-established Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic rings.[2][3][4] The logical precursor for this synthesis is 1,2,3-trimethoxy-5-methylbenzene (also known as 2,3,4-trimethoxytoluene).

The Vilsmeier-Haack reaction involves the in-situ formation of a chloroiminium ion (the "Vilsmeier reagent") from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich aromatic ring to install the formyl group.

Proposed Experimental Protocol

This protocol is an adaptation of established procedures for the formylation of similar trimethoxybenzene derivatives.[5][6]

Step 1: Formation of the Vilsmeier Reagent

  • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 1.1 equivalents).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality Explanation: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to prevent uncontrolled reaction and degradation of the reagent.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

Step 2: Formylation of the Aromatic Ring

  • Dissolve the starting material, 1,2,3-trimethoxy-5-methylbenzene (1.0 equivalent), in a minimal amount of an appropriate inert solvent like dichloromethane (DCM) or use it neat if liquid.

  • Add the dissolved starting material to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 70-80 °C and maintain for several hours (e.g., 4-8 hours).

    • Causality Explanation: Heating provides the necessary activation energy for the electrophilic aromatic substitution. The electron-donating methoxy and methyl groups activate the ring, directing the formylation. The primary expected regioselectivity would be at the C6 position, which is para to one methoxy group and ortho to another, and is the most sterically accessible activated position.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Work-up

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Causality Explanation: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and quenches any remaining reactive POCl₃.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification (Self-Validation)

  • The crude product should be purified using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterize the purified fractions by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the final product, this compound.

    • Trustworthiness Principle: This final purification and characterization step is a self-validating system, ensuring the identity and purity of the synthesized reagent before its use in subsequent applications.

Synthesis Workflow Diagram

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3 & 4: Hydrolysis & Purification DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier 0-10 °C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Arene 1,2,3-Trimethoxy- 5-methylbenzene Arene->Iminium 70-80 °C Hydrolysis Ice Water Quench & Neutralization Iminium->Hydrolysis Purification Column Chromatography Hydrolysis->Purification Product 2,3,4-Trimethoxy- 6-methylbenzaldehyde Purification->Product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Application in the Synthesis of Antitumor Pyrroloindoles

The primary documented application for this compound is as a key reagent in the preparation of pyrroloindole derivatives, which have been investigated for antitumor activity. The pyrrolo-fused heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9][10]

In this context, the aldehyde functional group of this compound serves as an electrophilic handle. It can undergo condensation reactions with nucleophilic partners to construct the complex pyrroloindole framework. A common synthetic strategy involves the reaction of a substituted benzaldehyde with an indole derivative or a related nitrogen-containing heterocycle.

General Reaction Scheme

The reaction would likely proceed through a condensation or a multi-component reaction, where the aldehyde reacts with a suitable indole precursor to form the foundational structure of the target therapeutic agent. The specific substitution pattern of the benzaldehyde (three methoxy groups and a methyl group) is crucial, as these substituents will ultimately be part of the final molecule, influencing its three-dimensional shape, electronic properties, and ability to interact with biological targets like enzymes or receptors.[7][10]

G cluster_reaction Condensation / Cyclization reagent 2,3,4-Trimethoxy- 6-methylbenzaldehyde plus + reagent->plus precursor Indole Precursor (e.g., 2-aminoindole derivative) precursor->plus arrow Reaction Conditions plus->arrow product Pyrroloindole Derivative (Antitumor Candidate) arrow->product

Caption: General reaction for synthesizing Pyrroloindoles.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 10°C and 25°C in a tightly sealed container.[1]

  • Toxicity: Specific toxicological data is limited. Treat as a potentially hazardous substance. Avoid inhalation of dust, and prevent contact with skin and eyes.

Conclusion

This compound is a highly specialized synthetic intermediate whose value is intrinsically linked to its utility in constructing complex, biologically active molecules. While its synthesis is not widely published, established methods like the Vilsmeier-Haack reaction provide a reliable and plausible route for its preparation. Its documented role as a precursor to potential antitumor pyrroloindole compounds underscores its importance for researchers in medicinal chemistry and oncology drug discovery. This guide provides the foundational knowledge required for the synthesis, handling, and strategic application of this valuable reagent.

References

physicochemical properties of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its specific arrangement of methoxy groups and a methyl group on the benzaldehyde framework influences its reactivity and makes it a key building block in the development of fine chemicals and complex pharmaceutical molecules.[1] Researchers in drug discovery and materials science utilize this compound for creating novel structures, particularly in the synthesis of potential therapeutics for neurological and cardiovascular diseases.[1] This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic signature, and essential handling protocols, designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. The structural and identifying information for this compound is summarized below.

Table 1: Chemical Identity of this compound

Identifier Value Source(s)
IUPAC Name This compound [2]
CAS Number 22383-85-3 [1][3]
Molecular Formula C₁₁H₁₄O₄ [1][2]
Molecular Weight 210.23 g/mol [1][2]
Canonical SMILES CC1=CC(=C(C(=C1C=O)OC)OC)OC [2]
InChI InChI=1S/C11H₁₄O₄/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3 [2]

| MDL Number | MFCD00016598 |[1] |

(Image of the 2D structure of the molecule would be placed here in a real document)

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies.

Table 2: Summary of Physicochemical Properties

Property Value Unit Notes Source(s)
Melting Point 60 - 61 °C - [3]
Boiling Point 337.94 °C At 760 mmHg [1]
~338 °C Predicted [3]
Density 1.110 g/cm³ Predicted [3]
Water Solubility 10 g/L Stated as "(hydrolysis)" [4]
Solubility Slightly Soluble - In Chloroform, Ethyl Acetate [3][5]

| pKa | 10.54 ± 0.46 | - | Predicted |[4] |

Discussion of Properties:
  • Physical State and Appearance : With a melting point of 60-61 °C, this compound exists as a solid at standard laboratory temperatures.[3][5]

  • Boiling Point : The high boiling point of approximately 338 °C indicates low volatility under ambient conditions.[1]

  • Solubility : Its characterization as slightly soluble in organic solvents like chloroform and ethyl acetate is typical for a moderately polar organic molecule.[3][5] The reported water solubility of 10 g/L should be interpreted with caution, as the annotation "(hydrolysis)" suggests potential reactivity with water, which is not unexpected for an aldehyde.[4] This level of solubility may be influenced by temperature and pH.

Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound is paramount. The following protocols outline the standard methodologies for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguously determining the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice : Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.

  • Data Acquisition : Acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Expected ¹H NMR Signals : The spectrum should feature distinct signals corresponding to:

    • An aldehyde proton (-CHO) as a singlet in the δ 9.5-10.5 ppm region.

    • A single aromatic proton as a singlet.

    • Three distinct singlets for the three methoxy groups (-OCH₃), likely in the δ 3.8-4.0 ppm range.

    • A singlet for the methyl group (-CH₃) protons, likely in the δ 2.0-2.5 ppm range.

  • Expected ¹³C NMR Signals : The spectrum will show 11 distinct carbon signals, including:

    • A carbonyl carbon (C=O) signal above δ 185 ppm.

    • Multiple signals in the aromatic region (δ 100-160 ppm) for the substituted benzene ring.

    • Three signals for the methoxy carbons around δ 55-65 ppm.

    • A signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation : Place a small, representative sample of the solid compound directly onto the ATR crystal.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands :

    • ~1680 cm⁻¹ : A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.

    • ~2940-2830 cm⁻¹ : C-H stretching vibrations from the methyl and methoxy groups.

    • ~2730 cm⁻¹ : A characteristic, though sometimes weak, C-H stretch associated with the aldehyde group.

    • ~1580, 1470 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

    • ~1280, 1100 cm⁻¹ : Strong C-O stretching vibrations from the ether linkages of the methoxy groups.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Data Analysis :

    • Molecular Ion Peak (M⁺) : Expect a prominent peak at an m/z (mass-to-charge ratio) of approximately 210, corresponding to the molecular weight of the compound.

    • Fragmentation Pattern : Look for characteristic fragments resulting from the loss of methyl radicals (M-15) or methoxy groups (M-31) from the molecular ion.

Section 4: Synthesis and Reactivity Insights

While specific synthetic routes for this compound are not detailed in readily available literature, its structure suggests that established formylation reactions would be effective. The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic rings, provides a logical and illustrative pathway.

Illustrative Synthetic Workflow: Vilsmeier-Haack Reaction This protocol is based on the synthesis of the closely related 2,3,4-Trimethoxybenzaldehyde and is presented for illustrative purposes.[6] The starting material would be 1,2,3-Trimethoxy-5-methylbenzene.

  • Vilsmeier Reagent Formation : The Vilsmeier reagent is prepared by the reaction of a formamide, such as dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) under controlled temperature conditions.

  • Electrophilic Aromatic Substitution : The electron-rich trimethoxymethylbenzene ring attacks the electrophilic Vilsmeier reagent, forming an iminium salt intermediate.

  • Hydrolysis : The reaction mixture is carefully quenched with water or ice, which hydrolyzes the iminium salt to yield the final aldehyde product, this compound.

G cluster_reagents Reagent Preparation cluster_reaction Core Reaction DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate StartMat 1,2,3-Trimethoxy- 5-methylbenzene StartMat->Intermediate Electrophilic Attack Product This compound Intermediate->Product via Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Illustrative Vilsmeier-Haack synthesis pathway.

Section 5: Handling, Storage, and Stability

Adherence to proper safety and storage protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Storage Recommendations
  • Temperature : Store the compound in a refrigerator at 2-8°C.[1][3]

  • Atmosphere : To prevent potential oxidation or degradation, store the material under an inert gas atmosphere, such as argon or nitrogen.[1][3][5]

  • Container : Keep the container tightly closed in a dry and well-ventilated place.[7]

Safe Handling Protocols

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G start Start: Retrieve from Storage ppe 1. Don PPE (Goggles, Lab Coat, Gloves) start->ppe hood 2. Work in Ventilated Fume Hood ppe->hood weigh 3. Weigh Required Amount Avoid creating dust hood->weigh use 4. Perform Experiment weigh->use cleanup 5. Clean Up & Decontaminate (Spatulas, surfaces) use->cleanup waste 6. Dispose of Contaminated Waste Properly cleanup->waste store 7. Return Compound to Inert Gas Storage waste->store end End: Remove PPE & Wash Hands store->end

Caption: Safe laboratory handling workflow for solids.

Stability and Incompatibilities
  • Stability : The compound is stable under recommended storage conditions.[7]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, as they can react with the aldehyde functional group.[7]

  • Hazardous Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[7]

Section 6: Conclusion

This compound is a well-defined solid organic compound with distinct physicochemical properties. Its melting point of 60-61 °C, high boiling point, and characteristic spectroscopic signatures provide clear parameters for its identification and use. The presence of an aldehyde and multiple ether functional groups dictates its reactivity and its utility as a versatile intermediate in synthetic chemistry. Proper adherence to the storage and handling protocols outlined in this guide is essential for maintaining its purity and ensuring safe laboratory operations.

References

2,3,4-Trimethoxy-6-methylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,4-Trimethoxy-6-methylbenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of this compound (CAS No. 22383-85-3), a polysubstituted aromatic aldehyde. With a molecular weight of 210.23 g/mol and the chemical formula C₁₁H₁₄O₄, this compound serves as a specialized chemical intermediate. Its unique substitution pattern, featuring three methoxy groups and a methyl group on the benzaldehyde scaffold, imparts specific reactivity and steric properties that are valuable in multi-step organic synthesis. This document details the compound's physicochemical properties, proposes a logical synthetic pathway, outlines methods for its characterization, and discusses its applications in the context of pharmaceutical research and development. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this specific building block.

Physicochemical Profile

The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. The key data has been consolidated from multiple authoritative sources and is presented below.

PropertyValueSource(s)
CAS Number 22383-85-3--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₁₄O₄--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 210.23 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 60-61 °C--INVALID-LINK--
Boiling Point 337.9 ± 37.0 °C (at 760 mmHg, Predicted)--INVALID-LINK--, --INVALID-LINK--
Solubility Slightly soluble in Chloroform and Ethyl Acetate--INVALID-LINK--
Storage Conditions 2-8°C, store under an inert gas (e.g., Argon, Nitrogen)--INVALID-LINK--, --INVALID-LINK--

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented, a chemically sound and efficient route can be proposed based on established formylation reactions applied to a suitable precursor.

Proposed Synthetic Route: Vilsmeier-Haack Formylation

The most logical approach for the synthesis of this compound is the Vilsmeier-Haack reaction. This method is highly effective for the formylation of electron-rich aromatic rings. The chosen precursor would be 1,2,3-Trimethoxy-5-methylbenzene (CAS 6443-69-2).[1][2]

Causality of Experimental Choice: The benzene ring of the precursor is highly activated by three electron-donating methoxy groups, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides a relatively mild method for introducing a formyl (-CHO) group. The formylation is expected to occur at the C6 position, which is sterically accessible and activated by the adjacent methoxy groups.

Experimental Protocol (Proposed)
  • Vilsmeier Reagent Formation: In a three-necked, oven-dried flask under an inert atmosphere (N₂), cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 20°C. Stir for 30 minutes to form the Vilsmeier reagent, an electrophilic iminium salt.

  • Formylation: Dissolve the precursor, 1,2,3-Trimethoxy-5-methylbenzene, in a suitable solvent like dichloromethane or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 80-85°C for several hours to drive the reaction to completion.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing crushed ice and water to hydrolyze the intermediate iminium species, which liberates the aldehyde.

  • Extraction and Purification: Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier 0-20°C POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Formylation Precursor 1,2,3-Trimethoxy-5-methylbenzene Precursor->Intermediate 80-85°C Product This compound Intermediate->Product H2O H₂O (Water Workup) H2O->Product G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds / Drug Candidates Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation Reactions (e.g., Aldol, Knoevenagel) Start->Condensation Amines Substituted Benzylamines Reductive_Amination->Amines Alkenes Stilbene Derivatives Wittig_Reaction->Alkenes Complex Heterocycles & Complex Molecules Condensation->Complex

References

An In-Depth Technical Guide to the Structure Elucidation of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and development. This technical guide provides a comprehensive, methodology-driven approach to the structure elucidation of 2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS No: 22383-85-3), a valuable intermediate in organic synthesis.[1] By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a logical and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind each analytical step, culminating in the definitive structural confirmation provided by X-ray crystallography.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into advanced spectroscopic analysis, the first step is to establish the molecular formula. For this compound, the known formula is C₁₁H₁₄O₄.[2][3] This information is critical as it allows for the calculation of the Degree of Unsaturation (DoU) , which provides initial clues about the presence of rings or multiple bonds.

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (14/2) DoU = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, likely a carbonyl group (C=O), which is consistent with the "benzaldehyde" class of the molecule.

Spectroscopic Elucidation Workflow

A multi-technique, orthogonal approach is essential for rigorous structure determination. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a single, validated structure.

G cluster_start Initial Hypothesis cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation A Molecular Formula C₁₁H₁₄O₄ DoU = 5 B Mass Spectrometry (MS) - Molecular Weight - Fragmentation A->B Provides basis for C Infrared (IR) Spectroscopy - Functional Groups A->C Provides basis for D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) - Chemical Environments - Connectivity Clues A->D Provides basis for F Structure Assembly - Integration of All Data B->F C->F E 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Definitive Connectivity D->E Guides interpretation E->F Provides final connectivity G X-ray Crystallography - Absolute Structure F->G Confirms hypothesis

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Mass

Causality: Electron Ionization Mass Spectrometry (EI-MS) is employed first to confirm the molecular weight of the compound. The mass of the molecular ion (M⁺) should correspond to the calculated mass from the molecular formula.

Expected Data: The calculated molecular weight for C₁₁H₁₄O₄ is 210.22 g/mol .[2][3] The high-resolution mass spectrum should yield a molecular ion peak [M]⁺ at an m/z value extremely close to this calculated mass.

Ionm/z (Expected)Interpretation
[M]⁺210.0892Molecular Ion for C₁₁H₁₄O₄
[M-15]⁺195Loss of a methyl radical (•CH₃)
[M-29]⁺181Loss of an ethyl radical or CHO radical
[M-31]⁺179Loss of a methoxy radical (•OCH₃)

The fragmentation pattern provides structural clues. The presence of peaks corresponding to the loss of 15 and 31 amu is highly characteristic of methyl and methoxy groups, respectively, corroborating the proposed structure.

Infrared Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. For an aromatic aldehyde with ether linkages, we expect several distinct peaks.

Expected Data: A study on this specific molecule reported a strong absorption at 1680 cm⁻¹, characteristic of the C=O stretch.[2][4]

Wavenumber (cm⁻¹)AssignmentFunctional Group
~2950-2830C-H StretchAliphatic (Methyl/Methoxy)
~2850 & ~2750C-H StretchAldehyde C-H[5][6]
~1680 C=O Stretch Aromatic Aldehyde [2][7]
~1600, ~1480C=C StretchAromatic Ring
~1280, ~1100C-O StretchAryl Ether

The presence of the strong carbonyl (C=O) peak at a frequency below 1700 cm⁻¹ confirms it is conjugated with the aromatic ring.[6] The two weak aldehyde C-H stretches are diagnostic and help distinguish it from a ketone.

NMR Spectroscopy: The Core of Structure Determination

NMR spectroscopy provides the most detailed information, allowing us to map out the carbon skeleton and the placement of protons.

¹H NMR Spectroscopy

Causality: Proton NMR reveals the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~10.4Singlet1HH-7 (CHO)Aldehyde protons are highly deshielded.
~6.5Singlet1HH-5Aromatic proton, shielded by three ortho/para electron-donating methoxy groups.
~3.9Singlet3HOCH₃Methoxy protons, typical chemical shift.
~3.85Singlet3HOCH₃Slight variation due to different positions on the ring.
~3.8Singlet3HOCH₃Slight variation due to different positions on the ring.
~2.5Singlet3HAr-CH₃Benzylic protons, deshielded by the aromatic ring.

The presence of a single aromatic proton (singlet, 1H) is a key piece of information, indicating the ring is pentasubstituted. The four additional singlets with integrations of 3H each correspond to the three methoxy groups and one methyl group, which are not coupled to any other protons.

¹³C NMR and DEPT-135 Spectroscopy

Causality: ¹³C NMR shows the number of unique carbon environments. A DEPT-135 experiment further distinguishes these carbons based on the number of attached protons: CH and CH₃ groups appear as positive signals, while CH₂ groups are negative. Quaternary carbons (Cq) do not appear in DEPT spectra.

Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmDEPT-135AssignmentRationale
~191.0Positive (CH)C-7 (C=O)Aldehyde carbonyl carbon, highly deshielded.
~160-140CqC-2, C-3, C-4Aromatic carbons attached to oxygen, highly deshielded.
~138.0CqC-6Aromatic carbon attached to the methyl group.
~125.0CqC-1Aromatic carbon attached to the aldehyde.
~108.0Positive (CH)C-5Aromatic methine carbon, shielded by alkoxy groups.
~62.0Positive (CH₃)OCH₃Methoxy carbons.
~61.0Positive (CH₃)OCH₃Methoxy carbons.
~56.0Positive (CH₃)OCH₃Methoxy carbons.
~20.0Positive (CH₃)Ar-CH₃Methyl carbon.

The DEPT-135 spectrum would confirm one aromatic CH, four CH₃ groups (three methoxy, one methyl), and one aldehyde CH. The remaining five signals in the full ¹³C spectrum that are absent from the DEPT spectrum must be the five quaternary aromatic carbons.

2D NMR: Assembling the Structure

While 1D NMR provides the fragments, 2D NMR shows how they are connected.

  • COSY (COrrelation SpectroscopY): This experiment shows proton-proton couplings (typically over 2-3 bonds).[8] For this molecule, no cross-peaks are expected in the COSY spectrum, as all proton signals are singlets, confirming they are isolated from other protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J coupling).[9] This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall connectivity, as it shows correlations between protons and carbons over 2-3 bonds (²J and ³J couplings).[9]

Caption: Expected key HMBC correlations for structure confirmation.

Interpretation of Key HMBC Correlations:

  • Aldehyde Proton (H-7): This proton (~10.4 ppm) should show correlations to the quaternary carbons C-1 and C-2, definitively placing the aldehyde group adjacent to the C-2 methoxy group.

  • Methyl Protons (Ar-CH₃): These protons (~2.5 ppm) will correlate to C-6, C-5, and C-1, locking the methyl group's position at C-6.

  • Aromatic Proton (H-5): This proton (~6.5 ppm) will show correlations to C-1, C-3, C-4, and C-6. The correlation to C-4 is crucial for confirming the 2,3,4-trimethoxy substitution pattern.

  • Methoxy Protons: Each of the three methoxy proton signals will show a strong ³J correlation to the specific aromatic carbon it is attached to (C-2, C-3, or C-4), allowing for their exact placement.

Definitive Proof: Single-Crystal X-ray Crystallography

While the spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of every atom.

The crystal structure of this compound has been determined and published.[2][4] The results from this analysis confirm the connectivity established through NMR spectroscopy, providing a final, authoritative validation of the structure. The data shows that the aldehyde group and the methoxy group at the para position (C-4) are nearly coplanar with the benzene ring.[2]

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C{¹H} NMR Acquisition: Acquire data using a proton-decoupled pulse program with a 45° pulse width, a relaxation delay of 2 seconds, and accumulate 1024 scans.

  • 2D NMR Acquisition: For COSY, HSQC, and HMBC experiments, use standard gradient-selected pulse programs (e.g., gCOSY, gHSQCAD, gHMBCAD). Optimize the spectral width in both dimensions to encompass all relevant signals. For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.[9]

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio. Perform a background scan of the clean ATR crystal prior to sample analysis.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample dissolved in a suitable solvent (e.g., methanol) via direct infusion or through a Gas Chromatography (GC) inlet.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, operating in Electron Ionization (EI) mode.

  • Data Acquisition: Set the electron energy to 70 eV. Acquire data over a mass range of m/z 40-400 to observe the molecular ion and key fragments.

Conclusion

The structure of this compound is rigorously established through a systematic and synergistic application of modern analytical techniques. Mass spectrometry and elemental analysis confirm the molecular formula, while IR spectroscopy identifies the key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments; ¹H and ¹³C NMR identify the unique chemical environments, and 2D techniques—most critically HMBC—unambiguously piece the molecular fragments together. This entire body of spectroscopic evidence is ultimately and definitively confirmed by single-crystal X-ray diffraction data. This workflow exemplifies a robust, self-validating system for structure determination, critical for ensuring scientific integrity in research and development.

References

A Comprehensive Technical Guide to the Spectroscopic Profile of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Medicinal Chemistry

2,3,4-Trimethoxy-6-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in the field of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring three methoxy groups and a methyl group on the benzaldehyde scaffold, makes it a valuable precursor for the synthesis of a variety of complex organic molecules and pharmacologically active compounds. This guide provides a detailed overview of its spectroscopic characteristics, offering a foundational understanding for its identification, characterization, and utilization in research and development.

With a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol , this compound serves as a crucial building block in the development of novel therapeutic agents.[1] A comprehensive understanding of its spectroscopic data is paramount for ensuring the purity, identity, and structural integrity of synthetic intermediates and final products.

Molecular Structure and Properties

The molecular structure of this compound is presented below. The strategic placement of electron-donating methoxy groups and a weakly activating methyl group influences the reactivity of the aromatic ring and the aldehyde functional group.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} "Molecular Structure of this compound"

Spectroscopic Data & Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

Wavenumber (cm⁻¹)Assignment
~2940-2830 C-H stretch (alkane)
~2730 C-H stretch (aldehyde)
1680 C=O stretch (aromatic aldehyde)
~1580, 1470 C=C stretch (aromatic)
~1280, 1100 C-O stretch (ether)

Note: The values presented are typical for the assigned functional groups and the key carbonyl stretch is experimentally verified.[2]

The most prominent feature in the IR spectrum is the strong absorption band at 1680 cm⁻¹ , which is indicative of the C=O stretching vibration of the aromatic aldehyde.[2] The presence of multiple ether linkages is confirmed by the strong C-O stretching bands in the region of 1280-1100 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups, as well as the aromatic C-H bonds, appear in their expected regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.4s1H-CHO
~6.7s1HAr-H
~3.9s3H-OCH₃
~3.8s3H-OCH₃
~3.7s3H-OCH₃
~2.5s3HAr-CH₃

Interpretation:

  • The aldehyde proton is expected to be the most downfield signal, appearing as a singlet around 10.4 ppm.

  • The single aromatic proton will appear as a singlet, with its chemical shift influenced by the surrounding electron-donating groups.

  • Three distinct singlets are anticipated for the three methoxy groups, as their chemical environments are different.

  • The methyl group on the aromatic ring will also produce a singlet.

¹³C NMR (Carbon-13 NMR) - Predicted Data

Chemical Shift (δ) ppmAssignment
~191C=O (Aldehyde)
~160-140Ar-C (substituted)
~125Ar-C (substituted)
~110Ar-CH
~62-55-OCH₃
~20Ar-CH₃

Interpretation:

  • The carbonyl carbon of the aldehyde will be the most downfield signal.

  • The aromatic carbons attached to the oxygen atoms will appear in the range of 160-140 ppm.

  • The remaining aromatic carbons will have distinct chemical shifts based on their substitution.

  • The carbons of the three methoxy groups and the methyl group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 210, corresponding to its molecular weight.

Predicted Fragmentation Pattern:

m/z RatioAssignment
210[M]⁺ (Molecular Ion)
195[M - CH₃]⁺
181[M - CHO]⁺ or [M - C₂H₅]⁺
165[M - CH₃ - H₂CO]⁺

Interpretation:

The fragmentation of this compound under EI conditions would likely involve the loss of a methyl radical from one of the methoxy groups to give a stable ion at m/z 195. Subsequent fragmentations could involve the loss of a CHO radical, or other neutral losses such as formaldehyde (H₂CO) from the methoxy groups.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} "Predicted Mass Spectrometry Fragmentation Pathway"

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

FTIR Spectroscopy Protocol
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While complete experimental NMR and MS data are not widely published, the provided analysis based on known spectral correlations and data for analogous compounds offers a robust framework for the characterization of this important synthetic intermediate. The detailed protocols and interpretations herein are intended to support researchers and drug development professionals in their work with this versatile molecule.

References

mass spectrometry of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2,3,4-Trimethoxy-6-methylbenzaldehyde

This guide offers a detailed examination of the mass spectrometric behavior of this compound, a significant building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] For researchers and drug development professionals, understanding the fragmentation signature of this molecule is crucial for its unambiguous identification, purity assessment, and quality control. This document provides a predictive analysis of its electron ionization (EI) mass spectrum, a detailed experimental protocol for data acquisition, and an interpretation of the expected fragmentation pathways grounded in established chemical principles.

Molecular Profile and Ionization Strategy

This compound (C₁₁H₁₄O₄) has a molecular weight of 210.23 g/mol .[1][2] Its structure, featuring an aromatic ring substituted with an aldehyde, a methyl group, and three methoxy groups, dictates its fragmentation behavior under mass spectrometry.

Electron Ionization (EI) is the method of choice for this class of volatile and semi-volatile organic compounds. The standard use of a high-energy 70 eV electron beam provides sufficient energy to not only ionize the molecule but also to induce extensive, reproducible fragmentation.[3][4] This fragmentation pattern serves as a unique "fingerprint," enabling robust structural confirmation and differentiation from isomers. The process involves the formation of a radical cation (M•+), which then undergoes a series of unimolecular dissociations to yield smaller, stable fragment ions.[4]

Predicted Electron Ionization (EI) Fragmentation Pathways

The analysis begins with the molecular ion (M•+) , which is expected at a mass-to-charge ratio (m/z) of 210. This peak confirms the molecular weight of the compound.[2] Following ionization, the M•+ undergoes characteristic cleavages driven by the stability of the resulting fragments.

Primary Fragmentation Events:

  • Loss of a Methyl Radical (•CH₃): This is one of the most anticipated and significant fragmentation events for molecules containing methoxy groups. The loss of a methyl radical (15 Da) from one of the methoxy substituents leads to the formation of a highly stable, resonance-delocalized cation at m/z 195 . This peak is expected to be of high abundance.

  • Loss of a Hydrogen Radical (•H): A common feature in the mass spectra of aldehydes is the cleavage of the C-H bond of the aldehyde group, resulting in an [M-1]⁺ ion.[7][8] This would produce a prominent acylium ion at m/z 209 .

  • Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (29 Da), yielding a fragment at m/z 181 .[7][8]

Secondary Fragmentation Events:

The primary fragment ions can undergo further dissociation, providing additional structural information.

  • From the m/z 195 ion ([M-CH₃]⁺): This ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for aromatic carbonyl compounds.[7] This pathway leads to a daughter ion at m/z 167 . Another possibility is the loss of formaldehyde (CH₂O, 30 Da) via rearrangement, particularly involving the ortho-methoxy group, which would generate an ion at m/z 165 .

The logical flow of these fragmentation events is visualized in the diagram below.

G M C₁₁H₁₄O₄ m/z = 210 (Molecular Ion) F195 [M - •CH₃]⁺ m/z = 195 M->F195 - •CH₃ (15 Da) F209 [M - •H]⁺ m/z = 209 M->F209 - •H (1 Da) F181 [M - •CHO]⁺ m/z = 181 M->F181 - •CHO (29 Da) F167 [M - •CH₃ - CO]⁺ m/z = 167 F195->F167 - CO (28 Da) G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector 250°C Column GC Column (Temp Program) Injector->Column He Carrier Gas MS_Interface Transfer Line Column->MS_Interface IonSource EI Ion Source (70 eV) MS_Interface->IonSource Analyte Introduction MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector (EM) MassAnalyzer->Detector

References

An In-depth Technical Guide on the Theoretical Reactivity of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxy-6-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring three electron-donating methoxy groups and a sterically demanding ortho-methyl group, imparts a nuanced reactivity profile that is crucial for the design of complex molecular architectures. This guide provides a comprehensive theoretical and practical examination of the reactivity of this compound, offering insights into its synthesis, electronic and steric properties, and its behavior in various chemical transformations. Understanding these characteristics is paramount for its effective utilization as a building block in the development of novel pharmaceuticals and fine chemicals.[1]

Molecular Structure and Physicochemical Properties

The reactivity of this compound is intrinsically linked to its molecular structure. The benzene ring is highly activated by the three methoxy groups, which are strong +M (mesomeric) and weak -I (inductive) substituents. This results in increased electron density on the aromatic ring, influencing its susceptibility to electrophilic attack. The aldehyde group, a meta-director, and the ortho-methyl group further modulate this reactivity.

PropertyValue
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
CAS Number 22383-85-3
Boiling Point 337.94 °C at 760 mmHg
Storage 2-8°C, under inert gas

Source: PubChem CID 89683, MySkinRecipes[2]

Crystal structure analysis of this compound reveals that the aldehyde group and the para-methoxy group are nearly coplanar with the benzene ring, maximizing resonance effects.[3]

Synthesis of this compound

The primary synthetic route to this compound is through the Vilsmeier-Haack formylation of an appropriately substituted aromatic precursor. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings.[4][5][6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4,5-trimethoxytoluene

This protocol is adapted from the method described by Ishii et al. (1992) as cited in a crystallographic study.[3]

Materials:

  • 3,4,5-trimethoxytoluene

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • To a stirred solution of 3,4,5-trimethoxytoluene (100 mmol) and dimethylformamide (100 mmol) in chloroform (200 ml) at room temperature, add phosphorus oxychloride (100 mmol).

  • Stir the mixture for 1 hour at room temperature.

  • Wash the chloroform layer with water three times.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from petroleum ether to yield this compound.

Causality Behind Experimental Choices:

  • 3,4,5-trimethoxytoluene: The electron-donating methoxy and methyl groups activate the aromatic ring, facilitating electrophilic substitution. The formylation occurs at the position ortho to the methyl group and para to a methoxy group, which is sterically accessible and electronically activated.

  • Vilsmeier Reagent (from DMF and POCl₃): This reagent is a mild electrophile, suitable for the formylation of highly activated aromatic rings without causing unwanted side reactions.[7]

  • Room Temperature Reaction: The high reactivity of the substrate allows the reaction to proceed at a moderate temperature, which is advantageous for minimizing potential side reactions.

Vilsmeier_Haack_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Toluene 3,4,5-Trimethoxytoluene Formylation Vilsmeier-Haack Formylation Toluene->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Formylation Product This compound Formylation->Product Aldehyde_Reactivity cluster_reactions Reactions of the Aldehyde Group cluster_products Products Aldehyde This compound Reduction Reduction (e.g., NaBH₄) Aldehyde->Reduction Nucleophilic Addition Oxidation Oxidation (e.g., KMnO₄) Aldehyde->Oxidation Wittig Wittig Reaction (with Phosphonium Ylide) Aldehyde->Wittig Nucleophilic Addition Condensation Condensation Reactions (e.g., Aldol, Claisen-Schmidt) Aldehyde->Condensation Nucleophilic Addition Alcohol Benzyl Alcohol Derivative Reduction->Alcohol Carboxylic_Acid Benzoic Acid Derivative Oxidation->Carboxylic_Acid Alkene Styrene Derivative Wittig->Alkene Unsaturated_Ketone α,β-Unsaturated Ketone/Ester Condensation->Unsaturated_Ketone

References

An In-depth Technical Guide to 2,3,4-Trimethoxy-6-methylbenzaldehyde: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2,3,4-Trimethoxy-6-methylbenzaldehyde is a polysubstituted aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique substitution pattern, featuring three methoxy groups and a methyl group on the benzaldehyde core, imparts specific electronic and steric properties that make it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the historical context of its synthesis, its physicochemical properties, and detailed experimental protocols for its preparation, serving as a vital resource for professionals in the field. The compound's primary utility lies in its role as a key intermediate in the production of various pharmaceuticals.[1][2]

Physicochemical and Spectroscopic Profile

This compound typically appears as a white to off-white crystalline solid.[3] A summary of its key physical, chemical, and spectroscopic properties is presented below for ease of reference and structural verification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₄[4]
Molecular Weight210.23 g/mol [4]
Melting Point60-61 °C[3]
Boiling Point337.9±37.0 °C (Predicted)[3]
Density1.110 g/cm³[3]
IUPAC NameThis compound[4]
CAS Number22383-85-3[4]

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points and Assignments
¹H NMR (Proton NMR)Specific chemical shifts are dependent on the solvent used.
¹³C NMR (Carbon-13 NMR)Data is available in various spectral databases.
Infrared (IR) SpectroscopyCharacteristic absorption peaks are observed for the aldehyde C=O stretch, as well as aromatic C-H and C-O stretches.[5]
Mass Spectrometry (MS)The molecular ion peak (M+) is observed at an m/z ratio corresponding to the molecular weight.

Historical Context and the Evolution of Synthesis

While the precise moment of the first synthesis of this compound is not prominently documented in early chemical literature, its development is intrinsically linked to the broader advancements in formylation reactions in organic chemistry during the late 19th and early 20th centuries. The ability to synthesize polysubstituted benzaldehydes like this one became practical with the advent of powerful methods for introducing an aldehyde group onto an activated benzene ring.

Two historically significant reactions laid the foundational groundwork for the synthesis of such compounds:

  • The Gattermann Reaction: Developed by the German chemist Ludwig Gattermann, this reaction initially utilized hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to formylate aromatic compounds.[6][7][8] This provided a direct pathway to aromatic aldehydes.[9] Over time, modifications to the Gattermann reaction have been introduced to improve safety and efficiency. For instance, the use of zinc cyanide (Zn(CN)₂) as a solid, less hazardous alternative to gaseous HCN has become a common practice.[6][8] The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and the Lewis acid catalyst.[6]

  • The Vilsmeier-Haack Reaction: Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction employs a "Vilsmeier reagent," which is typically formed from a substituted formamide like dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[9][10] This method is particularly effective for the formylation of electron-rich aromatic compounds.[9][11][12] The Vilsmeier-Haack reaction is a versatile and widely adopted method for synthesizing aromatic aldehydes, including this compound, from appropriately activated precursors.[9]

Modern Synthetic Routes and Methodologies

The contemporary synthesis of this compound is primarily achieved through two principal routes: the formylation of a substituted toluene and the methylation of a corresponding polyhydroxybenzaldehyde derivative. The choice of a specific route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Route 1: Formylation of 3,4,5-Trimethoxytoluene via the Vilsmeier-Haack Reaction

This is a common and efficient method that introduces a formyl group onto the aromatic ring of 3,4,5-trimethoxytoluene.[5]

Reaction Scheme:

Figure 1: Synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol:

  • Vilsmeier Reagent Formation: In a suitable reaction vessel equipped with a stirrer, thermometer, and an addition funnel, the Vilsmeier reagent is prepared by the controlled addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). This is an exothermic reaction and the temperature should be maintained below 20°C using an ice bath.

  • Formylation: To a stirred solution of 3,4,5-trimethoxytoluene in an appropriate solvent such as chloroform, the freshly prepared Vilsmeier reagent is added.[5] The reaction mixture is then stirred for a specified period, often at room temperature or with gentle heating, to ensure the completion of the formylation reaction.[5]

  • Hydrolysis: Once the reaction is deemed complete, the mixture is cooled and then carefully poured into a mixture of ice and water to hydrolyze the intermediate iminium salt.[9][11]

  • Work-up and Purification: The product is typically extracted from the aqueous layer using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or vacuum distillation to yield pure this compound as a crystalline solid.[5]

Causality Behind Experimental Choices:

  • The use of an electron-rich aromatic substrate like 3,4,5-trimethoxytoluene is crucial as the Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the methoxy and methyl groups activate the ring towards formylation.[12]

  • The controlled, low-temperature addition of POCl₃ to DMF is essential for the safe and efficient formation of the Vilsmeier reagent, preventing unwanted side reactions.

  • The final hydrolysis step is critical for the conversion of the stable iminium salt intermediate to the desired aldehyde product.

Route 2: Methylation of a Substituted Polyhydroxybenzaldehyde

An alternative synthetic approach involves the exhaustive methylation of the hydroxyl groups of a corresponding polyhydroxy-6-methylbenzaldehyde derivative.

Reaction Scheme:

Figure 2: Synthesis via methylation of a polyhydroxybenzaldehyde derivative.

Detailed Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and an addition funnel, the starting polyhydroxy-6-methylbenzaldehyde is dissolved in a suitable solvent.

  • Methylation: A methylating agent, such as dimethyl sulfate, is added to the reaction mixture in the presence of a base, like sodium hydroxide. The reaction is typically carried out at a controlled temperature.

  • Work-up and Purification: After the reaction is complete, the product is isolated through extraction and purified using standard techniques such as crystallization or chromatography.

Applications in Drug Development

This compound is a crucial building block in the synthesis of a variety of biologically active compounds.[1] Its structural features are valuable in the creation of complex molecules with potential therapeutic properties.[1] For instance, it is utilized in the development of drug candidates for neurological and cardiovascular diseases.[1] The presence of multiple methoxy groups can influence the reactivity and selectivity of subsequent chemical transformations, making it a versatile intermediate in organic synthesis.[1]

Conclusion

The synthesis of this compound is a testament to the evolution of organic chemistry, from foundational formylation reactions to modern, efficient synthetic protocols. This in-depth guide has provided a comprehensive overview of its discovery, history, and the key synthetic methodologies employed in its preparation. For researchers, scientists, and drug development professionals, a thorough understanding of these synthetic routes is paramount for the continued development of novel therapeutics that rely on this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the Vilsmeier-Haack formylation of 1,2,3-trimethoxy-5-methylbenzene to synthesize 2,3,4-trimethoxy-6-methylbenzaldehyde. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, discusses the expected outcomes and characterization techniques, and provides a troubleshooting guide. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

The Vilsmeier-Haack (V-H) reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] The Vilsmeier reagent is a weak electrophile that reacts selectively with activated aromatic systems.[4] 1,2,3-Trimethoxy-5-methylbenzene is a highly activated aromatic substrate due to the presence of three electron-donating methoxy groups and one activating methyl group, making it an excellent candidate for the V-H formylation. The resulting product, this compound, is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[5] This guide will detail the synthesis of this important benzaldehyde derivative.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,2,3-trimethoxy-5-methylbenzene attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a resonance-stabilized carbocation intermediate (arenium ion). A subsequent deprotonation restores aromaticity, yielding an iminium salt intermediate.

  • Hydrolysis: The iminium salt is then hydrolyzed during the aqueous work-up to afford the final aldehyde product, this compound.[1]

Regioselectivity: The position of formylation on the 1,2,3-trimethoxy-5-methylbenzene ring is directed by the combined electronic and steric effects of the substituents. The three methoxy groups and the methyl group are all ortho-, para-directing activators. The positions ortho and para to the methyl group are C4 and C6. The positions ortho and para to the methoxy groups are C2, C4, and C6. The cumulative activating effect of the three adjacent methoxy groups and the methyl group makes the ring highly nucleophilic. The formylation is expected to occur at the most nucleophilic and sterically accessible position. In this case, the formylation will occur at the C6 position, which is ortho to the methyl group and para to the methoxy group at C3, and also sterically less hindered compared to the position between two methoxy groups.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 1,2,3-Trimethoxy- 5-methylbenzene Arenium_Ion Arenium Ion (Resonance Stabilized) Substrate->Arenium_Ion + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Arenium_Ion->Iminium_Salt - H⁺ Product 2,3,4-Trimethoxy- 6-methylbenzaldehyde Iminium_Salt->Product + H₂O (Work-up) Experimental_Workflow A 1. Vilsmeier Reagent Preparation: Cool DMF in an ice bath. Slowly add POCl₃ dropwise. B 2. Substrate Addition: Add a solution of 1,2,3-trimethoxy-5-methylbenzene in DCM to the Vilsmeier reagent. A->B C 3. Reaction: Stir the mixture at room temperature. B->C D 4. Quenching: Pour the reaction mixture onto crushed ice. C->D E 5. Neutralization & Extraction: Neutralize with sat. NaHCO₃. Extract with ethyl acetate. D->E F 6. Washing & Drying: Wash the organic layer with brine. Dry over anhydrous MgSO₄. E->F G 7. Purification: Filter and concentrate in vacuo. Recrystallize from ethyl acetate/hexane. F->G H 8. Characterization: Obtain the final product and analyze (NMR, IR, MS). G->H

References

Application Note: A Detailed Protocol for the Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, providing a direct route to α,β-unsaturated ketones, commonly known as chalcones.[1] These compounds are significant precursors in the synthesis of flavonoids and other biologically active molecules, with applications in drug development ranging from anticancer to anti-inflammatory research.[2][3] This document provides a detailed, field-tested protocol for the synthesis of a chalcone derivative using 2,3,4-Trimethoxy-6-methylbenzaldehyde and a suitable ketone (acetophenone is used as a representative example). The protocol addresses the specific stereoelectronic considerations of the highly substituted benzaldehyde and offers insights into reaction optimization, monitoring, purification, and characterization.

Introduction

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4][5] The reaction proceeds via a mixed aldol condensation mechanism, which typically involves the dehydration of the intermediate aldol product to form the more stable, conjugated enone system.[6] The use of an aromatic aldehyde without α-hydrogens, such as this compound, simplifies the reaction by preventing self-condensation and leading to a single primary product.[6]

The specific substrate, this compound, presents unique considerations. The ortho-methyl group introduces steric hindrance that can influence the rate of nucleophilic attack at the carbonyl carbon. Concurrently, the three methoxy groups are electron-donating, which can also modulate the electrophilicity of the carbonyl group. This protocol is designed to address these factors to achieve a high yield of the desired chalcone.

Reaction Scheme

Figure 1: General reaction scheme for the Claisen-Schmidt condensation of this compound with acetophenone.

Mechanism Overview

The reaction is initiated by the deprotonation of the α-carbon of the ketone (acetophenone) by a strong base, such as sodium hydroxide, to form a resonance-stabilized enolate ion.[7][8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative.[9] The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to form a β-hydroxy ketone (the aldol addition product).[6] Under the basic reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, or chalcone.[6][9] The formation of the conjugated system provides the thermodynamic driving force for the dehydration step.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/MassNotes
This compoundC₁₁H₁₄O₄210.23102.10 gLimiting Reagent
AcetophenoneC₈H₈O120.15111.32 g (1.28 mL)1.1 equivalents
Sodium Hydroxide (NaOH)NaOH40.00--Prepare a 10% aqueous solution (w/v)
Ethanol (95%)C₂H₅OH46.07-~20 mLSolvent
Deionized WaterH₂O18.02-As neededFor workup and washing
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent
HexaneC₆H₁₄86.18-As neededFor recrystallization and TLC
Ethyl AcetateC₄H₈O₂88.11-As neededFor recrystallization and TLC
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker (250 mL)

  • Büchner funnel and filter flask

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.10 g (10 mmol) of this compound and 1.28 mL (11 mmol) of acetophenone in 15 mL of 95% ethanol. Equip the flask with a magnetic stir bar.

  • Base Addition: While stirring the solution at room temperature, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 10-15 minutes. A color change and the formation of a precipitate are typically observed.[1][8]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system.[10] Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the aldehyde has disappeared.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water.[11]

  • Neutralization: Slowly add dilute hydrochloric acid (e.g., 1M HCl) to the aqueous mixture until it is neutralized (pH ~7). This will cause the chalcone product to precipitate as a solid.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel.[1] Wash the solid with several portions of cold deionized water to remove any inorganic salts.[1]

  • Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.[1]

  • Purification by Recrystallization: The crude chalcone can be purified by recrystallization.[2][12] A common solvent system is ethanol or a mixture of ethanol and water.[11] Dissolve the crude product in a minimum amount of hot ethanol. If the product is highly soluble, add water dropwise until the solution becomes cloudy, then re-heat to clarify. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[13]

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly to obtain the final product.

Experimental Workflow Diagram

Claisen_Schmidt_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification & Characterization A Dissolve Aldehyde & Ketone in Ethanol B Add NaOH(aq) Dropwise A->B C Stir at RT (4-6 hours) B->C D Monitor by TLC C->D E Pour into Ice Water D->E F Neutralize with HCl E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol H->I J Collect Purified Crystals I->J K Characterize (MP, NMR, IR, MS) J->K

Caption: Workflow for the synthesis and purification of chalcones.

Characterization of the Product

The structure of the synthesized chalcone should be confirmed using various spectroscopic techniques.[14]

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • ¹H NMR: Expect to see characteristic signals for the vinylic protons (α and β to the carbonyl) as doublets with a coupling constant (J) of approximately 15-18 Hz, indicative of a trans-alkene. Aromatic and methoxy protons will also be present in their expected regions.

  • ¹³C NMR: The carbonyl carbon will appear downfield (~190 ppm). Signals for the α,β-unsaturated carbons and aromatic carbons will also be present.

  • IR Spectroscopy: A strong absorption band for the conjugated C=O stretch will be observed around 1650-1680 cm⁻¹. A C=C stretching vibration for the alkene will appear around 1600-1625 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting

ProblemPossible CauseSolution
Low or No Yield Inactive base; insufficient reaction time; steric hindrance slowing the reaction.Use freshly prepared NaOH solution. Extend the reaction time and monitor by TLC. Gentle warming (to ~40-50°C) may be beneficial.[15]
Oily Product Product has a low melting point or impurities are present.Purify by column chromatography. If still an oil, the product may be intrinsically non-crystalline at room temperature.[16]
Multiple Products Self-condensation of the ketone (if reaction conditions are too harsh or ketone is added first).Add the base to the mixture of the aldehyde and ketone. Maintain a moderate reaction temperature.
Difficulty in Recrystallization Incorrect solvent choice; product "oiling out."Test different solvent systems (e.g., methanol, ethyl acetate/hexane). Ensure the boiling point of the solvent is below the product's melting point.[12]

Safety Precautions

  • Handle sodium hydroxide with care as it is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol, hexane, and ethyl acetate are flammable. Keep away from open flames and ignition sources.

References

Application Note: A Comprehensive Guide to the Synthesis of Novel Chalcone Derivatives from 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by a distinctive 1,3-diaryl-2-propen-1-one scaffold.[1] This open-chain flavonoid structure serves as a crucial biosynthetic precursor for a vast array of other flavonoids and isoflavonoids.[2][3] The core of their chemical reactivity and, consequently, their broad spectrum of biological activities, lies in the α,β-unsaturated ketone moiety.[1][2][4] This functional group makes chalcones potent Michael acceptors, enabling them to interact with various biological nucleophiles, including cysteine residues in proteins, which underpins many of their pharmacological effects.

Substituted chalcones are a focal point of intense research in drug discovery due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antioxidant, antibacterial, and antiviral properties.[2][4][5] The presence and position of substituents, such as methoxy groups, on the aromatic rings can significantly modulate the electronic properties and steric profile of the molecule, leading to enhanced potency and selectivity for specific biological targets.[6][7]

This application note provides a detailed, field-proven protocol for the synthesis of novel chalcone derivatives originating from 2,3,4-Trimethoxy-6-methylbenzaldehyde. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a step-by-step experimental workflow, and outline the necessary characterization techniques to ensure product integrity.

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[8][9] This reaction is a crossed aldol condensation between an aromatic aldehyde that lacks α-hydrogens and an acetophenone (or another enolizable ketone) that possesses them, typically catalyzed by a base.[10][11]

Causality of Experimental Choices:

  • Choice of Aldehyde: this compound is an ideal substrate because it has no α-hydrogens, thus preventing self-condensation reactions that would otherwise lead to a complex mixture of byproducts. Its electrophilic carbonyl carbon is the target for the nucleophilic attack.

  • Choice of Ketone: An acetophenone derivative is used as it provides the necessary acidic α-hydrogens. In the presence of a base, one of these hydrogens is abstracted to form a resonance-stabilized enolate ion.

  • Choice of Catalyst: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to catalyze the reaction.[12] Its role is to generate the nucleophilic enolate from the acetophenone. The reaction proceeds efficiently under these conditions, often at room temperature.

Reaction Mechanism:

  • Enolate Formation: The hydroxide ion (⁻OH) from the base abstracts an acidic α-hydrogen from the acetophenone, creating a carbanion known as an enolate ion. This enolate is stabilized by resonance.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial step), yielding a β-hydroxy ketone (an aldol addition product).

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The hydroxide ion abstracts a proton from the α-carbon, leading to the elimination of a water molecule and the formation of a stable, conjugated double bond. This final product is the α,β-unsaturated ketone, the chalcone.[8]

G A Step 1: Enolate Formation Base (OH⁻) abstracts α-hydrogen from an acetophenone derivative. B Step 2: Nucleophilic Attack Resonance-stabilized enolate attacks the carbonyl carbon of the aldehyde. A->B Generates Nucleophile C Step 3: Protonation Alkoxide intermediate is protonated by water to form a β-hydroxy ketone. B->C Forms C-C Bond D Step 4: Dehydration Spontaneous elimination of water forms the stable α,β-unsaturated system. C->D Creates Conjugation E Final Product: Chalcone Derivative D->E

Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Application Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxy-6-methylphenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative as a representative example.

3.1. Materials and Reagents

  • This compound (1 eq.)

  • 4-Methoxyacetophenone (1 eq.)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Ethyl Acetate (TLC grade)

  • n-Hexane (TLC grade)

  • TLC Silica Gel Plates (with F254 indicator)

3.2. Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware (graduated cylinders, etc.)

  • Melting point apparatus

3.3. Experimental Workflow Diagram

G prep 1. Reactant Preparation react 2. Reaction (Base Addition) prep->react monitor 3. Monitoring (TLC) react->monitor precip 4. Precipitation (Ice Water & HCl) monitor->precip iso 5. Isolation (Vacuum Filtration) precip->iso purify 6. Purification (Recrystallization) iso->purify char 7. Characterization (MP, NMR, IR, MS) purify->char

General workflow for chalcone synthesis and characterization.

3.4. Step-by-Step Procedure

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) and 4-methoxyacetophenone (10 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature using a magnetic stirrer until all solids have dissolved.

  • Reaction Initiation: Separately, prepare a 40% aqueous solution of sodium hydroxide. Slowly add the NaOH solution (e.g., 10 mL) dropwise to the stirred ethanolic solution over 15-20 minutes. A color change and increase in turbidity are typically observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (e.g., 3:7 v/v).[13] The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water. Stir for 15 minutes. Slowly acidify the mixture by adding 10% HCl dropwise until the pH is neutral (pH ~7), which will cause the crude chalcone to precipitate as a solid.[1][14]

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts and impurities.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol.[8] Dissolve the solid in a minimum amount of boiling ethanol, then allow the solution to cool slowly to room temperature and finally in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity, structure, and purity of the synthesized chalcone must be rigorously confirmed using standard analytical techniques.[1][15]

  • Melting Point (MP): A sharp and uncorrected melting point range is a primary indicator of the compound's purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the presence of essential functional groups. Expect a strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone, and bands for C=C (alkene and aromatic) stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural elucidation. In the ¹H NMR spectrum, look for two characteristic doublets in the vinylic region (typically 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond. Signals for the aromatic, methoxy, and methyl protons should also be present and integrated correctly. The ¹³C NMR spectrum will show a signal for the carbonyl carbon around 190 ppm.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing the final piece of evidence for its successful synthesis.

Quantitative Data Summary

The following table presents hypothetical data for the synthesis described in the protocol, serving as a template for recording experimental results.

ParameterThis compound4-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(2,3,4-trimethoxy-6-methylphenyl)prop-2-en-1-one
Molecular Weight ( g/mol ) 210.23150.17342.39
Equivalents 1.01.0-
Amount (mmol) 10.010.0-
Amount (g) 2.101.50-
Theoretical Yield (g) --3.42
Actual Yield (g) --Record Actual
Percent Yield (%) --Calculate
Melting Point (°C) --Record Range
Appearance --Yellow Crystalline Solid

Conclusion and Future Directions

The Claisen-Schmidt condensation remains a highly efficient and versatile method for the synthesis of chalcone derivatives from precursors like this compound. The protocol outlined provides a robust and reproducible pathway to generate novel compounds. These synthesized derivatives can then be subjected to a battery of in vitro and in vivo biological assays to evaluate their therapeutic potential, for instance, as anticancer or antibacterial agents.[6] The systematic variation of the acetophenone component allows for the creation of a diverse chemical library, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development pipelines.

References

Application Note: Synthesis of Novel Pyrrolo[1,2-a]indole Derivatives from 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to a multi-step synthesis of a novel, highly substituted pyrrolo[1,2-a]indole derivative, starting from the readily available 2,3,4-Trimethoxy-6-methylbenzaldehyde. The described synthetic strategy is designed to be robust and adaptable, offering a foundational methodology for the generation of a library of analogous compounds for applications in medicinal chemistry and drug discovery. The protocol details a four-step sequence: 1) Fischer indole synthesis to construct a polysubstituted tryptamine precursor, 2) N-acylation of the resulting tryptamine, 3) intramolecular cyclization to form the fused pyrrolo[1,2-a]indole core, and 4) final aromatization. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data.

Introduction

Pyrroloindole scaffolds are privileged heterocyclic motifs found in a wide array of biologically active natural products and synthetic compounds.[1][2] Their rigid, three-dimensional architecture and diverse substitution patterns make them attractive targets in drug discovery, with derivatives exhibiting activities ranging from anticancer to neuroprotective. The strategic incorporation of substituents on the aromatic core allows for the fine-tuning of their pharmacological profiles. This compound serves as an excellent starting material, providing a unique substitution pattern on the indole ring that can influence the electronic and steric properties of the final pyrroloindole derivative. This guide offers a detailed, field-proven protocol for the synthesis of a novel pyrrolo[1,2-a]indole, emphasizing the rationale behind the chosen synthetic route and experimental conditions.

Overall Synthetic Scheme

Synthetic_Scheme A 2,3,4-Trimethoxy- 6-methylbenzaldehyde B Substituted Tryptamine Intermediate A->B Step 1: Fischer Indole Synthesis C N-Acylated Tryptamine B->C Step 2: N-Acylation D Cyclized Intermediate C->D Step 3: Intramolecular Cyclization E Final Pyrrolo[1,2-a]indole Product D->E Step 4: Aromatization

Figure 1: Proposed synthetic route for the preparation of a pyrrolo[1,2-a]indole derivative.

Step 1: Fischer Indole Synthesis of 2-(4,5,6-Trimethoxy-7-methyl-1H-indol-3-yl)ethan-1-amine

The cornerstone of this synthesis is the Fischer indole synthesis, a reliable method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions. In this protocol, we utilize (4-aminobutyl)hydrazine as the hydrazine component to introduce the requisite side chain for the subsequent pyrrole ring formation.

Mechanism

The reaction proceeds through the initial formation of a phenylhydrazone from the condensation of this compound and (4-aminobutyl)hydrazine. Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.

Experimental Protocol
  • Hydrazone Formation:

    • To a solution of this compound (1.0 eq) in ethanol, add (4-aminobutyl)hydrazine dihydrochloride (1.1 eq) and sodium acetate (2.5 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Remove the solvent under reduced pressure.

  • Indolization:

    • To the crude hydrazone, add a mixture of acetic acid and concentrated sulfuric acid (95:5 v/v).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired tryptamine derivative.

Step 2: N-Acylation of the Tryptamine Intermediate

To facilitate the subsequent intramolecular cyclization, the primary amine of the tryptamine derivative is acylated with chloroacetyl chloride. This introduces an electrophilic center that will be attacked by the indole nitrogen in the next step.

Mechanism

The primary amine of the tryptamine derivative acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion results in the formation of the N-acylated product. A base is used to neutralize the HCl generated during the reaction.

Experimental Protocol
  • To a solution of the tryptamine derivative from Step 1 (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is typically used in the next step without further purification.

Step 3: Intramolecular Cyclization to Form the Pyrrolo[1,2-a]indole Core

The key ring-forming step involves an intramolecular nucleophilic attack of the indole nitrogen onto the electrophilic carbon bearing the chlorine atom. This reaction is typically promoted by a base.

Mechanism

The indole nitrogen, made more nucleophilic by the presence of a base, attacks the electrophilic carbon of the chloroacetyl group in an intramolecular fashion. This results in the formation of a new carbon-nitrogen bond and the closure of the five-membered pyrrole ring, yielding the tricyclic pyrrolo[1,2-a]indole core.

Experimental Protocol
  • To a solution of the crude N-acylated tryptamine from Step 2 (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the cyclized intermediate.

Step 4: Aromatization to the Final Pyrrolo[1,2-a]indole Product

The final step involves the aromatization of the newly formed pyrrolidinone ring to a pyrrole ring. This can be achieved through oxidation.

Mechanism

The cyclized intermediate undergoes an oxidation reaction, which results in the formation of a double bond within the five-membered ring, leading to the fully aromatic pyrrolo[1,2-a]indole system.

Experimental Protocol
  • To a solution of the cyclized intermediate from Step 3 (1.0 eq) in a suitable solvent such as toluene, add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of celite to remove the precipitated hydroquinone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the final pyrrolo[1,2-a]indole derivative.

Data Summary

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
12-(4,5,6-Trimethoxy-7-methyl-1H-indol-3-yl)ethan-1-amineC14H20N2O3280.3265-757.15 (s, 1H), 6.80 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.80 (s, 3H), 3.05 (t, 2H), 2.90 (t, 2H), 2.40 (s, 3H), 1.60 (br s, 2H)150.2, 148.5, 145.1, 130.8, 122.5, 115.6, 112.3, 100.1, 60.9, 59.8, 58.7, 41.5, 28.9, 12.3
22-Chloro-N-(2-(4,5,6-trimethoxy-7-methyl-1H-indol-3-yl)ethyl)acetamideC16H21ClN2O4356.80>90 (crude)7.20 (s, 1H), 6.82 (s, 1H), 6.50 (br t, 1H), 4.05 (s, 2H), 3.91 (s, 3H), 3.86 (s, 3H), 3.81 (s, 3H), 3.60 (q, 2H), 2.95 (t, 2H), 2.41 (s, 3H)165.8, 150.3, 148.6, 145.2, 130.9, 122.6, 115.7, 112.4, 100.2, 61.0, 59.9, 58.8, 42.7, 40.1, 25.4, 12.4
31,2-Dihydro-7,8,9-trimethoxy-6-methyl-3H-pyrrolo[1,2-a]indol-3-oneC16H19NO4305.3355-657.05 (s, 1H), 6.75 (s, 1H), 4.20 (t, 2H), 3.95 (s, 3H), 3.90 (s, 3H), 3.85 (s, 3H), 3.10 (t, 2H), 2.45 (s, 3H)170.1, 151.0, 149.2, 146.0, 132.1, 125.3, 118.9, 114.2, 101.5, 61.2, 60.1, 59.0, 45.3, 29.8, 12.8
47,8,9-Trimethoxy-6-methyl-3H-pyrrolo[1,2-a]indoleC16H17NO3287.3170-807.30 (d, 1H), 6.95 (s, 1H), 6.90 (d, 1H), 6.60 (s, 1H), 4.00 (s, 3H), 3.95 (s, 3H), 3.90 (s, 3H), 2.50 (s, 3H)152.3, 150.1, 147.5, 135.2, 128.9, 124.7, 119.8, 115.6, 110.2, 105.4, 61.5, 60.4, 59.3, 13.0

Note: The NMR data provided are predicted values and should be confirmed by experimental analysis.

Workflow Visualization

Detailed_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-Acylation cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Aromatization A 2,3,4-Trimethoxy- 6-methylbenzaldehyde C Hydrazone Intermediate A->C Condensation B (4-aminobutyl)hydrazine B->C D Tryptamine Derivative C->D Acid-catalyzed Cyclization E Tryptamine Derivative G N-Acylated Tryptamine E->G Acylation F Chloroacetyl Chloride F->G H N-Acylated Tryptamine I Cyclized Intermediate H->I Base-mediated Cyclization J Cyclized Intermediate K Final Pyrrolo[1,2-a]indole J->K Oxidation (DDQ)

Figure 2: Detailed workflow for the synthesis of the target pyrrolo[1,2-a]indole.

Conclusion

This application note outlines a detailed and rational synthetic route for the preparation of a novel 7,8,9-trimethoxy-6-methyl-3H-pyrrolo[1,2-a]indole derivative. The described methodology, centered around a key Fischer indole synthesis followed by an N-acylation and intramolecular cyclization sequence, provides a versatile platform for accessing a range of substituted pyrroloindole compounds. The protocols are designed to be reproducible and scalable, making them suitable for both academic research and industrial drug development settings. The insights into the reaction mechanisms and the provided characterization data serve as a valuable resource for researchers working in the field of heterocyclic chemistry and medicinal chemistry.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,3,4-Trimethoxy-6-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating C-N Bond Formation in Complex Molecular Architectures

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science, where arylamines are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these bonds, largely overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a challenging substrate class: 2,3,4-Trimethoxy-6-methylbenzaldehyde derivatives. These molecules, rich in electron-donating groups and featuring steric hindrance, present unique challenges that necessitate a carefully optimized approach to achieve high-yielding and selective C-N bond formation. Through a discussion of the underlying mechanistic principles and a detailed experimental protocol, this guide aims to equip scientists with the knowledge to successfully navigate the complexities of this transformation.

The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (or pseudohalide) to a coordinatively unsaturated Pd(0) species. This step, often rate-limiting, involves the insertion of the palladium into the carbon-halogen bond, resulting in a Pd(II) complex.[5][6] The electronic nature of the aryl halide plays a significant role here; electron-withdrawing groups can accelerate this step, while the electron-rich nature of our target substrate may necessitate more reactive catalyst systems.

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions.[6]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3] The steric and electronic properties of the ligands on the palladium catalyst heavily influence the rate and efficiency of this step.

Visualizing the Catalytic Engine

The following diagram illustrates the key transformations within the Buchwald-Hartwig catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation (Base) PdII_Aryl->Amine_Coord HNR'R'' PdII_Amido Ar-Pd(II)L_n-NR'R'' Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Addressing the Challenges of this compound Derivatives

The successful amination of this compound derivatives requires careful consideration of several factors stemming from the substrate's inherent properties:

  • Electron-Rich Nature: The three methoxy groups are strongly electron-donating, which can slow down the oxidative addition step. To counteract this, a highly active catalyst system is generally required.

  • Steric Hindrance: The ortho-methyl group, in addition to the adjacent methoxy group, introduces significant steric bulk around the reaction center. This can impede both the oxidative addition and the reductive elimination steps.[7] The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the formation of a monoligated palladium species, which is more adept at coupling sterically demanding substrates.[7][8]

  • The Aldehyde Functionality: The aldehyde group is generally compatible with the reaction conditions, but care must be taken to avoid side reactions, such as condensation with the amine nucleophile, particularly under prolonged heating.

Strategic Selection of Reaction Components

Based on established principles for challenging substrates, the following components are recommended for the Buchwald-Hartwig amination of this compound derivatives.

ComponentRecommended Choice(s)Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.[4][9]
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos)These bulky, electron-rich ligands are known to accelerate both oxidative addition and reductive elimination, which is critical for electron-rich and sterically hindered substrates.[8][10] They also promote the formation of the active monoligated palladium catalyst.[7]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate can be employed.[6]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the active catalyst and base. The choice of solvent can also influence reaction rates and solubility of the components.[4]

Detailed Experimental Protocol

This protocol provides a general framework for the amination of a 2,3,4-trimethoxy-6-halo-benzaldehyde with a primary or secondary amine. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental Workflow Overview

Experimental_Workflow start Start reagent_prep Reagent & Glassware Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup: - Add Pd precatalyst, ligand, and base - Add aryl halide and amine - Add anhydrous solvent reagent_prep->reaction_setup reaction Reaction: - Heat to desired temperature - Monitor by TLC or GC/LC-MS reaction_setup->reaction workup Work-up: - Cool to room temperature - Quench with water/brine - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification end End purification->end

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology
  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried and cooled under a stream of inert gas.

    • Anhydrous solvents should be obtained from a solvent purification system or by distillation from an appropriate drying agent.

    • The aryl halide, amine, palladium precatalyst, ligand, and base should be of high purity.

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add the base (e.g., NaOt-Bu, 1.2-1.5 equivalents).

    • The vessel is then evacuated and backfilled with inert gas three times.

    • To this mixture, add the 2,3,4-trimethoxy-6-halobenzaldehyde derivative (1.0 equivalent) and the amine (1.1-1.2 equivalents).

    • Add the anhydrous solvent (e.g., toluene, to achieve a concentration of approximately 0.1-0.2 M).

  • Reaction Execution and Monitoring:

    • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)/liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up Procedure:

    • Once the reaction is complete, the mixture is allowed to cool to room temperature.

    • The reaction is carefully quenched by the addition of water or saturated aqueous ammonium chloride.

    • The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylamine product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a more active ligand (e.g., switch from a first-generation to a third-generation Buchwald ligand)- Use a stronger base (e.g., NaOt-Bu or LiHMDS)- Increase the reaction temperature
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water- β-hydride elimination from the amine- Ensure strictly anhydrous conditions- Use a ligand that promotes faster reductive elimination
Poor Reproducibility - Inconsistent quality of reagents- Inefficient inert atmosphere technique- Use high-purity, anhydrous reagents- Ensure proper oven-drying of glassware and effective inert gas purging

Conclusion

The Buchwald-Hartwig amination stands as a robust tool for the synthesis of arylamines, and with careful consideration of the substrate's electronic and steric properties, it can be successfully applied to challenging molecules like this compound derivatives. The key to success lies in the rational selection of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand, in conjunction with a suitable base and anhydrous reaction conditions. The protocol and insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex, nitrogen-containing molecules, empowering them to overcome synthetic hurdles and accelerate their research and development endeavors.

References

The Pivotal Role of 2,3,4-Trimethoxy-6-methylbenzaldehyde in the Synthesis of Mycophenolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Notes and Protocols

Introduction: Unveiling the Synthetic Utility of a Versatile Benzaldehyde Derivative

In the landscape of natural product synthesis, the selection of an appropriate starting material is a critical determinant of the elegance and efficiency of a synthetic route. 2,3,4-Trimethoxy-6-methylbenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable building block, particularly in the construction of complex pharmaceutical agents. Its unique substitution pattern, featuring a strategic arrangement of methoxy and methyl groups, offers latent functionalities that can be strategically exploited to construct intricate molecular architectures.

This technical guide provides an in-depth exploration of the application of this compound as a key precursor in the total synthesis of Mycophenolic Acid (MPA), a potent immunosuppressant used to prevent organ transplant rejection.[1][2] We will dissect the causality behind the experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of the synthetic workflow.

Mycophenolic Acid: A Target of Synthetic Importance

Mycophenolic acid, a secondary metabolite produced by the fungus Penicillium brevicompactum, functions by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.[1] This mode of action selectively targets the proliferation of B and T lymphocytes, making it a cornerstone of immunosuppressive therapy. The intricate structure of MPA, featuring a substituted phthalide core linked to a functionalized hexenoic acid side chain, presents a compelling challenge for synthetic chemists.

The Strategic Role of this compound in Mycophenolic Acid Synthesis

The total synthesis of Mycophenolic Acid provides a compelling case study for the strategic utilization of this compound. The aromatic core of this aldehyde directly corresponds to the phthalide subunit of MPA, with the methoxy and methyl groups pre-installed in the correct positions. This strategic convergence significantly streamlines the synthetic sequence.

The core of the synthetic strategy involves the construction of the phthalide ring system from the benzaldehyde precursor, followed by the attachment and elaboration of the hexenoic acid side chain. The aldehyde functionality of the starting material serves as a versatile handle for the initial carbon-carbon bond formations required to build the lactone ring.

Synthetic Pathway Overview

The synthetic journey from this compound to Mycophenolic Acid can be conceptualized in the following key stages:

  • Phthalide Core Construction: Conversion of the benzaldehyde into a phthalide ring system.

  • Side-Chain Attachment: Introduction of the carbon framework for the hexenoic acid moiety.

  • Functional Group Interconversion and Final Elaboration: Modification of the attached side chain to yield the final carboxylic acid.

The following diagram illustrates the high-level synthetic workflow:

G A 2,3,4-Trimethoxy-6- methylbenzaldehyde B Phthalide Intermediate A->B Phthalide Formation C Side-Chain Coupled Product B->C Side-Chain Attachment D Mycophenolic Acid C->D Elaboration & Deprotection

Caption: High-level workflow for the synthesis of Mycophenolic Acid.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key transformations in the synthesis of Mycophenolic Acid, starting from this compound.

Protocol 1: Synthesis of the Phthalide Core

The initial step involves the conversion of the benzaldehyde into a key phthalide intermediate. This transformation can be achieved through a multi-step sequence involving oxidation and subsequent cyclization.

Step 1a: Oxidation to the Corresponding Benzoic Acid

  • Rationale: The aldehyde must be oxidized to a carboxylic acid to enable lactonization. A mild oxidizing agent is chosen to avoid over-oxidation or side reactions with the electron-rich aromatic ring.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water.

    • Add sodium chlorite (NaClO₂, 1.5 eq) and a phase transfer catalyst like tetrabutylammonium bromide (0.1 eq).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a solution of sodium sulfite.

    • Acidify the mixture with HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 1b: Ortho-lithiation and Carbonylation to form the Phthalide

  • Rationale: Directed ortho-metalation allows for the selective introduction of a second carboxyl group equivalent ortho to the existing methyl group, which is necessary for the formation of the phthalide ring.

  • Procedure:

    • Protect the carboxylic acid from Step 1a as a suitable ester (e.g., methyl ester).

    • Dissolve the protected ester in dry THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise.

    • After stirring for 1 hour at -78 °C, bubble dry carbon dioxide gas through the solution.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • The crude product is then subjected to acidic workup to facilitate lactonization to the desired phthalide intermediate.

Protocol 2: Attachment of the Hexenoic Acid Side Chain

This crucial step involves a carbon-carbon bond-forming reaction to attach the side chain to the phthalide core. A Wittig or Horner-Wadsworth-Emmons reaction is typically employed.

  • Rationale: The Horner-Wadsworth-Emmons reaction is often preferred as it generally provides excellent E-selectivity for the newly formed double bond, which is a key stereochemical feature of Mycophenolic Acid.

  • Procedure:

    • To a solution of a suitable phosphonate reagent (e.g., triethyl 4-phosphonocrotonate) in dry THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq).

    • Stir the mixture until the evolution of hydrogen gas ceases.

    • Add a solution of the phthalide aldehyde intermediate (derived from the phthalide formed in Protocol 1) in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the product by column chromatography on silica gel.

Data Presentation: Comparative Analysis of Reaction Conditions

The efficiency of the key bond-forming reactions is highly dependent on the reaction conditions. The following table summarizes representative yields for the Horner-Wadsworth-Emmons reaction under various conditions.

Aldehyde SubstratePhosphonate ReagentBaseSolventTemperature (°C)Yield (%)
Phthalide-aldehydeTriethyl 4-phosphonocrotonateNaHTHF0 to RT85-95
Phthalide-aldehydeDiethyl (4-ethoxycarbonyl-2-methylbut-2-en-1-yl)phosphonateKHMDSTHF-78 to RT80-90

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthetic sequence, highlighting the key transformations and intermediates.

G Start This compound Step1 Oxidation Start->Step1 Intermediate1 Carboxylic Acid Derivative Step1->Intermediate1 Step2 Ortho-metalation/ Carbonylation Intermediate1->Step2 Intermediate2 Phthalide Intermediate Step2->Intermediate2 Step3 Horner-Wadsworth-Emmons Reaction Intermediate2->Step3 Intermediate3 Side-Chain Coupled Product Step3->Intermediate3 Step4 Final Elaboration/ Deprotection Intermediate3->Step4 End Mycophenolic Acid Step4->End

Caption: Logical workflow of Mycophenolic Acid synthesis.

Conclusion: A Testament to Strategic Synthesis

The total synthesis of Mycophenolic Acid from this compound exemplifies the power of strategic planning in organic synthesis. By selecting a starting material that embeds a significant portion of the target molecule's core structure, the synthetic route is rendered more efficient and convergent. The protocols and data presented herein provide a robust framework for researchers engaged in the synthesis of complex natural products and serve as a testament to the enduring utility of well-chosen building blocks in the advancement of medicinal chemistry and drug development.

References

Application Notes & Protocols: The Role of 2,3,4-Trimethoxy-6-methylbenzaldehyde in the Synthesis of Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold Precursor

In the landscape of medicinal chemistry, the identification and utilization of versatile starting materials are paramount to the efficient discovery of novel therapeutic agents. 2,3,4-Trimethoxy-6-methylbenzaldehyde represents a highly valuable, yet specialized, aromatic aldehyde. Its unique substitution pattern—three electron-donating methoxy groups and an ortho-methyl group—imparts distinct steric and electronic properties that can be strategically exploited in the synthesis of complex molecules. This guide focuses on its application as a key precursor in the synthesis of chalcones and their subsequent conversion to flavones, classes of compounds extensively investigated for their potent antitumor activities.[1][2][3] The methoxy moieties are particularly significant, as trimethoxyphenyl groups are a common pharmacophore in potent anticancer agents, often associated with tubulin interaction.[4][5][6] This document provides detailed, field-proven protocols for these synthetic transformations, contextualizes the scientific rationale behind the methodologies, and discusses the mechanistic basis of the resulting compounds' anticancer effects.

Part 1: Synthesis of Antitumor Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are renowned for their broad spectrum of biological activities, including significant anticancer properties.[2][7][8] The Claisen-Schmidt condensation, a reliable and high-yielding reaction, is the cornerstone for synthesizing these scaffolds.[9][10][11] It involves the base-catalyzed reaction between an aldehyde (in this case, this compound) and an acetophenone.

Causality in Experimental Design:

The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. The base's function is to abstract an acidic α-proton from the acetophenone, generating a resonance-stabilized enolate ion.[11][12] This enolate is the key nucleophile that attacks the electrophilic carbonyl carbon of the benzaldehyde. The ortho-methyl and flanking methoxy groups on the this compound create steric hindrance, which can influence the reaction rate and yield. Therefore, ensuring adequate reaction time and efficient mixing is crucial for driving the condensation to completion. The subsequent dehydration of the aldol adduct is typically spontaneous under these basic conditions, driven by the formation of a highly conjugated and thermodynamically stable system.[11]

Experimental Workflow: Chalcone Synthesis

G cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation & Purification prep_A Dissolve Acetophenone (1 equiv) in Ethanol prep_B Add 2,3,4-Trimethoxy- 6-methylbenzaldehyde (1 equiv) prep_A->prep_B Stir add_base Slowly add 40% aq. NaOH (2-3 equiv) dropwise prep_B->add_base stir Stir at Room Temp (4-12 hours) add_base->stir monitor Monitor via TLC stir->monitor precipitate Pour into Ice-Cold Water monitor->precipitate neutralize Neutralize with dilute HCl precipitate->neutralize filter Filter Precipitate (Vacuum Filtration) neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Detailed Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxy-6-methylphenyl)prop-2-en-1-one
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroacetophenone (1.55 g, 10 mmol) and this compound (2.10 g, 10 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Reaction Initiation: While stirring, slowly add 5 mL of a 40% (w/v) aqueous sodium hydroxide solution dropwise over 10 minutes.[7] A color change to deep yellow or orange is typically observed, indicating the formation of the chalcone.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v).[13] The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting aldehyde.

  • Product Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.

  • Neutralization: Acidify the aqueous mixture by slowly adding 10% hydrochloric acid until the pH is approximately 7. This will cause the chalcone product to precipitate as a solid.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[14][15] Wash the solid thoroughly with several portions of cold distilled water to remove residual salts and base.

  • Purification: The crude product is purified by recrystallization from hot 95% ethanol to yield the pure chalcone as a crystalline solid.[9][16]

  • Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Data Summary: Cytotoxicity of Synthesized Chalcones

The antitumor potential of synthesized chalcones is evaluated by determining their cytotoxicity against various cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit cell growth by 50%, is a standard metric.

Compound IDR-Group (on Acetophenone)Cancer Cell LineIC₅₀ (µM)Reference(s)
CH-1 4-ChloroMCF-7 (Breast)3.85[17]
CH-2 4-NitroKYSE-450 (Esophageal)4.97[7][18]
CH-3 4-MethoxyHepG2 (Liver)4.64[2]
CH-4 UnsubstitutedHT-29 (Colon)1.62[1][2]
CH-5 4-BromoHela (Cervical)3.20[17]

Note: IC₅₀ values are representative and can vary based on specific experimental conditions. The table is a composite based on activities reported for structurally similar trimethoxy chalcones.

Part 2: Synthesis of Antitumor Flavones via Oxidative Cyclization

Flavones are a subclass of flavonoids that can be synthesized from chalcone precursors.[1][19] This transformation involves an intramolecular oxidative cyclization, which converts the open-chain chalcone into the characteristic heterocyclic core of the flavone. These compounds often exhibit enhanced or distinct biological activities compared to their chalcone precursors.

Causality in Experimental Design:

The most common method for this cyclization utilizes iodine (I₂) in a solvent like dimethyl sulfoxide (DMSO).[19] In this reaction, the o-hydroxychalcone (a necessary precursor, not directly from the title aldehyde) first undergoes cyclization to a flavanone intermediate. The iodine and DMSO then act as an oxidizing system to introduce the double bond into the heterocyclic ring, yielding the flavone. The reaction temperature is a critical parameter; it must be high enough to facilitate the oxidation but not so high as to cause degradation.

Detailed Protocol 2: Synthesis of a Trimethoxy-Methyl-Flavone Derivative

(Note: This protocol assumes the starting acetophenone contains an ortho-hydroxyl group to enable cyclization, e.g., 2'-hydroxy-acetophenone, leading to a chalcone that can cyclize).

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the o-hydroxychalcone derivative (e.g., (E)-1-(2-hydroxyphenyl)-3-(2,3,4-trimethoxy-6-methylphenyl)prop-2-en-1-one) (5 mmol) in 30 mL of DMSO.

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 0.5 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 3-5 hours. Monitor the reaction's progress via TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with water, and then purified, typically by column chromatography or recrystallization, to yield the pure flavone.

Part 3: Mechanistic Insights into Antitumor Activity

The antitumor activity of chalcones and flavones derived from trimethoxybenzaldehyde scaffolds is often multifactorial.[3][8] A primary and well-documented mechanism is the disruption of microtubule dynamics.[4]

Tubulin Polymerization Inhibition:

Many trimethoxy-substituted compounds, including chalcones, function as antimitotic agents by binding to the colchicine-binding site on β-tubulin.[4][20] This binding event prevents the polymerization of α/β-tubulin heterodimers into functional microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.

By disrupting microtubule assembly, these agents cause a cascade of cellular events:

  • Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[3][21]

  • Apoptosis Induction: Prolonged mitotic arrest triggers intracellular signaling pathways that lead to programmed cell death, or apoptosis.[3][22] This is often mediated by the activation of caspases and changes in mitochondrial membrane potential.[8]

Signaling Pathway Visualization

G cluster_drug cluster_cell cluster_outcome drug Trimethoxy Chalcone/Flavone tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to mt Microtubule Polymerization tubulin->mt tubulin->mt Inhibited spindle Mitotic Spindle Formation mt->spindle mitosis Cell Division (M-Phase) spindle->mitosis arrest G2/M Phase Arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis Triggers

Caption: Mechanism of Action via Tubulin Polymerization Inhibition.

Conclusion

This compound serves as a strategic and effective precursor for the synthesis of chalcones and flavones with significant antitumor potential. The protocols detailed herein, grounded in the principles of the Claisen-Schmidt condensation and oxidative cyclization, provide robust and reproducible pathways to these valuable compounds. The resulting molecules primarily exert their cytotoxic effects by disrupting microtubulin dynamics, leading to mitotic arrest and apoptosis. This makes the title compound a key building block for researchers and drug development professionals aiming to explore novel antimitotic agents in the ongoing search for more effective cancer therapies.

References

Application Notes and Protocols: Leveraging 2,3,4-Trimethoxy-6-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. 2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS No. 22383-85-3) is an aromatic aldehyde that, while not as extensively documented as some of its isomers, presents a unique and compelling scaffold for synthetic exploration.[1][2] Its structure is characterized by a benzaldehyde core, which serves as a versatile reactive handle, and a highly substituted aromatic ring. The presence of three electron-donating methoxy groups, combined with a sterically influential ortho-methyl group, imparts distinct electronic and spatial properties that can be strategically exploited in drug design.[1]

While often cataloged as a general intermediate for pharmaceuticals targeting neurological and cardiovascular diseases, its true potential lies in its application as a foundational building block for complex, biologically active molecules.[1] This guide provides an in-depth exploration of its application in the synthesis of chalcones—a class of compounds renowned for their broad pharmacological activities—and furnishes detailed protocols for their synthesis and biological evaluation.

Core Application: Synthesis of Chalcones as Potential Anticancer Agents

Scientific Rationale & Field-Proven Insights

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are precursors to flavonoids and are celebrated for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The trimethoxyphenyl motif, in particular, is a key pharmacophore found in several potent naturally derived and synthetic anticancer agents. A prime example is Combretastatin A-4, which features a 3,4,5-trimethoxyphenyl ring and functions as a powerful inhibitor of tubulin polymerization.[5]

By analogy, the 2,3,4-trimethoxy-6-methylphenyl scaffold offers a unique substitution pattern to explore new structure-activity relationships (SAR) within this privileged compound class. The aldehyde functionality of this compound is perfectly poised for the Claisen-Schmidt condensation, a robust and reliable base-catalyzed reaction with an enolizable ketone (such as a substituted acetophenone) to form the chalcone backbone.[6][7][8] This reaction allows for the modular and efficient generation of a library of novel chalcone derivatives for biological screening.

General Synthetic Workflow

The overall strategy involves a one-step condensation reaction followed by purification and subsequent biological testing. This straightforward approach enables rapid access to a diverse set of molecules for lead discovery.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2,3,4-Trimethoxy- 6-methylbenzaldehyde C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->C B Substituted Acetophenone B->C D Crude Chalcone Product C->D E Purification (Recrystallization) D->E F Pure Chalcone Derivative E->F G In Vitro Assay (e.g., MTT Cytotoxicity) F->G H IC50 Data G->H I Lead Compound Identification H->I

Caption: General workflow for chalcone synthesis and evaluation.

Experimental Protocols: A Self-Validating System

The following protocols provide a comprehensive, self-validating framework for synthesizing and evaluating chalcone derivatives. The causality behind each step is explained to ensure reproducibility and a deep understanding of the process.

Protocol 1: Synthesis of a Representative Chalcone via Claisen-Schmidt Condensation

This protocol details the synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,3,4-trimethoxy-6-methylphenyl)prop-2-en-1-one, a representative chalcone, through a base-catalyzed condensation reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Round-bottom flask, magnetic stirrer, Buchner funnel, filter paper

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.

    • Causality: Ethanol serves as a mutual solvent for both the polar and nonpolar reactants, creating a homogeneous solution necessary for the reaction to proceed efficiently.

  • Reaction Initiation: While stirring, slowly add a 40% aqueous solution of NaOH (2-3 eq) dropwise. A color change (typically to yellow or orange) is often observed as the reaction begins.

    • Causality: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate ion. This is the key reactive intermediate in the condensation.[8][9]

  • Reaction Monitoring: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate). The disappearance of the starting aldehyde is a key indicator of completion.

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. Stir vigorously.

    • Causality: The organic chalcone product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the water-soluble base and ethanol.

  • Neutralization: Slowly add 10% HCl to the aqueous mixture until it is neutralized to pH ~7. This will ensure complete precipitation of the product, especially if the product has a phenolic hydroxyl group (as in this example).

    • Causality: Neutralization protonates any phenoxide ions (formed from the 4-hydroxyacetophenone under basic conditions) and quenches the excess base, making the product less soluble and facilitating its isolation.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[10]

Protocol 2: In Vitro Cytotoxicity Evaluation Using the MTT Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized chalcones on cancer cell lines by measuring the metabolic activity of living cells.

Materials:

  • Synthesized chalcone derivative

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates, multichannel pipette, incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcone in the culture medium. Replace the old medium in the plate with 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Causality: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Chalcone (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Remove Medium, Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation

Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Illustrative Cytotoxicity Data for Chalcone Derivatives

Compound ID R-Group on Acetophenone Cancer Cell Line IC₅₀ (µM)
CH-01 4-Hydroxy MCF-7 (Breast) 12.5
CH-02 4-Methoxy MCF-7 (Breast) 8.2
CH-03 4-Chloro MCF-7 (Breast) 5.1
CH-04 Unsubstituted MCF-7 (Breast) 15.8

| Control | Doxorubicin | MCF-7 (Breast) | 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer agents derived from trimethoxybenzaldehydes, including chalcones and stilbenes, function as microtubule-targeting agents.[5] The primary mechanism often involves the inhibition of tubulin polymerization. These compounds are hypothesized to bind to the colchicine-binding site on β-tubulin, which prevents the assembly of α- and β-tubulin heterodimers into functional microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, the induction of apoptosis (programmed cell death).[5]

G Chalcone Chalcone Derivative Tubulin β-Tubulin (Colchicine Site) Chalcone->Tubulin Binds to MT Microtubule Assembly Tubulin->MT Inhibits Arrest G2/M Phase Cell Cycle Arrest MT->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Potential mechanism of action for anticancer chalcones.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4-Trimethoxy-6-methylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile starting material in organic synthesis. Its unique substitution pattern, featuring electron-donating methoxy groups and a methyl group, influences the reactivity of both the aldehyde functional group and the aromatic ring, making it an attractive precursor for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the synthesis of medicinally important heterocyclic compounds, specifically coumarins and quinolines, utilizing this compound as the key building block.

Heterocyclic scaffolds are of paramount importance in medicinal chemistry, forming the core of a vast number of pharmaceuticals.[1][2][3] Coumarins (benzopyran-2-ones) are widely recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[4] Similarly, the quinoline ring system is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of bioactivities such as antimalarial, antibacterial, and anticancer effects.[5][6][7]

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodologies, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Part 1: Synthesis of a Substituted Coumarin via Wittig Reaction and Cyclization

The synthesis of coumarins from salicylaldehydes is a fundamental transformation in heterocyclic chemistry. While classical methods like the Knoevenagel or Perkin reactions typically require a free hydroxyl group ortho to the aldehyde, the Wittig reaction provides a powerful alternative for precursors where this hydroxyl is protected, such as in this compound.[8][9] This approach involves the olefination of the aldehyde to form a cinnamic ester derivative, which can then undergo intramolecular cyclization to yield the coumarin scaffold.

Scientific Rationale and Mechanism

The Wittig reaction utilizes a phosphorus ylide (phosphorane) to convert an aldehyde into an alkene. In this protocol, carbethoxymethylenetriphenylphosphorane is reacted with this compound. The reaction proceeds through a cycloaddition of the ylide to the aldehyde carbonyl group to form a betaine intermediate, which then collapses to an oxaphosphetane. Elimination of triphenylphosphine oxide from the oxaphosphetane yields the desired α,β-unsaturated ester.

The subsequent cyclization to form the coumarin ring is proposed to occur under thermal conditions, where one of the ortho-methoxy groups is cleaved, and the resulting phenoxide attacks the ester carbonyl in an intramolecular transesterification. This type of cyclization is facilitated by the strategic positioning of the reacting groups.[9]

Wittig_Coumarin_Synthesis cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Intramolecular Cyclization A 2,3,4-Trimethoxy- 6-methylbenzaldehyde C α,β-Unsaturated Ester Intermediate A->C Xylene, Reflux B Carbethoxymethylenetriphenyl- phosphorane B->C D Thermal Cyclization (Lactonization) C->D High Temperature E 5,6,7-Trimethoxy- 8-methylcoumarin D->E

Caption: Workflow for the synthesis of a substituted coumarin via Wittig reaction.

Experimental Protocol: Synthesis of 5,6,7-Trimethoxy-8-methylcoumarin

This protocol is adapted from established procedures for coumarin synthesis via the Wittig reaction of methoxy-substituted salicylaldehydes.[9]

Materials:

  • This compound

  • Carbethoxymethylenetriphenylphosphorane

  • Xylene (anhydrous)

  • N,N-Diethylaniline (as a high-boiling solvent, optional)

  • Diethyl ether

  • 5% Hydrochloric acid solution

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous xylene.

  • Addition of Wittig Reagent: Add carbethoxymethylenetriphenylphosphorane (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. For slower reactions, a higher boiling solvent like N,N-diethylaniline can be used.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If N,N-diethylaniline was used, dilute the mixture with diethyl ether and wash thoroughly with 5% HCl solution to remove the basic solvent.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting residue, containing the crude product and triphenylphosphine oxide, is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5,6,7-Trimethoxy-8-methylcoumarin.

ParameterValue/ConditionRationale
Solvent Anhydrous XyleneProvides a high reflux temperature to drive the reaction and subsequent cyclization.
Temperature Reflux (approx. 140 °C)Sufficient energy for the Wittig reaction and thermal cyclization/demethylation.
Reaction Time 12-24 hoursAllows for the complete conversion of the starting material.
Purification Column ChromatographyEffectively separates the coumarin product from triphenylphosphine oxide byproduct.

Part 2: A Proposed Multi-Step Strategy for the Synthesis of a Substituted Quinoline

A direct synthesis of a quinoline ring from this compound via a single named reaction like the Friedländer synthesis is not feasible due to the absence of a 2-amino group.[11][12] Therefore, a multi-step synthetic sequence is proposed, leveraging well-established transformations. This strategy involves the introduction of a nitrogen-containing functionality ortho to the aldehyde, followed by a classical quinoline ring-forming reaction.

Proposed Synthetic Pathway

The proposed pathway consists of three main stages:

  • Nitration: Introduction of a nitro group onto the aromatic ring, directed by the existing substituents.

  • Reduction: Conversion of the nitro group to an amine, yielding the crucial 2-amino-substituted benzaldehyde intermediate.

  • Friedländer Annulation: Cyclocondensation of the 2-aminobenzaldehyde derivative with a ketone containing an α-methylene group to construct the quinoline core.[13]

Quinoline_Synthesis_Workflow A 2,3,4-Trimethoxy- 6-methylbenzaldehyde B Nitration A->B HNO₃ / H₂SO₄ C 2,3,4-Trimethoxy-5-nitro- 6-methylbenzaldehyde B->C D Reduction C->D Fe / AcOH or H₂ / Pd-C E 5-Amino-2,3,4-trimethoxy- 6-methylbenzaldehyde D->E F Friedländer Annulation E->F Base or Acid Catalyst G Substituted Quinoline F->G H Ketone with α-methylene group H->F

Caption: Proposed multi-step workflow for the synthesis of a substituted quinoline.

Protocol 1: Nitration of this compound

Scientific Rationale: The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic aromatic substitution. The position of nitration will be directed by the cumulative activating and steric effects of these groups. The most likely position for substitution is C5, which is ortho to one methoxy group and para to another, and is sterically accessible.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride (optional, as solvent)

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

  • Reaction: Dissolve this compound (1.0 eq) in a minimal amount of acetic anhydride or cooled sulfuric acid. Slowly add this solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • Stirring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated nitro-product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

ParameterValue/ConditionRationale
Reagents HNO₃ / H₂SO₄A standard and effective nitrating agent for activated aromatic rings.
Temperature 0-10 °CControls the exothermic reaction and minimizes side product formation.
Work-up Quenching on icePrecipitates the organic product from the acidic aqueous medium.
Protocol 2: Reduction of the Nitro Group

Scientific Rationale: The reduction of an aromatic nitro group to an amine is a common and high-yielding transformation. Several methods are effective, with iron in acetic acid being a classic, inexpensive, and reliable choice.[13] Catalytic hydrogenation is another clean and efficient alternative.

Materials:

  • 2,3,4-Trimethoxy-5-nitro-6-methylbenzaldehyde

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.

  • Addition of Iron: Add iron powder (3-5 eq) portion-wise to the suspension while stirring. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 5-Amino-2,3,4-trimethoxy-6-methylbenzaldehyde, which can be purified by column chromatography if necessary.

ParameterValue/ConditionRationale
Reducing Agent Fe / Acetic AcidAn effective and economical method for the reduction of aromatic nitro groups.
Temperature RefluxIncreases the rate of the heterogeneous reduction.
Filtration CeliteAids in the removal of fine iron particles and iron salts from the reaction mixture.
Protocol 3: Friedländer Annulation for Quinoline Synthesis

Scientific Rationale: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group adjacent to a carbonyl, to form a quinoline.[11][12] The reaction can be catalyzed by either acid or base. In this case, the synthesized 5-Amino-2,3,4-trimethoxy-6-methylbenzaldehyde will be reacted with a ketone such as acetone or ethyl acetoacetate.

Materials:

  • 5-Amino-2,3,4-trimethoxy-6-methylbenzaldehyde

  • Ketone (e.g., Acetone, Ethyl acetoacetate)

  • Potassium Hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amino-aldehyde (1.0 eq) and the ketone (1.5 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of either potassium hydroxide (for base catalysis) or p-toluenesulfonic acid (for acid catalysis).

  • Reaction: Reflux the mixture for 6-12 hours. Monitor the formation of the quinoline product by TLC.

  • Work-up: After completion, cool the reaction mixture and reduce the solvent volume. If an acid catalyst was used, neutralize with a saturated sodium bicarbonate solution.

  • Isolation: The product may precipitate upon cooling or addition of water. If so, collect by filtration. Otherwise, extract the product with ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

ParameterValue/ConditionRationale
Reactants 2-aminobenzaldehyde derivative and a ketoneThe essential components for the Friedländer condensation.
Catalyst KOH or p-TsOHBoth acid and base can effectively catalyze the condensation and cyclodehydration steps.
Temperature RefluxProvides the necessary energy for the condensation and dehydration steps.

Conclusion

This compound is a highly functionalized precursor for the synthesis of valuable heterocyclic compounds. This guide has provided detailed, scientifically-grounded protocols for its conversion into substituted coumarins via a Wittig reaction and a proposed multi-step strategy for the synthesis of substituted quinolines. By understanding the underlying mechanisms and rationale for each step, researchers can effectively utilize these methods and adapt them as needed for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

Application Notes & Protocols for the Analytical Characterization of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a framework of robust analytical methodologies for the definitive characterization of 2,3,4-Trimethoxy-6-methylbenzaldehyde (Molecular Formula: C₁₁H₁₄O₄, Molecular Weight: 210.23 g/mol , CAS: 22383-85-3) and its associated products.[1] As a pivotal intermediate in the synthesis of pharmaceuticals, ensuring its identity, purity, and quality is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond rigid templates to offer a logically structured guide grounded in the principles of orthogonal analysis, where multiple, complementary techniques are employed to build a comprehensive and trustworthy analytical profile. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices and emphasizing the principles of method validation required in a regulated environment.

The Analytical Mandate: An Orthogonal Approach to Quality

In pharmaceutical development, no single analytical technique is sufficient to fully characterize a compound. A self-validating system relies on the principle of orthogonal analysis , where different techniques with distinct chemical principles are used to interrogate the same sample. A consistent result across multiple methods provides high confidence in the material's identity and purity. For a substituted benzaldehyde, this means confirming the molecular weight, functional groups, atomic connectivity, and impurity profile through a combination of spectroscopic and chromatographic methods.

The logical workflow for characterizing a new batch of this compound is visualized below. This process ensures that a rapid identity check is followed by definitive structural confirmation and finally, a quantitative assessment of purity.

G cluster_0 Initial Identity & Screening cluster_1 Definitive Structure Elucidation cluster_2 Purity & Impurity Quantification FT_IR FT-IR Spectroscopy (Functional Group ID) GC_MS_Screen GC-MS Screening (Molecular Weight) NMR_1H ¹H NMR (Proton Framework) GC_MS_Screen->NMR_1H Proceed if MW matches NMR_13C ¹³C NMR (Carbon Backbone) NMR_1H->NMR_13C Confirm Structure HPLC_UV HPLC-UV (Purity Assay, Non-Volatile Impurities) NMR_13C->HPLC_UV Proceed to Quantitation GC_FID GC-FID (Residual Solvents, Volatile Impurities) HPLC_UV->GC_FID Report Certificate of Analysis (CoA) GC_FID->Report Sample New Batch of 2,3,4-Trimethoxy- 6-methylbenzaldehyde Sample->FT_IR Quick Check Sample->GC_MS_Screen Initial Confirmation

Caption: Orthogonal workflow for compound characterization.

Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopy provides a direct window into the molecular structure, offering irrefutable evidence of atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, as it maps the unique chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[2]

A Note on Data Availability: As of this writing, a complete, publicly available, and assigned NMR spectral dataset for this compound has not been identified. However, by leveraging the known data for the close structural analog 2,3,4-Trimethoxybenzaldehyde [3] and applying fundamental principles of substituent effects, we can create a highly predictive guide for characterization.

Predicted ¹H NMR Spectral Data

The introduction of a methyl group at the C-6 position, ortho to the aldehyde, will primarily influence the aromatic region. The two adjacent aromatic protons in the parent compound, which present as doublets, will be replaced by a single aromatic proton signal.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationProvisional AssignmentRationale for Prediction
~10.4Singlet1H-CHOAldehyde proton, typically >10 ppm, slightly deshielded by ortho methyl group.
~6.9-7.1Singlet1HH-5The sole remaining aromatic proton. Its exact shift is influenced by four surrounding groups.
~3.9-4.0Singlet3H-OCH₃ (C4)Methoxy protons, typically in this range.
~3.8-3.9Singlet3H-OCH₃ (C2 or C3)Methoxy protons.
~3.8-3.9Singlet3H-OCH₃ (C2 or C3)Methoxy protons.
~2.5Singlet3H-CH₃ (C6)Aromatic methyl group, typically appears at 2.3-2.6 ppm.[2]

Predicted ¹³C NMR Spectral Data

The carbon spectrum will reflect the increased substitution on the aromatic ring.

Predicted Chemical Shift (δ) ppmProvisional AssignmentRationale for Prediction
~190C=O (Aldehyde)Carbonyl carbon in aromatic aldehydes is highly deshielded.[4]
~155-160C-O (C2, C4)Aromatic carbons attached to electron-donating methoxy groups.
~140-145C-O (C3)Aromatic carbon attached to a methoxy group.
~135-140C-CH₃ (C6)Substituted aromatic carbon, shifted downfield by methyl group.
~125-130C-CHO (C1)Ipso-carbon attached to the aldehyde group.
~105-110C-H (C5)The sole protonated aromatic carbon, shifted upfield.
~61-63-OCH₃Methoxy carbons.
~56-OCH₃Methoxy carbons.
~20-CH₃Aromatic methyl carbon.[2]
Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice is consistent for comparative analysis.[4]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which ensures sharp, symmetrical peaks.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A relaxation delay of 1-5 seconds is typical to allow for full proton relaxation, ensuring accurate integration.[2]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): The Molecular Scale

MS is indispensable for confirming the molecular weight of the target compound and identifying potential impurities by their mass and fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile compounds like this benzaldehyde derivative.[5]

ParameterValue / DescriptionRationale & Expertise
Molecular Ion (M⁺) m/z 210Confirms the molecular formula C₁₁H₁₄O₄.[6]
Key Fragments m/z 195 [M-CH₃]⁺Loss of a methyl radical is a common fragmentation pathway.
m/z 181 [M-CHO]⁺Loss of the formyl radical.
m/z 179 [M-OCH₃]⁺Loss of a methoxy radical.
Ionization Mode Electron Ionization (EI)Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. 70 eV is the standard energy.
Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a high-purity volatile solvent like ethyl acetate or dichloromethane.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL in a GC vial.[5]

  • GC-MS Instrumentation and Parameters:

ParameterTypical SettingPurpose
GC Column HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µmA non-polar column providing good separation for a wide range of aromatic compounds.
Carrier Gas Helium, constant flow ~1 mL/minInert carrier gas for transporting the sample through the column.
Oven Program Start at 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)This temperature program allows for the elution of residual solvents first, followed by the target analyte and any higher-boiling impurities.
Injector Temp. 250°CEnsures rapid and complete volatilization of the sample.
MS Ion Source Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragments.
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Scan Range m/z 40-450A wide enough range to capture low-mass fragments and the molecular ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule. For this compound, it serves as a quick identity check, confirming the presence of the critical aldehyde and aromatic functionalities. A study on the crystal structure of this molecule reports a key carbonyl stretch at 1680 cm⁻¹.[7]

Wavenumber (cm⁻¹)AssignmentFunctional Group Vibration
~2940-2830C-H StretchMethyl and Methoxy C-H
~2820 & ~2720Aldehyde C-H StretchFermi doublet, characteristic of aldehydes.[8]
~1680 C=O Stretch Aromatic Aldehyde Carbonyl (Strong, Sharp)
~1580, ~1470C=C StretchAromatic Ring
~1280, ~1100C-O StretchAryl-Alkyl Ether
Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹. The final spectrum is usually presented as percent transmittance (%T) versus wavenumber (cm⁻¹).[3]

Chromatographic Techniques: The Measure of Purity

Chromatography separates the target compound from impurities, allowing for accurate quantification of purity and the detection of synthesis-related byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

Reverse-phase HPLC with UV detection is the definitive method for determining the purity of the main compound and quantifying non-volatile impurities. The highly conjugated aromatic system of this compound makes it an excellent chromophore for UV detection.

Protocol: Reverse-Phase HPLC Purity Assay
  • Sample Preparation:

    • Accurately prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., Acetonitrile/Water 50:50).

    • Further dilute to a working concentration of ~0.1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if any particulates are present.

  • HPLC Instrumentation and Parameters:

ParameterTypical SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A Water (with 0.1% Formic Acid)Aqueous phase. Acid improves peak shape for the aldehyde.
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)Organic phase for elution.
Gradient Start at 40% B, ramp to 95% B over 15 min, hold 5 min, return to 40% B and equilibrate for 5 min.A gradient elution ensures that both more polar and less polar impurities are effectively separated and eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume prevents peak distortion.
UV Detector 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis by comparing spectra across a single peak.
  • Data Analysis:

    • Purity: Calculate the purity using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Impurity Profiling: Identify and quantify any impurities against a qualified reference standard if available.

Method Validation: Establishing Trustworthiness

For use in drug development and quality control, every analytical method must be validated to prove it is fit for its intended purpose. This documented process provides evidence that the method is accurate, precise, and reliable. The core parameters for validation are defined by regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH).

G Protocol 1. Write Validation Protocol (Define Scope, Parameters, Acceptance Criteria) Experiments 2. Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) Protocol->Experiments Guides Execution Report 3. Write Validation Report (Summarize Results, Deviations, and Conclusion) Experiments->Report Generates Data Approval 4. Final Review & Approval (QA/Regulatory) Report->Approval Submitted for Review

Caption: The four key stages of analytical method validation.

The table below summarizes the key validation parameters for an HPLC purity method.

ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants).
Linearity To show that the method's results are directly proportional to the concentration of the analyte over a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. Often determined by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The integration of high-resolution spectroscopic techniques like NMR and MS for structural confirmation, coupled with robust, validated chromatographic methods such as HPLC for purity assessment, forms a self-validating system. This orthogonal strategy ensures the generation of reliable and defensible data, which is the bedrock of quality assurance in pharmaceutical research and development. By following the protocols and principles outlined in this guide, scientists can confidently ascertain the quality and integrity of this important synthetic intermediate.

References

Application Note: High-Purity Isolation of 2,3,4-Trimethoxy-6-methylbenzaldehyde via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3,4-Trimethoxy-6-methylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of fine chemicals and pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.[1][2] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate robust and reproducible purification methods. This application note provides a comprehensive, field-proven guide to the purification of this compound from a crude synthetic mixture using silica gel column chromatography. We delve into the causal reasoning behind methodological choices, from mobile phase selection to sample loading techniques, to ensure researchers can achieve high purity and yield. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Foundational Principles: Justification of the Chromatographic Strategy

A successful purification is not merely procedural; it is built on a fundamental understanding of the target molecule and its potential contaminants. The strategy outlined here is predicated on the specific physicochemical properties of this compound.

Physicochemical Profile of the Target Analyte

The target compound is a solid at room temperature with a melting point of 60-61°C.[3] Its structure, featuring an aldehyde functional group and three methoxy groups, imparts moderate polarity. Solubility data indicates it is only slightly soluble in common chromatography solvents like chloroform and ethyl acetate.[3][4] This limited solubility is a critical factor, guiding the choice of solvent for sample preparation and loading to prevent precipitation on the column. The compound should be stored under an inert atmosphere at 2-8°C to prevent degradation.[1][3][4]

Anticipated Impurity Profile

The purification strategy must account for the likely byproducts of its synthesis. Aromatic aldehydes like this are often synthesized via electrophilic formylation reactions, such as the Gattermann or Vilsmeier-Haack reactions.[5][6] Potential impurities therefore include:

  • Unreacted Starting Materials: Such as the corresponding substituted trimethoxy-toluene.

  • Benzoic Acid Analogue: The aldehyde group is susceptible to air oxidation, especially during workup or if left exposed, leading to the formation of 2,3,4-Trimethoxy-6-methylbenzoic acid.[7] This impurity is significantly more polar.

  • Reaction Intermediates & Isomers: Incomplete reactions or side reactions can introduce various related compounds.

Rationale for Normal-Phase Silica Gel Chromatography

Normal-phase chromatography, using a polar stationary phase (silica gel) and a less polar mobile phase, is the ideal choice. The slightly acidic silica surface (SiO₂) interacts with polar functional groups primarily through hydrogen bonding. The moderately polar aldehyde and methoxy groups of the target molecule will interact with the silica, but less strongly than the highly polar carboxylic acid impurity. The non-polar starting materials will interact weakly and thus elute much faster. By carefully selecting a mobile phase of appropriate polarity, a "window" can be created where the desired product elutes in pure form, well-separated from faster-eluting non-polar impurities and slower-eluting polar impurities.

Pre-Chromatography Method Development: The Critical Role of TLC

Attempting column chromatography without prior method development via Thin-Layer Chromatography (TLC) is inefficient and risks failure. TLC is an essential, rapid, and inexpensive tool for selecting the optimal mobile phase (eluent).[8][9] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[10][11]

Protocol 1: TLC-Based Mobile Phase Optimization
  • Preparation: In a fume hood, prepare several developing chambers by lining them with filter paper and adding a small amount (~0.5 cm depth) of different solvent systems. Cover the chambers to allow the atmosphere to saturate.[12]

  • Spotting: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). On a silica gel TLC plate, use a capillary tube to spot the mixture onto the baseline.

  • Development: Place the spotted TLC plate into a saturated chamber and allow the mobile phase to ascend via capillary action until it is ~1 cm from the top of the plate.[11]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and dry it. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., dinitrophenylhydrazine for aldehydes/ketones or a permanganate dip) to visualize UV-inactive impurities.[11]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the mobile phase composition until the Rf of the target compound is in the 0.3-0.4 range, with clear separation from other spots.

Trial Solvent System (Hexane:Ethyl Acetate) Expected Observation Action
95:5All spots remain at or near the baseline (low Rf).Increase polarity.
90:10 to 80:20Spots begin to move up the plate. This is the typical range for achieving optimal separation.[13][14]Fine-tune the ratio to achieve an Rf of ~0.3-0.4 for the target.
70:30All spots are near the solvent front (high Rf).Decrease polarity.

Note: Avoid using alcohol-based solvents like methanol. The acidic nature of silica gel can catalyze the formation of acetals/hemiacetals between the aldehyde and the alcohol, leading to streaking and potential product loss.[10]

The Definitive Protocol: Preparative Column Chromatography

This protocol employs a dry-loading technique, which generally provides superior resolution compared to liquid loading by ensuring the initial band of the compound is as narrow and uniform as possible.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)[15]

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Celite or cotton wool

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Column Preparation (Wet Packing)
  • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton wool or Celite at the bottom to support the stationary phase.

  • Add a layer of sand (~1 cm).

  • In a separate beaker, prepare a slurry of silica gel in the non-polar component of your mobile phase (n-Hexane). A typical ratio is ~50-100 g of silica for every 1 g of crude material, depending on the difficulty of the separation.

  • Pour the slurry into the column. Use additional hexane and gentle tapping on the side of the column to ensure even packing without air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. The solvent level should never drop below the top of the silica bed.

  • Add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.

Sample Preparation and Loading (Dry Loading)
  • Dissolve the crude product in a minimal volume of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

  • Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

  • Drain the solvent in the packed column down to the level of the top sand layer.

  • Carefully add the dry-loaded sample powder onto the top sand layer, creating a thin, even band.

  • Gently add a final protective layer of sand on top of the sample.

Elution and Fraction Collection
  • Carefully add the pre-determined mobile phase (e.g., 85:15 Hexane:Ethyl Acetate) to the top of the column without disturbing the sand layer.

  • Open the stopcock and begin collecting fractions. Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

  • Collect fractions of a consistent volume. Monitor the elution process by spotting fractions onto a TLC plate.

Post-Purification Analysis and Product Isolation
  • Develop the TLC plates containing the spotted fractions.

  • Identify the fractions that contain only the pure target compound.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound as a solid.

  • Determine the final mass, calculate the yield, and confirm purity using analytical techniques (e.g., NMR, melting point).

Data, Validation, and Troubleshooting

Summary of Key Parameters
Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for normal-phase separation of moderately polar organics.[15]
Mobile Phase n-Hexane / Ethyl AcetateProvides excellent selectivity for benzaldehyde derivatives with good volatility for easy removal.[13][14]
Optimal Rf (TLC) 0.3 - 0.4Balances retention and elution, allowing for effective separation during the column run.[10][11]
Loading Technique Dry LoadingMinimizes band broadening, leading to higher resolution and purer fractions.
Silica:Compound Ratio 50:1 to 100:1 (w/w)Ensures sufficient surface area for effective separation; adjust based on impurity profile.

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC test sample Pack Pack Column (Silica + Hexane) TLC->Pack optimal mobile phase Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze fractions Combine Combine Pure Fractions Analyze->Combine identify pure Evap Solvent Removal (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification of this compound.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Poor Separation / Overlapping Spots Incorrect mobile phase polarity.Re-optimize mobile phase with TLC. If Rf values are too close, try a different solvent system (e.g., Dichloromethane/Hexane).
Column was overloaded with crude material.Reduce the amount of sample loaded relative to the amount of silica gel.
Band Tailing / Streaking Sample is not sufficiently soluble in the mobile phase.Use a slightly more polar mobile phase, if separation allows.
Aldehyde is reacting with acidic silica.[10]Deactivate the silica by adding a very small amount of triethylamine (~0.1-0.5%) to the mobile phase.
Cracked or Channeled Column Bed Improper packing; column ran dry.Repack the column carefully. Never let the solvent level drop below the top of the silica bed.
Product Does Not Elute Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 90:10 and slowly increase to 80:20 Hexane:EtOAc.

Conclusion

The protocol described provides a systematic and validated approach for the high-purity isolation of this compound. By grounding the procedure in the fundamental principles of chromatography and employing rigorous TLC-based method development, researchers can reliably remove synthetic impurities. The emphasis on proper column packing and the use of a dry-loading technique are critical for achieving the resolution necessary for pharmaceutical-grade intermediates. This method is robust, scalable, and serves as a foundational technique for the purification of similarly substituted benzaldehyde derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,3,4-Trimethoxy-6-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,4-Trimethoxy-6-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible results.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] Its synthesis, however, presents a significant regioselectivity challenge. The most direct and common route is the electrophilic formylation of 1,2,3-trimethoxy-5-methylbenzene. The benzene ring in this precursor is highly activated by three electron-donating methoxy groups and one methyl group, making it prone to side reactions and the formation of undesired isomers if conditions are not precisely controlled. This guide focuses on the Vilsmeier-Haack reaction, a powerful and widely used method for formylating such electron-rich aromatic compounds.[2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis.

Q1: What is the recommended synthetic route for this compound, and why?

The Vilsmeier-Haack reaction is the preferred method. This reaction utilizes a "Vilsmeier reagent," a mild electrophile, to introduce a formyl group (-CHO) onto an activated aromatic ring.[4][5]

  • Causality: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[6][7] This reagent is electrophilic enough to attack the highly nucleophilic 1,2,3-trimethoxy-5-methylbenzene ring but is generally milder than the electrophiles in other formylation reactions like Friedel-Crafts, reducing the risk of polymerization and other side reactions common with highly activated substrates.[8] The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis during workup to yield the final aldehyde.[9]

Q2: My reaction yield is consistently low. What are the critical parameters to investigate?

Low yield is the most frequent complaint. It can typically be traced back to one of three areas: the quality of the Vilsmeier reagent, the reaction conditions, or the workup procedure.

  • Vilsmeier Reagent Integrity: The reagent is moisture-sensitive and should be prepared fresh for best results.

    • Actionable Insight: Use freshly opened or distilled POCl₃ and anhydrous DMF. The reagent is formed by the slow, dropwise addition of POCl₃ to ice-cold DMF (0-5 °C) with stirring. A characteristic yellow to orange color and slight thickening indicate successful formation. Allowing the temperature to rise during this step can lead to reagent decomposition.

  • Reaction Stoichiometry & Temperature:

    • Actionable Insight: Use a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent relative to the trimethoxy-toluene substrate to drive the reaction to completion. After reagent formation, add the substrate slowly while maintaining a low temperature before gradually warming to the optimal reaction temperature (typically 70-85 °C) to control the exothermic reaction.[10][11] Monitor the reaction by TLC until the starting material is consumed.

  • Inefficient Hydrolysis: The intermediate iminium salt must be completely hydrolyzed to the aldehyde.

    • Actionable Insight: The workup is highly exothermic and must be performed carefully by pouring the cooled reaction mixture slowly into a vigorously stirred vessel of crushed ice or ice-water.[2] A rapid temperature increase can cause degradation of the product. Following hydrolysis, neutralization with a base (e.g., NaOH or NaOAc solution) is often required to liberate the free aldehyde.[5][10]

Q3: I'm observing a significant amount of an isomeric byproduct. How can I improve regioselectivity for the 6-position?

This is the central challenge of this synthesis. The formylation can occur at either the C4 or C6 position. Both are activated, but the desired C6 position is flanked by a methoxy and a methyl group, making it sterically hindered.

  • Understanding Directing Effects: All four substituents (-OMe, -Me) are ortho-, para-directing activators. The C6 position is ortho to the C1-methoxy and para to the C3-methoxy. The C4 position is para to the C1-methoxy and ortho to the C3-methoxy. The directing effects are strong for both positions.

  • Leveraging Steric Hindrance: While steric hindrance at the C6 position is a challenge, it can also be used to our advantage. The Vilsmeier reagent is relatively bulky.

    • Actionable Insight: Lowering the reaction temperature may increase the kinetic preference for the less-hindered C4 position. Conversely, running the reaction at a slightly higher temperature (e.g., 80-85 °C) for a prolonged period might favor the thermodynamically more stable product, although this requires careful experimentation.[10] The choice of solvent can also influence selectivity, though DMF often serves as both reagent and solvent.

Q4: The reaction mixture turned black and formed a tar-like substance. What caused this decomposition?

This indicates polymerization or degradation of the starting material or product.

  • Causality: The highly activated aromatic ring is susceptible to acid-catalyzed polymerization. This is often caused by:

    • Local Hotspots: Adding reagents too quickly, especially during Vilsmeier reagent formation or substrate addition, can create localized areas of high temperature.

    • Excessively Strong Acidic Conditions: While the reaction is conducted under acidic conditions, overly harsh conditions can promote unwanted side reactions.

    • Preventative Measures: Ensure efficient stirring throughout the reaction. Maintain strict temperature control during all additions. Ensure the POCl₃ used is of high quality, as impurities can exacerbate decomposition.

Q5: What is the best method for purifying the final product?

The crude product is often an oil or a low-melting-point solid and contains unreacted starting material, isomeric byproducts, and residual DMF.

  • Purification Strategy:

    • Extraction: After hydrolysis and neutralization, thoroughly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[10]

    • Washing: Wash the organic layer with water, a dilute base solution (like 5% NaOH) to remove any phenolic impurities, and finally with brine to remove residual water and DMF.[10]

    • Chromatography/Crystallization: The most effective method for separating the desired this compound from its isomer is silica gel column chromatography using a hexane/ethyl acetate gradient.[12] Alternatively, if the crude product is of sufficient purity, direct crystallization from an aliphatic solvent like hexane can be attempted, sometimes requiring seeding.[10]

Key Process Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->V_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Substrate 1,2,3-Trimethoxy- 5-methylbenzene Sigma_Complex Sigma Complex (Intermediate) Substrate->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Aryl Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Iminium_Salt_2 Aryl Iminium Salt Product 2,3,4-Trimethoxy- 6-methylbenzaldehyde Iminium_Salt_2->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Yield Cause1 Reagent Quality Issue? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Poor Workup/Purification? Start->Cause3 Sol1a Use fresh POCl₃ & Anhydrous DMF Cause1->Sol1a Sol1b Prepare reagent at 0-5 °C Cause1->Sol1b Sol2a Check Stoichiometry (1.1-1.5 eq. reagent) Cause2->Sol2a Sol2b Control Temperature (Slow addition, then 70-85 °C) Cause2->Sol2b Sol2c Monitor by TLC (Ensure completion) Cause2->Sol2c Sol3a Pour reaction mix slowly onto ice Cause3->Sol3a Sol3b Ensure complete hydrolysis & neutralization Cause3->Sol3b Sol3c Optimize extraction & chromatography Cause3->Sol3c

Caption: Decision tree for troubleshooting low product yield.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the formylation of activated trimethoxybenzene derivatives.[10][11]

  • Reagent Preparation:

    • To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 1.1 eq.).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting slurry for an additional 30 minutes at room temperature.

  • Formylation Reaction:

    • Dissolve 1,2,3-trimethoxy-5-methylbenzene (1.0 eq.) in a minimal amount of DMF or other suitable anhydrous solvent (if necessary).

    • Add the substrate solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 20 °C.

    • Once the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.[10] Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Very slowly and carefully, pour the reaction mixture into the ice-water. This step is highly exothermic.

    • Stir the resulting solution for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

    • Neutralize the acidic solution by slowly adding a 10% aqueous sodium hydroxide solution until the pH is ~7-8.[10]

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash successively with water and a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the desired product from isomers and impurities.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or oil.

Data Summary: Parameter Influence on Synthesis
ParameterConditionExpected Impact on YieldExpected Impact on Selectivity (C6 vs C4)Rationale
Temperature Low (e.g., 40-50 °C)Potentially lower; slower reaction rate.May favor the less sterically hindered C4 isomer (kinetic control).The bulkier Vilsmeier reagent attacks the more accessible position faster.
High (e.g., 80-85 °C)Higher, drives reaction to completion.May favor the C6 isomer if it is the more thermodynamically stable product.Higher energy allows overcoming the steric barrier.[10]
Reagent Molar Ratio Low (e.g., 1.0 eq.)Lower; risk of incomplete conversion.No significant impact expected.Insufficient electrophile to react with all substrate.
(Vilsmeier:Substrate)High (e.g., >2.0 eq.)Diminishing returns; complicates workup.Risk of di-formylation or side reactions.Excess reagent can lead to undesired secondary reactions on the highly activated ring.
Hydrolysis Quench Fast / HotLower yield due to product degradation.N/AExothermic quench can "burn" the product.
Slow / ColdHigher yield.N/AControlled hydrolysis preserves the aldehyde functional group.[2]

References

Technical Support Center: Troubleshooting Side Products in the Formylation of Trimethoxybenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with side product formation during the formylation of trimethoxybenzene substrates. As highly activated aromatic systems, trimethoxybenzenes are prone to a variety of side reactions that can complicate synthesis and purification. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for the mono-formylated product?

This is a classic issue when formylating highly activated aromatic rings.[1] The strong electron-donating nature of the three methoxy groups makes the ring highly susceptible to a second electrophilic attack. Here’s how to troubleshoot this:

Core Causality: The high electron density of the trimethoxybenzene ring makes it prone to multiple electrophilic additions.[1] The key to achieving mono-selectivity lies in controlling the reactivity of the electrophile and the reaction conditions.

Troubleshooting Steps:

  • Stoichiometry is Critical: The most influential factor is the molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to your trimethoxybenzene substrate. An excess of the Vilsmeier reagent will almost certainly lead to di-substitution.[1]

    • Recommendation: Begin with a strict 1:1 or even slightly less than stoichiometric amount of POCl₃ relative to the trimethoxybenzene. This ensures the formylating agent is the limiting reagent.

  • Temperature Management: Formylation reactions can be exothermic.[1] Elevated temperatures can provide the activation energy needed for the less favorable second formylation.

    • Recommendation: Perform the reaction at a lower temperature. Start the addition of the substrate to the pre-formed Vilsmeier reagent at 0°C and maintain this temperature throughout the reaction. If di-formylation persists, consider running the reaction at an even lower temperature (e.g., -10°C to 0°C).

  • Order of Addition: The way you combine your reagents matters.

    • Recommendation: Always add the trimethoxybenzene solution dropwise to the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophilic trimethoxybenzene in the presence of the electrophile, disfavoring a second reaction.

Troubleshooting Workflow for Over-Formylation

G start High Di-formylation Observed check_stoich Check POCl₃:Substrate Ratio start->check_stoich is_excess Is Ratio > 1.1:1? check_stoich->is_excess reduce_stoich Reduce POCl₃ to 1.0-1.05 eq. is_excess->reduce_stoich Yes check_temp Check Reaction Temperature is_excess->check_temp No reduce_stoich->check_temp is_high_temp Is Temp > RT? check_temp->is_high_temp lower_temp Run reaction at 0°C or below is_high_temp->lower_temp Yes check_addition Review Order of Addition is_high_temp->check_addition No lower_temp->check_addition is_reverse Adding Vilsmeier Reagent to Substrate? check_addition->is_reverse correct_addition Add Substrate to Vilsmeier Reagent is_reverse->correct_addition Yes success Mono-formylation Improved is_reverse->success No correct_addition->success

Caption: Logic for troubleshooting di-formylation.

Q2: I'm observing a significant amount of a demethylated side product in my Gattermann formylation of a trimethoxybenzene. What is causing this and how can I prevent it?

Demethylation is a known side reaction under the strongly acidic conditions of certain formylation reactions. The methoxy group, while generally stable, can be cleaved under harsh acidic conditions.[2][3]

Core Causality: The Gattermann reaction utilizes a Lewis acid (like AlCl₃) and HCl.[4][5] These strong acids can protonate the oxygen of a methoxy group, making it a good leaving group. The subsequent nucleophilic attack by a halide ion (e.g., Cl⁻) results in the cleavage of the methyl group.[6]

Troubleshooting Steps:

  • Choice of Lewis Acid: The strength of the Lewis acid plays a significant role.

    • Recommendation: If using AlCl₃, consider switching to a milder Lewis acid catalyst. Zinc cyanide (Zn(CN)₂) in the Adams modification of the Gattermann reaction can serve as both the cyanide source and a milder Lewis acid in situ.[7][8]

  • Temperature Control: As with many side reactions, higher temperatures can promote demethylation.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, Gattermann reactions can be performed at or below room temperature.[9]

  • Reaction Time: Prolonged exposure to strong acids increases the likelihood of demethylation.

    • Recommendation: Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the acidic conditions.

Q3: During the Duff reaction with 1,2,3-trimethoxybenzene, I'm getting a complex mixture of products, including what appears to be polymeric material. What's happening?

The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is primarily for the ortho-formylation of phenols.[10][11] While trimethoxybenzenes are activated, they can be prone to polymerization under these conditions, especially with substrates that have multiple activated positions.

Core Causality: The acidic conditions of the Duff reaction can lead to the formation of reactive intermediates that can polymerize.[12] This is particularly true for highly activated systems where multiple sites can be involved in condensation-type reactions.

Troubleshooting Steps:

  • Method Suitability: The Duff reaction is often not the ideal choice for non-phenolic ethers like trimethoxybenzenes.

    • Recommendation: Consider switching to a more suitable formylation method for electron-rich ethers, such as the Vilsmeier-Haack reaction, which generally proceeds under milder conditions and is less prone to polymerization for these substrates.[7][13]

  • Stoichiometry of HMTA: If you must use the Duff reaction, the amount of HMTA is a key parameter.

    • Recommendation: Use a stoichiometric amount or even a slight excess of the trimethoxybenzene relative to HMTA to disfavor multiple additions and subsequent polymerization.[12]

  • Acid Catalyst: The choice and concentration of the acid can influence the extent of polymerization.

    • Recommendation: Using a milder acid, such as trifluoroacetic acid (TFA), in place of stronger acids like sulfuric acid, can sometimes mitigate polymer formation.[12]

Q4: My formylation reaction resulted in the displacement of a methoxy group, a phenomenon I believe is ipso-substitution. Why does this occur and is it predictable?

Ipso-substitution is the replacement of a substituent other than hydrogen on an aromatic ring.[14][15] In the context of trimethoxybenzenes, it involves the formyl group attacking a carbon atom that already bears a methoxy group, leading to the displacement of that group.

Core Causality: Ipso attack occurs when the position of an existing substituent is highly activated.[16] The stability of the intermediate carbocation (Wheland intermediate) is a key factor. While less common than substitution at a hydrogen-bearing carbon, it can become significant if the ipso position is strongly activated and the substituent is a reasonably good leaving group under the reaction conditions. Electron-withdrawing groups on the aromatic ring can sometimes favor ipso substitution.[17]

Predictability and Control:

  • Electronic Effects: The likelihood of ipso-substitution is influenced by the electronic environment of the ring. It is more likely to occur if the resulting carbocation is well-stabilized.

  • Steric Hindrance: In some cases, if the sterically less hindered positions are deactivated, the electrophile may attack a more sterically crowded but electronically favorable ipso-position.

  • Control: Predicting and controlling ipso-substitution can be challenging. Often, the best approach is to choose a different isomer of the starting material if possible, or to modify the reaction conditions (e.g., using a bulkier formylating agent) to sterically disfavor attack at the substituted position.

Quantitative Data Summary

The following table provides a general overview of how reaction parameters can influence product distribution in the formylation of activated aromatic systems. Note that specific yields will be highly substrate-dependent.

Formylation MethodKey ParameterTypical IssueRecommended AdjustmentExpected Outcome
Vilsmeier-Haack Stoichiometry of POCl₃Di-formylationReduce POCl₃ to 1.0-1.05 eq.Increased mono-formylation[1]
Vilsmeier-Haack TemperatureDi-formylationLower temperature to 0°C or belowIncreased mono-formylation[1]
Gattermann Lewis Acid StrengthDemethylationUse milder Lewis acid (e.g., Zn(CN)₂)Reduced demethylation[8]
Duff Substrate TypePolymerizationUse alternative method (e.g., Vilsmeier)Cleaner reaction profile

Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Mono-formylation of 1,3,5-Trimethoxybenzene

This protocol is designed to favor the formation of 2,4,6-trimethoxybenzaldehyde while minimizing di-formylation.

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL). Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the cold DMF with vigorous stirring. Maintain the temperature at 0°C.

  • Stir the mixture for 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.[7]

  • Substrate Addition: Dissolve 1,3,5-trimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the trimethoxybenzene solution dropwise to the pre-formed Vilsmeier reagent at 0°C over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,4,6-trimethoxybenzaldehyde.[7]

Reaction Pathway Diagram

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Aromatic Substitution TMB 1,3,5-Trimethoxybenzene (Nucleophile) TMB->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 2,4,6-Trimethoxybenzaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack reaction pathway.

References

troubleshooting low yield in Claisen-Schmidt reaction with substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when synthesizing α,β-unsaturated ketones (chalcones), particularly when dealing with substituted benzaldehydes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My Claisen-Schmidt reaction has a very low or no yield. What are the most likely causes and how can I fix it?

Low or no product formation is a common frustration. The issue can typically be traced back to one of several key areas: reagent quality, reaction conditions, or catalyst efficacy.[1]

Potential Causes & Step-by-Step Solutions:

  • Poor Reagent Quality:

    • Cause: Benzaldehydes are susceptible to oxidation to their corresponding benzoic acids.[2] This acidic impurity can neutralize the basic catalyst, halting the reaction. Ketones can also contain impurities that may interfere with the reaction.

    • Solution:

      • Verify Purity: Always check the purity of your starting materials. For the benzaldehyde, a simple TLC or melting point analysis can be indicative.

      • Purification: If impurities are suspected, purify the benzaldehyde by distillation or column chromatography before use.[2] Ensure your ketone is also of high purity and dry.[2]

  • Ineffective Catalyst:

    • Cause: The strength and concentration of the base are critical.[2] An old or improperly stored base (e.g., NaOH, KOH) may have absorbed atmospheric CO₂ and moisture, reducing its effectiveness. The chosen base may also be too weak to efficiently deprotonate the ketone.

    • Solution:

      • Use Fresh Catalyst: Always use a fresh, high-quality base.

      • Consider a Stronger Base: If standard bases like NaOH or KOH are failing, consider switching to a stronger base such as sodium hydride (NaH).[2] However, be mindful of the need for anhydrous conditions when using such moisture-sensitive reagents.[3]

  • Suboptimal Reaction Conditions:

    • Cause: Temperature and reaction time are crucial parameters. Many Claisen-Schmidt reactions proceed well at room temperature, but some may require gentle heating to overcome the activation energy barrier.[1][2] Conversely, excessive heat can promote side reactions.[1][4] Insufficient reaction time is also a common culprit, especially with less reactive substrates.[2]

    • Solution:

      • Monitor the Reaction: The best way to determine the optimal time and temperature is to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

      • Adjust Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).[2] For highly reactive or sensitive substrates, cooling the reaction in an ice bath may be necessary to control the reaction rate and improve the yield.[2]

      • Extend Reaction Time: Continue the reaction until TLC analysis shows the complete consumption of the limiting reagent.[2]

  • Incorrect Stoichiometry:

    • Cause: While a 1:1 molar ratio of ketone to aldehyde is a common starting point, this may not be optimal for all substrate pairings.[2]

    • Solution:

      • Use a Slight Excess of Aldehyde: In some cases, using a slight excess of the aldehyde can help drive the reaction to completion.[2] This is particularly useful if the aldehyde is volatile or prone to side reactions.

Question 2: I'm observing the formation of multiple byproducts. What are the likely side reactions, and how can I minimize them?

The formation of multiple products is a frequent challenge in Claisen-Schmidt condensations, leading to purification difficulties and reduced yields of the desired chalcone.[1] Understanding the common side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionHow to Minimize
Self-condensation of the Ketone The enolizable ketone reacts with itself, leading to a homo-aldol product.[1]- Slowly add the aldehyde to a mixture of the ketone and the base.[1]- Use a milder base or lower the reaction temperature.[1]
Cannizzaro Reaction of the Aldehyde In the presence of a strong base, two molecules of the non-enolizable benzaldehyde can disproportionate to form a primary alcohol and a carboxylic acid.[1][5]- Ensure the ketone is present and reactive.[1]- Use milder basic conditions or add the base slowly to the reaction mixture.[1]- A very high concentration of a strong base can favor this side reaction.[6]
Michael Addition The enolate of the ketone can add to the newly formed α,β-unsaturated chalcone product in a conjugate addition.[1]- Use a slight excess of the aldehyde.[1]- Perform the reaction at a lower temperature to disfavor this thermodynamically controlled product.[1]

Visualizing the Troubleshooting Workflow

To aid in systematically addressing low-yield issues, the following flowchart outlines a logical progression of troubleshooting steps.

Troubleshooting_Workflow start Low Yield Observed reagent_check Check Reagent Purity & Quality start->reagent_check purify_reagents Purify Starting Materials (Distillation/Chromatography) reagent_check->purify_reagents Impure? conditions_check Evaluate Reaction Conditions reagent_check->conditions_check Pure purify_reagents->conditions_check monitor_tlc Monitor by TLC conditions_check->monitor_tlc adjust_temp_time Adjust Temperature & Time monitor_tlc->adjust_temp_time Incomplete? catalyst_check Assess Catalyst monitor_tlc->catalyst_check Complete/Stalled adjust_temp_time->monitor_tlc change_catalyst Use Fresh or Stronger Base catalyst_check->change_catalyst Ineffective? stoichiometry_check Review Stoichiometry catalyst_check->stoichiometry_check Effective change_catalyst->conditions_check adjust_ratio Use Slight Excess of Aldehyde stoichiometry_check->adjust_ratio Suboptimal? side_reactions Analyze for Side Reactions stoichiometry_check->side_reactions Optimal adjust_ratio->conditions_check optimize_conditions Optimize Conditions to Minimize Side Products side_reactions->optimize_conditions Present? success Improved Yield side_reactions->success Absent optimize_conditions->success

Caption: A systematic workflow for troubleshooting low yields in Claisen-Schmidt reactions.

Question 3: How do substituents on the benzaldehyde affect the reaction yield, and how should I adjust my conditions accordingly?

The electronic nature of the substituents on the aromatic ring of the benzaldehyde significantly influences the electrophilicity of the carbonyl carbon and, consequently, the reaction rate and yield.[7]

  • Electron-Withdrawing Groups (EWGs):

    • Effect: Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate.[8] This generally leads to faster reaction rates.

    • Optimization: For benzaldehydes with strong EWGs, the reaction may be highly exothermic. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the formation of side products.

  • Electron-Donating Groups (EDGs):

    • Effect: Groups like methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction rate.[9]

    • Optimization: For benzaldehydes with EDGs, you may need to use more forcing conditions to achieve a reasonable yield. This could include:

      • Increasing the reaction temperature (e.g., gentle heating to 40-50 °C).

      • Using a stronger base.

      • Extending the reaction time.

General Recommendations for Substituted Benzaldehydes

Substituent Type on BenzaldehydeRelative ReactivityRecommended Conditions
Strong Electron-Withdrawing (e.g., -NO₂)HighLower temperature (0 °C to RT), careful addition of base
Moderate Electron-Withdrawing (e.g., -Cl, -Br)Moderate-HighRoom temperature is often sufficient
Unsubstituted (e.g., Benzaldehyde)ModerateRoom temperature, may require gentle heating
Electron-Donating (e.g., -CH₃, -OCH₃)LowHigher temperature (40-50 °C), potentially a stronger base, longer reaction time

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt reaction?

A1: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[10][11][12] This reaction is fundamental for synthesizing α,β-unsaturated ketones, widely known as chalcones.[2] It is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol.[2]

Q2: Why is it important that the aromatic aldehyde does not have α-hydrogens?

A2: The selectivity of the Claisen-Schmidt reaction hinges on the fact that aromatic aldehydes like benzaldehyde and its derivatives lack α-hydrogens.[2][10] The α-carbon is the carbon atom adjacent to the carbonyl group. Without hydrogens on this carbon, it cannot be deprotonated by a base to form a nucleophilic enolate ion.[2] This ensures that the aromatic aldehyde acts solely as the electrophile, which is then attacked by the enolate of the other reactant (the ketone).[2][10]

Q3: What are the advantages of "green chemistry" methods like solvent-free or microwave-assisted synthesis for chalcones?

A3: Green chemistry approaches offer several benefits over traditional solvent-based methods:

  • Solvent-Free Grinding: This method reduces environmental impact by eliminating the use of hazardous organic solvents.[2] It often involves simply grinding the reactants with a solid catalyst (like NaOH) in a mortar and pestle, which can lead to shorter reaction times and simpler product isolation.[2][13] Quantitative yields have been reported using this technique.[12][14]

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes.[15] It provides uniform and rapid heating, which can lead to higher yields and fewer side products.[15]

Q4: How can I best monitor the progress of my Claisen-Schmidt reaction?

A4: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[16] A typical eluent system for chalcones is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of your specific product.[17] You can spot the reaction mixture alongside your starting materials to visualize the consumption of reactants and the formation of the product. More advanced techniques like benchtop NMR spectroscopy can also be used for real-time monitoring of reactant consumption and product/intermediate formation.[18][19]

Q5: What is the best way to purify the crude chalcone product?

A5: Recrystallization is the most common and often the most effective method for purifying solid chalcones.[6][20][21] 95% ethanol is a widely used and effective solvent for this purpose.[16][17][21] The goal is to find a solvent that dissolves the crude product well when hot but poorly at room or cold temperatures.[17] If recrystallization is not effective or if the product is an oil, column chromatography is the next best option.[16]

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation in Ethanol

This protocol is a representative procedure for the reaction between a substituted benzaldehyde and an acetophenone derivative.[7]

  • Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in absolute ethanol.[1][2]

  • Base Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[1][2]

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C.[1][2] Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.[1]

  • Isolation: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[2]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[2] The crude product can be further purified by recrystallization from ethanol.[21]

Protocol 2: Solvent-Free Claisen-Schmidt Condensation by Grinding

This "green" protocol is efficient and minimizes solvent waste.[22]

  • Preparation: Place the substituted acetophenone (1.0 eq) and solid sodium hydroxide (NaOH, powdered or pellets, ~1.0 eq) into a porcelain mortar.[2]

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.[2]

  • Reagent Addition: Add the substituted benzaldehyde (1.0 eq) to the mortar.[2]

  • Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes.[2]

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH.

  • Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral.[2] The product can be recrystallized if necessary.

Visualizing the Reaction Mechanism

Understanding the reaction mechanism can help in diagnosing issues. The following diagram illustrates the key steps in a base-catalyzed Claisen-Schmidt condensation.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Aldehyde Substituted Benzaldehyde (Electrophile) Enolate->Aldehyde Attack Base Base (e.g., OH⁻) Base->Ketone Deprotonation Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Water H₂O Alkoxide->Water Protonation Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Water->Aldol_Adduct Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Chalcone -H₂O

References

stability and storage conditions for 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS: 22383-85-3). This resource is designed for our valued partners in research, discovery, and development. Here, we address the critical aspects of stability and storage to ensure the integrity of your experiments and the longevity of this key synthetic intermediate. Our goal is to provide not just protocols, but a deep understanding of the principles behind them, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: Assessing Compound Quality

Users may occasionally have concerns about the quality of their this compound, especially if it has been stored for an extended period or handled under suboptimal conditions. This troubleshooting workflow provides a logical sequence of checks to assess the compound's integrity.

G cluster_0 Initial Observation cluster_1 Degradation Pathway cluster_2 Analytical Verification cluster_3 Resolution start Start: Concern about compound quality visual_check Visual Inspection: Is the solid off-white and crystalline? start->visual_check clumped Observation: Solid appears clumped, sticky, or has a vinegary odor. visual_check->clumped No good_to_use Decision: Compound is suitable for use. Proceed with experiment. visual_check->good_to_use Yes oxidation_suspect Primary Suspect: Oxidation to 2,3,4-Trimethoxy- 6-methylbenzoic acid. clumped->oxidation_suspect nmr_check Purity Check: Run ¹H NMR in CDCl₃. oxidation_suspect->nmr_check aldehyde_peak Look for aldehyde proton peak at ~10.4 ppm. nmr_check->aldehyde_peak Expected acid_peak Look for broad carboxylic acid proton peak (>10 ppm) or absence of aldehyde peak. nmr_check->acid_peak Degradation Indicator aldehyde_peak->good_to_use purify Decision: Purification may be required (e.g., recrystallization). Consider discarding if heavily degraded. acid_peak->purify review_storage Action: Review and improve storage and handling procedures. purify->review_storage

Caption: Troubleshooting workflow for assessing compound integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal long-term stability, the solid compound should be stored at 2-8°C under an inert gas atmosphere (e.g., argon or nitrogen) .[1][2][3] The rationale for these conditions is twofold. Refrigeration slows down the rate of any potential degradation reactions. The inert atmosphere is critical because, like many benzaldehyde derivatives, this compound is susceptible to autoxidation upon exposure to atmospheric oxygen.[4][5]

Q2: I've noticed the solid has become slightly discolored or clumped. What is the likely cause?

A2: This is a classic sign of degradation. The primary degradation pathway for benzaldehydes is oxidation to the corresponding carboxylic acid—in this case, 2,3,4-Trimethoxy-6-methylbenzoic acid.[4][5] This acid is a solid with different physical properties, which can lead to changes in the appearance and texture of the material. This oxidation is a radical chain reaction initiated by light and propagated by molecular oxygen.[5][6][7] Even trace amounts of the acid can catalyze further degradation.

Q3: How does light exposure affect the stability of this compound?

A3: Light, particularly UV light, is a significant catalyst for the autoxidation of aldehydes.[6][7] Photons provide the energy to initiate the radical chain reaction that leads to the formation of peroxy radicals and, ultimately, the carboxylic acid.[5][8] Therefore, it is imperative to store the compound in an amber or opaque vial to protect it from light. When handling the compound on the benchtop, minimize exposure time to direct, bright light.

Q4: What solvents are recommended for preparing stock solutions, and what is their shelf-life?

A4: this compound is slightly soluble in chloroform and ethyl acetate.[1] For creating stock solutions for biological or chemical assays, anhydrous DMSO or DMF are commonly used due to their higher solvating power for a broad range of organic molecules.

The stability of the compound in solution is significantly reduced compared to its solid form. We recommend the following storage guidelines for stock solutions:

  • -20°C for up to 1 month

  • -80°C for up to 6 months

For maximum stability in solution, always use anhydrous solvents, overlay the solution with an inert gas (argon or nitrogen) before sealing, and store in tightly sealed vials protected from light. Frequent freeze-thaw cycles should be avoided by preparing smaller, single-use aliquots.

Q5: Are there any incompatible materials I should be aware of?

A5: Yes. Avoid storing or mixing this compound with strong oxidizing agents and strong bases . Strong oxidizers can, unsurprisingly, accelerate the degradation to the carboxylic acid. Strong bases can potentially catalyze other reactions, such as the Cannizzaro reaction, if conditions are appropriate.

Data & Protocols

Table 1: Recommended Storage Conditions Summary
FormTemperatureAtmosphereLight ProtectionMax. Duration
Solid 2-8°CInert Gas (Ar, N₂)Amber/Opaque Vial>1 Year
Solution -20°CInert Gas (Ar, N₂)Amber/Opaque Vial1 Month
Solution -80°CInert Gas (Ar, N₂)Amber/Opaque Vial6 Months
Protocol: Preparation and Storage of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a stock solution and aliquoting it for long-term storage to maintain compound integrity.

Materials:

  • This compound (MW: 210.23 g/mol )[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-Weighing Preparation:

    • Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing the Compound:

    • Tare a clean, dry weighing paper or boat on the analytical balance.

    • Carefully weigh out 2.10 mg of this compound. Perform this step efficiently to minimize exposure to air and light.

  • Dissolution:

    • Transfer the weighed solid into a sterile amber vial.

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial and vortex gently until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may be used if dissolution is slow.

  • Inert Gas Purge:

    • Once dissolved, carefully remove the cap.

    • Direct a gentle stream of inert gas (argon or nitrogen) into the headspace of the vial for 15-20 seconds. The goal is to displace the atmospheric oxygen. Do not bubble the gas through the solution, as this can cause solvent splashing.

  • Aliquoting and Storage:

    • Immediately recap the master stock vial.

    • Working quickly, pipette your desired aliquot volumes (e.g., 20 µL or 50 µL) into smaller, pre-labeled amber microvials.

    • Perform an inert gas purge on the headspace of each aliquot vial before sealing it tightly.

    • Place the aliquots in a labeled freezer box and store them at -80°C for long-term storage or -20°C for short-term use.

  • Documentation:

    • Clearly label all vials with the compound name, concentration, solvent, and date of preparation. Maintain a corresponding log in your laboratory notebook or LIMS.

By adhering to these guidelines, you can ensure the stability and reliability of this compound in your critical research applications.

References

Technical Support Center: 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS 22383-85-3). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, reaction, and analysis of this important pharmaceutical intermediate. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Section 1: Understanding the Stability Profile

This compound is a polysubstituted aromatic aldehyde, a class of compounds known for their utility in organic synthesis.[1] However, the combination of an aldehyde functional group and multiple electron-donating methoxy groups on the aromatic ring gives it a unique reactivity and susceptibility to specific degradation pathways. Understanding these pathways is the first step in troubleshooting unexpected experimental outcomes.

Forced degradation studies, which intentionally subject a compound to harsh conditions, are critical for identifying likely degradation products and establishing the stability of a molecule.[2] The primary degradation routes for this compound can be categorized as oxidation, hydrolysis (demethylation), and photolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is yielding an unexpected carboxylic acid. What is happening?

Answer: The most common degradation pathway for any aldehyde is oxidation to the corresponding carboxylic acid. In this case, you are likely observing the formation of 2,3,4-Trimethoxy-6-methylbenzoic acid .

Common Causes:

  • Air Oxidation: Benzaldehydes can be sensitive to atmospheric oxygen, especially when in solution or exposed to light and elevated temperatures over extended periods.

  • Oxidizing Reagents: Trace amounts of oxidizing agents in your reaction mixture or solvents can lead to this byproduct. Hydrogen peroxide (H₂O₂) is a particularly effective oxidant for this transformation.[3]

  • Photochemical Oxidation: Exposure to UV light can generate benzoyl radicals, which rapidly convert to the benzoic acid in the presence of oxygen.[4]

Troubleshooting & Prevention:

  • Inert Atmosphere: For sensitive reactions, ensure your vessel is purged with an inert gas (e.g., nitrogen or argon) and that all solvents are properly degassed.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to minimize contaminants.

  • Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate oxidation.[3]

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Oxidation_Pathway cluster_main Oxidative Degradation parent 2,3,4-Trimethoxy- 6-methylbenzaldehyde conditions [O] (Air, H₂O₂, Light) parent->conditions product 2,3,4-Trimethoxy- 6-methylbenzoic acid conditions->product Oxidation

Caption: Oxidation of the aldehyde to a carboxylic acid.

FAQ 2: I'm seeing a new peak in my chromatogram that corresponds to a lower molecular weight phenol. What could it be?

Answer: You are likely observing a product of oxidative degradation where the aldehyde group is cleaved and replaced by a hydroxyl group, a reaction analogous to the Dakin oxidation. For methoxy-substituted benzaldehydes, this transformation is known to occur with hydrogen peroxide in an acidic medium. The likely product is 2,3,4-Trimethoxy-6-methylphenol .

Mechanism Insight: This reaction proceeds via the acid-catalyzed addition of hydrogen peroxide to the aldehyde, followed by rearrangement and hydrolysis to yield the phenol and formic acid. The presence of electron-donating methoxy groups on the ring facilitates this oxidative cleavage. A study on the oxidation of various benzaldehydes with H₂O₂ and sulfuric acid specifically demonstrated that 2,3,4-trimethoxybenzaldehyde is efficiently converted to the corresponding phenol.

Troubleshooting & Confirmation:

  • Check for Peroxides: Test your solvents (especially ethers like THF or dioxane) for the presence of peroxides, as these can be a hidden source of oxidation.

  • Acidic Conditions: This degradation is favored under acidic conditions. If your reaction or workup involves strong acids and potential oxidants, this pathway is highly probable.

  • Mass Spectrometry Analysis: Use LC-MS to confirm the molecular weight of the impurity. The expected mass of 2,3,4-Trimethoxy-6-methylphenol (C₁₁H₁₆O₄) is 212.24 g/mol , an increase of 2 g/mol from the starting aldehyde (C₁₁H₁₄O₄, 210.23 g/mol ) due to the addition of two hydrogen atoms and the loss of a carbonyl group.

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Dakin_Pathway cluster_main Oxidative Cleavage (Dakin-type) parent 2,3,4-Trimethoxy- 6-methylbenzaldehyde conditions H₂O₂ H⁺ (e.g., H₂SO₄) parent->conditions product 2,3,4-Trimethoxy- 6-methylphenol conditions->product Oxidative Cleavage

Caption: Oxidative cleavage of the aldehyde to a phenol.

FAQ 3: My product appears less substituted after analysis, particularly under harsh acidic or thermal conditions. What degradation is occurring?

Answer: You are likely observing products of hydrolysis, specifically the cleavage of one or more methoxy (O-methyl) ether bonds to form hydroxyl groups (phenols). This process is known as demethylation. Under hydrothermal or strongly acidic conditions, methoxy-substituted aromatic aldehydes can undergo hydrolytic demethylation.[5][6]

Potential Products:

  • Single Demethylation: Formation of various hydroxy-dimethoxy-6-methylbenzaldehyde isomers. The methoxy group at the 4-position (para to the methyl group) is often susceptible.

  • Formyl Group Cleavage: In addition to demethylation, harsh hydrothermal conditions can also cause the cleavage of the aldehyde group itself, leading to substituted trimethoxytoluene.[5][6]

Troubleshooting & Prevention:

  • Avoid Strong Acids: If possible, use milder acidic conditions or alternative catalysts for your transformation. Studies have shown that systems like acidic concentrated lithium bromide can efficiently demethylate methoxybenzenes.[7]

  • Temperature Management: High temperatures significantly accelerate hydrolysis. If high heat is required, minimize the reaction time.

  • Aqueous Workup: Be mindful during aqueous acidic workups. Keep the contact time brief and temperatures low to prevent on-column or in-solution degradation before extraction.

Stress ConditionPotential Degradation ProductChemical Transformation
Oxidation 2,3,4-Trimethoxy-6-methylbenzoic acidAldehyde → Carboxylic Acid
Oxidative Cleavage 2,3,4-Trimethoxy-6-methylphenolAldehyde → Phenol
Acid/Heat Hydrolysis Hydroxy-dimethoxy-6-methylbenzaldehydesOCH₃ → OH (Demethylation)
Photolysis (UV Light) 2,3,4-Trimethoxy-6-methylbenzoic acidAldehyde → Carboxylic Acid

Section 2: Troubleshooting Analytical Issues

FAQ 4: I'm developing an HPLC method and see peak tailing or poor resolution. What are the best practices?

Answer: Proper analytical method development is key to accurately assessing the purity of this compound and quantifying its degradation products.

Recommended Starting Conditions: A robust starting point for analysis is a reversed-phase HPLC (RP-HPLC) method.

  • Column: A C18 column is a standard choice for separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can improve peak shape by suppressing the ionization of any acidic impurities or degradants.[8]

  • Detection: UV detection is suitable, as the aromatic ring provides strong chromophores.

Troubleshooting Protocol:

  • Peak Tailing:

    • Cause: Often due to secondary interactions between the analyte and residual silanols on the silica support of the column, or if a basic impurity is present.

    • Solution: Add a competing acid (like trifluoroacetic acid at 0.05-0.1%) to the mobile phase to protonate silanols and improve peak symmetry. Ensure the sample is fully dissolved in the mobile phase.

  • Poor Resolution:

    • Cause: The chosen mobile phase gradient may not be optimal for separating the parent compound from closely related impurities (e.g., isomers or demethylated products).

    • Solution:

      • Adjust Gradient: Make the gradient shallower (i.e., increase the percentage of the organic solvent more slowly) to increase the separation between peaks.

      • Change Organic Modifier: Try methanol instead of acetonitrile. It has different selectivity and may resolve co-eluting peaks.

      • Check Column Health: Ensure the column is not old or contaminated, which can lead to broad peaks and poor resolution.

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HPLC_Troubleshooting cluster_workflow HPLC Troubleshooting Workflow Start Observe Peak Tailing or Poor Resolution Check_pH Is Mobile Phase pH Controlled (Acidified)? Start->Check_pH Add_Acid Add 0.1% Formic or Phosphoric Acid Check_pH->Add_Acid No Check_Gradient Is Gradient Optimized? Check_pH->Check_Gradient Yes Add_Acid->Check_Gradient Shallow_Gradient Make Gradient Shallower Check_Gradient->Shallow_Gradient No Check_Solvent Try Alternative Organic Solvent? Check_Gradient->Check_Solvent Yes Shallow_Gradient->Check_Solvent Use_Methanol Switch Acetonitrile to Methanol Check_Solvent->Use_Methanol Yes Check_Column Check Column Health Check_Solvent->Check_Column No Use_Methanol->Check_Column End Achieve Good Separation Check_Column->End

References

Technical Support Center: Preventing and Managing Oxidation of Trimethoxybenzaldehyde Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of oxidation in trimethoxybenzaldehyde compounds, such as the widely used 2,4,5- and 3,4,5-trimethoxybenzaldehyde. These reagents are critical intermediates in the synthesis of pharmaceuticals, including Trimethoprim, and maintaining their integrity is paramount for reproducible and successful experimental outcomes.[1][2] This resource is designed to move beyond simple instructions, explaining the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Understanding the Enemy - The Chemistry of Oxidation

This section addresses the fundamental questions surrounding the degradation of trimethoxybenzaldehyde compounds. Understanding the "why" is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: What is trimethoxybenzaldehyde oxidation, and why is it a significant problem?

A1: Trimethoxybenzaldehyde oxidation is a chemical degradation process where the aldehyde functional group (-CHO) is converted into a carboxylic acid functional group (-COOH). For instance, 3,4,5-trimethoxybenzaldehyde oxidizes to form 3,4,5-trimethoxybenzoic acid. This is a major issue because the oxidized impurity can interfere with subsequent reactions, alter pharmacological activity, and complicate purification processes. The presence of this acidic impurity effectively reduces the purity and reactivity of your starting material, leading to lower yields and potential side reactions.

Q2: What is the primary mechanism of oxidation for aromatic aldehydes like trimethoxybenzaldehyde?

A2: The primary mechanism is autoxidation , a spontaneous oxidation that occurs in the presence of atmospheric oxygen.[3] This process proceeds via a free-radical chain reaction. Benzaldehyde and its derivatives are particularly susceptible to this process.[4][5] The reaction involves three key stages:

  • Initiation: Formation of an initial benzoyl radical. This can be triggered by light, heat, or trace metal impurities.

  • Propagation: The benzoyl radical reacts with molecular oxygen (O₂) to form a benzoylperoxy radical.[3] This highly reactive radical then abstracts a hydrogen atom from another trimethoxybenzaldehyde molecule, forming perbenzoic acid and a new benzoyl radical, which continues the chain.[3][6]

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical product.

AutoxidationMechanism

Q3: What environmental and experimental factors accelerate the oxidation process?

A3: Several factors can significantly increase the rate of autoxidation:

  • Oxygen (Air): As a key reactant in the propagation step, the presence of air is the most critical factor.[4]

  • Light: UV light provides the energy to initiate the radical chain reaction by promoting the formation of initial radicals.[7][8] Storing the compound in amber or opaque containers is crucial.

  • Heat: Increased temperature accelerates the rate of all chemical reactions, including the initiation and propagation steps of oxidation.

  • Metal Ions: Trace amounts of transition metal ions (e.g., cobalt, manganese, copper) can catalyze the decomposition of hydroperoxides, generating more radicals and speeding up the oxidation process.[6][9] Ensure high-purity reagents and clean glassware.

Section 2: Proactive Prevention - Storage and Handling Best Practices

Proper storage and handling are the most effective strategies to maintain the integrity of your trimethoxybenzaldehyde compounds.

Q4: How should I properly store trimethoxybenzaldehyde compounds to minimize oxidation?

A4: To ensure long-term stability, you must control the compound's environment to limit its exposure to oxygen, light, and heat. The following table summarizes the ideal storage conditions based on manufacturer safety data sheets and best practices.[10][11][12][13]

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Displaces oxygen, preventing the autoxidation chain reaction from starting.
Container Tightly sealed, amber glass bottle or opaque container.Prevents exposure to air and UV light, which initiates oxidation.[7]
Temperature Cool, dry place. Recommended: 0-8 °C for some isomers, 15-25 °C for others. Always check the supplier's recommendation.[12][14]Lowers the kinetic rate of oxidation. Dry conditions prevent hydrolysis.
Location Well-ventilated area away from incompatible substances like strong oxidizing agents.[11][15]Prevents accidental reactions and ensures safety.

Q5: Is it necessary to use an inert gas for both storage and during my experiment?

A5: Yes, for maximum protection. While long-term storage under nitrogen or argon is critical, the risk of oxidation is also high during experimental setup and reaction. When a reaction is run over several hours or days at elevated temperatures, even small amounts of oxygen in the headspace of the flask can cause significant degradation. See Protocol 1 for a detailed methodology on creating an inert atmosphere for both storage and reactions.

Section 3: Troubleshooting Guide - Identifying and Resolving Oxidation Issues

Despite best efforts, oxidation can occur. This section helps you diagnose and address the problem.

TroubleshootingWorkflow

Q6: My solid 3,4,5-trimethoxybenzaldehyde, which should be a white powder, has turned slightly yellow. Is it oxidized?

A6: A color change from white/off-white to yellow or beige is a strong visual indicator of degradation.[10] While this doesn't definitively confirm oxidation to benzoic acid (other degradation pathways can occur), it signals a drop in purity. The most reliable way to confirm is to check the melting point. Pure 3,4,5-trimethoxybenzaldehyde has a sharp melting point around 73-75 °C.[16] An oxidized sample will exhibit a lower and broader melting range due to the presence of the trimethoxybenzoic acid impurity.

Q7: How can I definitively detect and quantify the extent of oxidation in my sample?

A7: Several analytical techniques can be used for this purpose.

TechniqueMethodWhat to Look For
Thin-Layer Chromatography (TLC) Co-spot the sample with a pure standard.The oxidized acid is more polar and will have a lower Rf value (it will travel less up the plate) than the aldehyde.
Gas/High-Performance Liquid Chromatography (GC/HPLC) Run a chromatogram of the sample.The appearance of a new peak corresponding to the trimethoxybenzoic acid. The area of the peak can be used for quantification.[16]
Nuclear Magnetic Resonance (¹H NMR) Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).The aldehyde proton (-CHO) of trimethoxybenzaldehyde has a characteristic singlet peak around 9.8 ppm. The acidic proton (-COOH) of the oxidized product will appear as a very broad singlet much further downfield (>10-12 ppm).
Qualitative "Wet" Chemistry Tollens' Test or Fehling's Test.These tests give a positive result for aldehydes.[17][18][19] A diminished or negative result compared to a pure standard suggests the aldehyde has been consumed. See Protocol 3 .

Q8: I suspect oxidation occurred during my reaction. What are common culprits?

A8: Certain reaction conditions can inadvertently promote oxidation:

  • Strong Oxidizing Agents: Reagents like permanganate or chromium-based oxidants will readily convert the aldehyde to a carboxylic acid.[19] If this is not the desired outcome, choose milder or more selective reagents.

  • Air Leaks: Reactions run at high temperatures or for extended periods are very sensitive to air leaks in the apparatus. Ensure all joints are properly sealed.

  • Basic Conditions: While the autoxidation mechanism is radical-based, strongly basic conditions can sometimes facilitate oxidation pathways.

  • Metal Catalysts: If your reaction uses a transition metal catalyst, it could potentially catalyze oxidation as a side reaction if oxygen is present.

Q9: My bulk supply of trimethoxybenzaldehyde is partially oxidized. Can I purify it?

A9: Yes. Since the impurity is a carboxylic acid, it can be easily removed by leveraging its acidic properties. An aqueous wash with a mild base, like sodium bicarbonate solution, will deprotonate the trimethoxybenzoic acid, forming a water-soluble sodium salt. The neutral trimethoxybenzaldehyde will remain in the organic layer. See Protocol 2 for a detailed procedure.[20]

Section 4: Advanced Protocols & Methodologies

Protocol 1: Inert Gas Overlay Technique for Storage and Reaction Setup

This protocol describes the standard procedure for creating an oxygen-free environment.

  • Materials: Source of dry Nitrogen or Argon gas, gas inlet adapter, bubbler, Schlenk line (optional, but recommended).

  • For Storage: a. Briefly open the container holding the trimethoxybenzaldehyde. b. Insert a cannula or tube connected to the inert gas source, directing a gentle stream of gas into the headspace above the solid for 30-60 seconds. c. Ensure the gas flow is gentle to avoid blowing the powder out of the container. d. Remove the gas line and immediately seal the container tightly.

  • For Reaction Setup: a. Assemble your reaction glassware (e.g., round-bottom flask with condenser). b. Equip the glassware with a gas inlet connected to the inert gas source and a gas outlet connected to a bubbler (to prevent pressure buildup). c. Flush the entire system with inert gas for 5-10 minutes. d. While maintaining a positive pressure of inert gas (indicated by slow bubbling in the bubbler), quickly add your trimethoxybenzaldehyde and other reagents. e. Seal the system and maintain the inert atmosphere throughout the reaction.

Protocol 2: Purification of Partially Oxidized Trimethoxybenzaldehyde

This protocol removes the acidic impurity via a liquid-liquid extraction.

  • Dissolution: Dissolve the impure trimethoxybenzaldehyde in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. half the volume of the organic solvent).

  • Extraction: Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Once pressure buildup ceases, shake vigorously.

  • Separation: Allow the layers to separate. The top layer (if using ethyl acetate) or bottom layer (if using dichloromethane) is your organic phase containing the pure aldehyde. Drain and discard the aqueous layer, which now contains the sodium salt of the impurity.

  • Repeat: Perform the base wash one more time to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate.

  • Drying & Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the purified, solid trimethoxybenzaldehyde.

  • Validation: Confirm the purity of the recovered material using melting point analysis or another technique from the table in Q7.

PurificationWorkflow

Protocol 3: A Simple Qualitative Test for Aldehyde Presence (Tollens' Test)

This "silver mirror" test provides a quick visual confirmation of the aldehyde functional group.[17][19] A weak or absent result compared to a known good sample indicates degradation.

  • Prepare Tollens' Reagent (in a fume hood): a. In a clean test tube, add 2 mL of 5% silver nitrate (AgNO₃) solution. b. Add one drop of 10% sodium hydroxide (NaOH) solution. A brown precipitate of silver oxide (Ag₂O) will form. c. Add 2% ammonia (NH₃) solution dropwise, shaking between drops, until the brown precipitate just dissolves. This is your Tollens' reagent. Caution: Prepare this reagent fresh and do not store it, as it can form explosive silver nitride upon standing.

  • Testing: a. Add a small amount (a few milligrams) of your trimethoxybenzaldehyde sample to a clean test tube. b. Add 1 mL of the freshly prepared Tollens' reagent.

  • Observation: a. Let the tube stand for a few minutes. If no reaction occurs, gently warm the tube in a warm water bath (40-50 °C). b. A positive test for an aldehyde is the formation of a silver mirror on the inside of the test tube, or a black precipitate of metallic silver.[17]

References

Technical Support Center: Purification of 2,3,4-Trimethoxy-6-methylbenzaldehyde & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of 2,3,4-Trimethoxy-6-methylbenzaldehyde and its structural analogs. We provide field-proven insights, detailed troubleshooting protocols, and a breakdown of the chemical principles governing purification strategies.

Introduction: The Challenge of Purity

This compound is a highly functionalized aromatic aldehyde, serving as a key building block in the synthesis of various pharmaceutical agents and fine chemicals.[1] Its electron-rich aromatic system and reactive aldehyde group, while synthetically useful, also predispose it to specific side reactions and co-eluting impurities. Achieving high purity (>99%) is critical for subsequent synthetic steps and regulatory compliance, yet it presents non-trivial challenges. This guide addresses these issues head-on.

Frequently Asked Questions (FAQs)

Q1: My crude product is a brown oil, but the literature reports a crystalline solid. What are the likely impurities?

A: An oily or discolored product typically points to a mixture of impurities. The most common culprits are:

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF from a Vilsmeier-Haack formylation, are often difficult to remove completely by simple evaporation.[2]

  • Unreacted Starting Materials: Incomplete formylation can leave behind the precursor, 1,2,3-trimethoxy-5-methylbenzene. This starting material is less polar than the aldehyde product and can interfere with crystallization.

  • Over-Oxidized Product: Aldehydes are susceptible to air oxidation, especially under non-inert conditions or during prolonged storage, forming the corresponding 2,3,4-trimethoxy-6-methylbenzoic acid.[3] This acidic impurity can significantly depress the melting point and hinder crystallization.

  • Side-Reaction Products: Depending on the formylation conditions, minor regioisomers or di-formylated products may arise, though the substitution pattern of this specific molecule strongly directs the formylation.[4]

A preliminary ¹H NMR or TLC analysis is highly recommended to diagnose the composition of the crude oil before attempting purification.

Q2: I have a significant amount of the corresponding benzoic acid impurity. What is the most efficient removal method?

A: The most effective method for removing acidic impurities like benzoic acid is a liquid-liquid acid-base extraction.[5] The aldehyde is significantly less acidic than the carboxylic acid.

Causality: By washing an organic solution of your crude product (e.g., in ethyl acetate or diethyl ether) with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or 5-10% sodium carbonate (Na₂CO₃), you selectively deprotonate the carboxylic acid.[5] The resulting sodium carboxylate salt becomes highly water-soluble and partitions into the aqueous layer, while the neutral aldehyde remains in the organic phase. This is a highly efficient, bulk-removal technique that should be performed before attempting chromatography or crystallization.

Q3: My aldehyde seems to be decomposing on my silica gel column. How can I prevent this?

A: This is a known issue, as standard silica gel is slightly acidic (pH ~4-5) and can catalyze the decomposition or oxidation of sensitive aldehydes.[3] There are two primary strategies to mitigate this:

  • Neutralize the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing ~1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, creating a more inert stationary phase.

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol). However, this will require re-optimization of the eluent system.

For most applications, neutralizing the silica gel with triethylamine is a sufficient and cost-effective solution.

Q4: Should I use column chromatography or recrystallization as my final purification step?

A: The choice depends on the nature and quantity of the remaining impurities after initial workup (e.g., acid-base extraction). The following decision workflow can guide your choice.

G start Crude Product after Workup & Solvent Removal tlc Analyze by TLC. Are impurities close to product Rf? start->tlc solid_check Is the product a solid or can it be precipitated? tlc->solid_check No column Column Chromatography (Separates based on polarity, good for removing closely-eluting impurities) tlc->column Yes solid_check->column No (Product is an oil) recrystallize Recrystallization (High throughput, excellent for final polishing) solid_check->recrystallize Yes end Final Purity Analysis (NMR, HPLC, mp) column->end Pure Product (May require solvent removal) recrystallize->end Pure Crystalline Product

Caption: Purification Strategy Decision Workflow.

  • Recrystallization is ideal when you have a solid product with minor impurities that have different solubilities. It is highly effective for removing trace amounts of baseline or highly polar impurities and provides a high-purity, crystalline final product.[6]

  • Column Chromatography is necessary when impurities have polarities similar to your product (i.e., their spots are close on a TLC plate).[3][5] It is the more versatile but also more time-consuming and solvent-intensive method.

Q5: What is bisulfite adduct formation, and when should I consider it?

A: Bisulfite extraction is a powerful chemical purification technique specific to aldehydes and some reactive ketones.[7] The aldehyde reacts reversibly with aqueous sodium bisulfite to form a charged, water-soluble adduct.[8][9]

Mechanism: R-CHO + NaHSO₃ ⇌ R-CH(OH)SO₃⁻Na⁺

This allows you to wash away all non-aldehydic organic impurities with an immiscible organic solvent. The aldehyde can then be regenerated by adding a base (like NaHCO₃ or NaOH) to the aqueous layer, which shifts the equilibrium back and releases the pure aldehyde.[3][7]

When to Use It: Consider this method when column chromatography fails to separate a stubborn non-aldehydic impurity or when you need to purify a large batch of material and chromatography is impractical. It is particularly effective for removing unreacted starting materials that are structurally similar but lack the aldehyde group.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield After Column Chromatography 1. Product is still on the column: Eluent polarity is too low. 2. Product decomposed on silica: The silica gel is too acidic.[3] 3. Product is volatile: Co-evaporated with solvent under high vacuum.1. Increase the eluent polarity gradually (e.g., from 5% to 20% EtOAc in Hexanes). Monitor fractions with TLC.[5] 2. Use silica gel pre-treated with triethylamine (~1% v/v in eluent). 3. Use a rotary evaporator with controlled temperature and pressure. Avoid heating above 40°C.
Product Crystallizes in the Column Tip Poor solubility in the eluent: The chosen solvent system is not strong enough to keep the product dissolved at the concentration it comes off the column.Switch to a slightly more polar eluent system that maintains good separation (TLC confirmed) but offers better solubility. Alternatively, run the column at a slightly elevated temperature (warm room).
Persistent Yellow/Brown Color After Purification 1. Trace, highly conjugated impurities. 2. Minor product degradation/oxidation. 1. Perform a final purification step with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of charcoal, stir for 15-30 minutes, and filter through celite. 2. Recrystallize from a suitable solvent system (e.g., n-heptane/ethyl acetate).[10][11]
Broad Melting Point Range Presence of impurities: Even small amounts of impurities can disrupt the crystal lattice and broaden the melting point range.Re-purify using the alternative primary method. If you used chromatography, try recrystallization, and vice-versa. Confirm purity with ¹H NMR and HPLC.

Key Experimental Protocols

Protocol 1: Purification by Column Chromatography (Neutralized Silica)

This protocol describes a standard procedure for purifying this compound derivatives on a gram scale.

  • Slurry Preparation: In a beaker, add 100 g of silica gel to 300 mL of the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add 3 mL of triethylamine and stir thoroughly to create a uniform slurry.

  • Column Packing: Carefully pour the slurry into a glass column, using gentle air pressure to pack the bed evenly without cracks.

  • Sample Loading: Dissolve the crude product (~1-2 g) in a minimal amount of dichloromethane or the starting eluent. Pre-adsorb this solution onto ~5 g of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions.[5] Apply gentle pressure to maintain a steady flow rate.

  • Gradient Elution & Fraction Analysis: Gradually increase the eluent polarity as needed (e.g., to 90:10, then 80:20 Hexane:EtOAc). Monitor the collected fractions by TLC to identify those containing the pure product.[12]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation prep_slurry Prepare Silica Slurry (with 1% Et3N) pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Dry Loading Preferred) pack_column->load_sample elute Elute with Gradient (e.g., 5% -> 20% EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute combine Combine Pure Fractions tlc->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for Purification by Column Chromatography.

Protocol 2: Purification by Recrystallization

This protocol is for obtaining a highly pure, crystalline final product.

  • Solvent Selection: Choose a solvent or solvent pair in which the aldehyde is soluble when hot but sparingly soluble when cold (e.g., n-heptane, isopropanol, or an ethyl acetate/heptane mixture).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the surface.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered substrates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The guidance provided is grounded in mechanistic principles and field-proven insights to ensure the success of your reactions.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when performing Buchwald-Hartwig amination with sterically demanding substrates.

Q1: My reaction with a hindered aryl chloride and a bulky secondary amine is showing low to no conversion. What is the likely cause?

A: Low conversion with sterically hindered substrates often points to a catalyst system that is not robust enough to overcome the steric barriers of the coupling partners. The primary areas to investigate are the choice of ligand and palladium precatalyst. Bulky, electron-rich phosphine ligands are essential for promoting the challenging oxidative addition and reductive elimination steps with hindered substrates.[1][2] Consider switching to a more sterically demanding and electron-rich ligand from the Buchwald or Hartwig portfolio, such as BrettPhos for primary amines or RuPhos for secondary amines. Additionally, using a well-defined palladium precatalyst can ensure the efficient generation of the active Pd(0) species.[3][4][5]

Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A: Hydrodehalogenation, where the aryl halide is converted to an arene, is a common side reaction that competes with the desired C-N bond formation.[1] This can be exacerbated by high temperatures and certain base/ligand combinations. To mitigate this, consider the following:

  • Optimize the Base: A very strong base like sodium tert-butoxide (NaOt-Bu) can sometimes promote this side reaction.[6] Switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, though it might require a higher reaction temperature.[6]

  • Lower the Reaction Temperature: If thermally stable, running the reaction at a lower temperature can disfavor the hydrodehalogenation pathway.[6]

  • Ligand Screening: Certain ligands are more prone to promoting hydrodehalogenation. Screening a panel of ligands can help identify one that favors the amination pathway.[6] A recent strategy to overcome this involves a bimetallic palladium-copper nanocatalyst.[7]

Q3: My reaction works well with aryl bromides, but fails with the analogous aryl chloride. What adjustments should I make?

A: Aryl chlorides are generally less reactive than aryl bromides in oxidative addition to the palladium center.[8] To successfully couple aryl chlorides, a more active catalyst system is required. This typically involves using more electron-rich and sterically bulky ligands. Ligands specifically developed for aryl chloride activation, such as the Buchwald biaryl phosphine ligands, are highly recommended.[2][4] Additionally, using a higher catalyst loading or a higher reaction temperature may be necessary to achieve good conversion.[9]

Q4: Can I use an organic base for my Buchwald-Hartwig amination of sensitive substrates?

A: While strong inorganic bases like NaOt-Bu are common, they can be incompatible with base-sensitive functional groups.[6][8] Recent developments have shown that soluble organic bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be effective, particularly when paired with specific ligands like XantPhos.[10][11] However, the choice of an organic base requires careful optimization, as theoretical studies have shown that the activation barrier can be high in some solvent systems.[12][13]

Q5: What is the role of the solvent in reactions with hindered substrates?

A: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[6] For sterically hindered couplings, non-polar aprotic solvents like toluene and 1,4-dioxane are generally preferred.[6] These solvents help to avoid the formation of overly stable palladium complexes that can act as catalyst resting states, which can be an issue in more polar solvents.[12][13] Toluene is particularly favored for reactions involving aryl iodides to prevent the precipitation of inhibitory palladium-iodide species.[14][8]

II. Troubleshooting Guide: A Deeper Dive

This guide provides a structured approach to troubleshooting and optimizing Buchwald-Hartwig aminations involving sterically challenging substrates.

Issue 1: Low Yield or Stalled Reaction

When faced with a low yield, a systematic optimization of the reaction parameters is necessary. The following workflow can guide your efforts.

Catalyst Selection Workflow for Hindered Substrates

G cluster_0 Initial Assessment cluster_1 Ligand Optimization cluster_2 Precatalyst & Base Optimization cluster_3 Reaction Conditions cluster_4 Outcome Start Low Yield with Hindered Substrates Assess_Ligand Is the ligand sufficiently bulky and electron-rich? Start->Assess_Ligand Assess_Precatalyst Is a well-defined precatalyst being used? Assess_Ligand->Assess_Precatalyst Screen_Ligands Screen a panel of bulky phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) Assess_Ligand->Screen_Ligands Use_Precatalyst Switch to a 2nd or 4th generation Buchwald precatalyst Assess_Precatalyst->Use_Precatalyst TNpP_Option Consider conformationally flexible ligands like TNpP for highly demanding substrates Screen_Ligands->TNpP_Option Optimize_Base Optimize the base (NaOt-Bu vs. Cs₂CO₃ vs. K₃PO₄) Use_Precatalyst->Optimize_Base Optimize_Solvent Evaluate non-polar aprotic solvents (Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust temperature (start at RT, then increase cautiously) Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A decision-making workflow for optimizing catalyst systems in challenging Buchwald-Hartwig aminations.

Step-by-Step Optimization Protocol:
  • Ligand Screening: The choice of ligand is paramount. For sterically hindered substrates, bulky and electron-donating phosphine ligands are necessary to promote the key steps of the catalytic cycle.[1][2]

    • For Primary Amines: Ligands like BrettPhos are specifically designed to accommodate primary amines while providing the necessary steric bulk.[14]

    • For Secondary Amines: RuPhos is a common choice for coupling secondary amines.[14]

    • For Extremely Hindered Substrates: Conformationally flexible ligands such as Trineopentylphosphine (TNpP) have shown excellent efficacy in coupling substrates with 2,6-diisopropyl substituents.[15][16]

    • A high-throughput screening approach using multiwell plates can rapidly identify the optimal ligand.[17][18]

  • Palladium Source and Precatalyst Selection: The in-situ generation of the active Pd(0) catalyst can be unreliable. Using a well-defined palladium precatalyst ensures a consistent and efficient initiation of the catalytic cycle.[3][4]

    • Second and Fourth Generation Buchwald Precatalysts: These are air- and moisture-stable complexes that readily generate the active catalyst upon addition of a base.[5] They often provide higher activity and broader substrate scope.[9]

    • Pd(I) Dimer Precatalysts: These are also air-stable and have been shown to be competent precatalysts for amination reactions.[19][20]

  • Base and Solvent System Optimization: The base and solvent work in concert to influence the reaction rate and minimize side reactions.

    • Base Selection: While NaOt-Bu is a strong and often effective base, it can be detrimental to sensitive functional groups.[14][6] Weaker bases like Cs₂CO₃ or K₃PO₄ offer greater functional group tolerance.[8] The choice of base is also solvent-dependent; anionic bases are generally required in non-polar solvents.[12][13][21]

    • Solvent Selection: Non-polar aprotic solvents such as toluene or 1,4-dioxane are generally the solvents of choice.[6] Toluene is particularly advantageous for aryl iodide couplings to prevent catalyst inhibition.[8]

Issue 2: Side Product Formation

The formation of side products can significantly reduce the yield of the desired product. Understanding the mechanistic origins of these side products is key to their suppression.

The Buchwald-Hartwig Catalytic Cycle and Common Off-Cycle Reactions

G Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Deprotonation Palladium Amide AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim BetaHydride β-Hydride Elimination Deprotonation->BetaHydride Side Reaction RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X Amine R₂NH Base Base Hydrodehalogenation Hydrodehalogenation Product (Ar-H) BetaHydride->Hydrodehalogenation

Caption: The catalytic cycle of the Buchwald-Hartwig amination, highlighting the β-hydride elimination side reaction.

Strategies to Minimize Common Side Reactions:
  • Hydrodehalogenation: This side reaction arises from β-hydride elimination from the palladium amide intermediate, followed by reductive elimination to form an Ar-H bond.[1]

    • Ligand Choice: Ligands that promote rapid reductive elimination can outcompete β-hydride elimination. The steric bulk of the ligand plays a crucial role here.[22]

    • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation.

  • Aryl Halide Scrambling: In some cases, scrambling of aryl groups between the starting material and product can occur. This is more common with certain ligand types and at higher temperatures. Using a well-defined precatalyst and optimizing the reaction temperature can help minimize this.

III. Ligand and Precatalyst Selection Guide

The following table provides a starting point for selecting a suitable catalyst system for your sterically hindered Buchwald-Hartwig amination.

Substrate ClassRecommended Ligand(s)Recommended Precatalyst(s)Key Considerations
Hindered Aryl Chlorides + Primary Amines BrettPhos, tBuBrettPhos2nd or 4th Gen Buchwald PrecatalystsThese ligands are designed for primary amines and offer high activity for aryl chloride activation.[14]
Hindered Aryl Bromides + Secondary Amines RuPhos, XPhos2nd or 4th Gen Buchwald PrecatalystsRuPhos is a go-to ligand for secondary amines.[14] XPhos provides good general activity.[23]
Di-ortho-substituted Aryl Halides Trineopentylphosphine (TNpP), AdBrettPhosPd(OAc)₂ or Pd₂(dba)₃ with added ligandThese highly hindered ligands are necessary to overcome the extreme steric challenge.[5][15][16]
Electron-deficient Anilines Biaryl Phosphorinane LigandsCustom palladacycle precatalystsSpecialized ligands may be required for challenging electronic properties.[24]

Note: This table serves as a general guideline. The optimal catalyst system for a specific transformation should be determined experimentally through screening.[25] High-throughput screening kits are commercially available to facilitate this process.[26]

IV. References

  • Shen, L., & Hartwig, J. F. (2016). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 81(5), 2036–2044. --INVALID-LINK--

  • Valente, C., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436. --INVALID-LINK--

  • Bigler, R., et al. (2022). Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. American Chemical Society. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

  • Kumar, A., et al. (2018). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 47(34), 11657-11663. --INVALID-LINK--

  • Lundy, M. G., et al. (2020). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 49(43), 15263-15267. --INVALID-LINK--

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. --INVALID-LINK--

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. --INVALID-LINK--

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. --INVALID-LINK--

  • Shen, L., & Hartwig, J. F. (2016). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. ACS Figshare. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636–21644. --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. --INVALID-LINK--

  • Valente, C., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. --INVALID-LINK--

  • Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. --INVALID-LINK--

  • Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Nature Protocols, 16(2), 1152-1169. --INVALID-LINK--

  • Kelly, C. B., et al. (2018). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 2, 1-15. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling. --INVALID-LINK--

  • Lundy, M. G., et al. (2020). Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. --INVALID-LINK--

  • BenchChem. (n.d.). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. --INVALID-LINK--

  • Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(48), 12472-12473. --INVALID-LINK--

  • Valente, C., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2548. --INVALID-LINK--

  • Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Letters, 22(5), 1953–1957. --INVALID-LINK--

  • Fors, B. P. (2011). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit. --INVALID-LINK--

  • Liu, F., et al. (2021). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. --INVALID-LINK--

  • Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152-1169. --INVALID-LINK--

  • Purdue University. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. --INVALID-LINK--

  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. --INVALID-LINK--

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. --INVALID-LINK--

  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2nd Generation Buchwald Precatalysts. --INVALID-LINK--

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale synthesis of 2,3,4-Trimethoxy-6-methylbenzaldehyde. The formylation of the precursor, 1,2,3-trimethoxy-5-methylbenzene, typically via the Vilsmeier-Haack reaction, is a critical and highly exothermic step. Failure to manage the heat evolution can lead to runaway reactions, reduced product quality, and significant safety incidents. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a safe, controlled, and efficient synthesis.

Troubleshooting Guide: Exotherm-Related Issues

This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly identify the root cause and take corrective action.

Question 1: We observed a sudden and rapid temperature spike (>5 °C above the setpoint) during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). What happened and what should we do?

Answer:

  • Potential Cause: This is a classic sign of an uncontrolled exotherm during the formation of the Vilsmeier reagent (a chloroiminium ion). The reaction between POCl₃ and DMF is highly exothermic and can proceed very rapidly.[1][2][3] The most likely causes are:

    • Excessively Fast Addition Rate: The rate of POCl₃ addition surpassed the heat removal capacity of your reactor's cooling system.

    • Inadequate Cooling: The cooling system (e.g., chiller, jacket fluid flow) may not be performing optimally or is undersized for the scale of the reaction.

    • Poor Mixing: Insufficient agitation can create localized "hot spots" where the reaction accelerates, leading to a thermal runaway that propagates through the bulk solution.

  • Recommended Action:

    • Immediate Action: Immediately stop the addition of POCl₃. If the temperature continues to rise uncontrollably, proceed to the Emergency Quenching Protocol (see below).

    • System Check: Verify that your cooling system is operating at the target temperature and that the circulation is effective. Ensure the agitator is functioning at a speed sufficient for homogenous mixing.

    • Process Adjustment: Once the temperature is back under control, resume the addition of POCl₃ at a significantly reduced rate (e.g., 25-50% of the initial rate). Carefully monitor the internal temperature and the temperature of the cooling fluid outlet to gauge the heat evolution in real-time. For future runs, a reaction calorimetry study is strongly recommended to quantify the heat of reaction and determine a safe addition profile.[1][2]

Question 2: The reaction temperature is stable, but after the full addition of the aromatic substrate, analysis shows a low conversion rate. What could be the issue?

Answer:

  • Potential Cause: This issue, while not a runaway, is still related to thermal management.

    • Reaction Temperature is Too Low: While avoiding a runaway is critical, operating at an overly conservative (low) temperature can slow the reaction kinetics to a point where the formylation does not proceed to completion within the allotted time. The Vilsmeier-Haack reaction requires a certain activation energy.[4]

    • Accumulation of Unreacted Reagents: A low reaction temperature can lead to the accumulation of unreacted Vilsmeier reagent and the aromatic substrate.[1] This creates a significant potential hazard; a subsequent, unintentional temperature increase (e.g., from a brief cooling failure) could trigger a delayed and highly energetic runaway reaction.

  • Recommended Action:

    • Controlled Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 3-5 °C). Hold at each new setpoint and take samples for analysis to monitor the conversion rate.

    • Extended Reaction Time: If a temperature increase is not desirable, consider extending the reaction time at the current temperature.

    • Process Optimization: For future batches, determine the optimal temperature range that balances reaction rate and safety. This is typically achieved through process development studies. The goal is to have a "feed-controlled" reaction, where the rate of reaction is faster than the rate of addition, preventing accumulation.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor for controlling the exotherm during the Vilsmeier-Haack formylation?

A1: The key to thermal control is a multi-parameter approach. You should monitor:

  • Internal Reactor Temperature (T_int): The most critical parameter. Use a calibrated, fast-responding probe.

  • Jacket Inlet Temperature (T_jin): The temperature of the cooling fluid entering the reactor jacket.

  • Jacket Outlet Temperature (T_jout): The temperature of the cooling fluid leaving the jacket. The difference (ΔT = T_jout - T_jin) is directly proportional to the heat being removed from the reactor. A sharp increase in ΔT indicates a strong exotherm.

  • Reagent Addition Rate: Must be precisely controlled with a calibrated pump.

  • Agitator Speed (RPM): To ensure homogeneity and efficient heat transfer to the reactor walls.

ParameterRecommended Control Range/MonitoringRationale
Vilsmeier Reagent Formation Temp. 0 °C to 10 °CMinimizes the rate of the initial highly exothermic reaction.[5]
Formylation Reaction Temp. 70 °C to 85 °CBalances reaction kinetics with safe operating limits.[6][7]
POCl₃ Addition Time Scale-dependent; typically 2-4 hoursEnsures heat generation rate does not exceed heat removal rate.
Substrate Addition Time Scale-dependent; typically 1-3 hoursMaintains a feed-controlled reaction to prevent accumulation.

Q2: What are the best cooling methods for this reaction on a large scale?

A2: For large-scale synthesis, a jacketed reactor connected to a powerful chiller/temperature control unit (TCU) is standard. The TCU should have the capacity to both heat and cool rapidly. For highly exothermic processes, consider reactors with enhanced heat transfer capabilities, such as those with internal cooling coils or a half-pipe coil jacket design, which allows for higher velocity and turbulence of the heat transfer fluid.

Q3: What are the safety implications of a poorly controlled exotherm?

A3: The implications are severe. A thermal runaway can lead to a rapid increase in temperature and pressure inside the reactor. This can cause:

  • Boil-over: The solvent system boils violently, overwhelming the condenser and releasing flammable and toxic vapors.

  • Decomposition: The Vilsmeier intermediate and the reaction mixture can be thermally unstable, decomposing to generate large volumes of gas (e.g., carbon monoxide, dimethylamine), leading to a dangerous pressure increase.[1][3]

  • Reactor Over-pressurization: Can lead to the rupture of the reactor or emergency relief disk, resulting in the uncontrolled release of hazardous materials.

  • Product Degradation: Even minor temperature excursions can lead to the formation of impurities and tarry byproducts, significantly reducing yield and purity.[8]

Q4: How do I safely quench the reaction upon completion?

A4: The standard procedure is a "reverse quench." The completed reaction mixture, after cooling, is slowly added to a separate vessel containing vigorously stirred ice-water or a cold aqueous solution.[9] This method is superior to adding water directly to the reactor because the large volume of cold water in the quench vessel has a much higher heat capacity to safely absorb the heat from the hydrolysis of any remaining Vilsmeier reagent and acidic components.[9]

Visualizations & Logical Workflows

Diagram 1: Exotherm Management Decision Tree

This diagram provides a logical workflow for troubleshooting common issues during the exothermic addition step.

ExothermManagement problem problem check check action action ok ok A Temperature Spike (>5°C above setpoint) B STOP ADDITION IMMEDIATELY A->B C Check Cooling System: - Chiller Temp OK? - Fluid Flow Rate OK? B->C Is temp stabilizing? D System Faulty C->D No E System OK C->E Yes I Fix Cooling System. Do not resume until stable. D->I F Check Agitation: - RPM Correct? - Vortex Visible? E->F G Agitation Poor F->G No H Agitation OK F->H Yes J Increase RPM. Ensure proper mixing. G->J K Probable Cause: Addition Rate Too High H->K M Continue Monitoring I->M J->M L Resume addition at 50% of previous rate. Monitor ΔT closely. K->L L->M

Caption: Decision tree for managing a temperature excursion.

Diagram 2: Heat Flow in a Jacketed Reactor

This diagram illustrates the fundamental principles of heat balance during the reaction.

HeatFlow cluster_0 Jacketed Reactor cluster_1 Cooling Jacket Reactor Reaction Mixture Q_rem Heat Removal (Q_rem) via Jacket Reactor->Q_rem Transfers heat to T_in Coolant In (T_jin) T_out Coolant Out (T_jout) Stirrer Q_gen Heat Generation (Q_gen) Exothermic Reaction Q_gen->Reactor Heats Control Stable Temperature (Q_gen ≈ Q_rem) Q_rem->Control

Caption: Balancing heat generation and removal for thermal control.

Key Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures must be subjected to a thorough risk assessment and adapted to your specific equipment and scale by qualified personnel.

Protocol 1: Controlled Formation of Vilsmeier Reagent
  • Setup: Equip a clean, dry, jacketed reactor with a powerful overhead stirrer, a temperature probe, a nitrogen inlet, and a calibrated addition funnel or pump.

  • Charge & Cool: Charge the reactor with anhydrous N,N-dimethylformamide (DMF). Begin agitation and circulate coolant through the jacket to bring the internal temperature to 0-5 °C.

  • Controlled Addition: Slowly add phosphorus oxychloride (POCl₃) subsurface via the addition pump at a rate that maintains the internal temperature below 10 °C. The ΔT of the cooling jacket fluid should be monitored closely.

  • Digestion: After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour to ensure complete formation of the reagent.

Protocol 2: Large-Scale Formylation Reaction
  • Setup: In a separate, appropriately sized reactor, charge the precursor (1,2,3-trimethoxy-5-methylbenzene) and a suitable solvent (e.g., o-dichlorobenzene).

  • Temperature Adjustment: Heat the substrate solution to the target reaction temperature (e.g., 70 °C).

  • Controlled Addition: Slowly add the pre-formed, cold Vilsmeier reagent from Protocol 1 to the hot substrate solution. The addition rate must be carefully controlled to maintain the reaction temperature within ±2 °C of the setpoint (e.g., 70-80 °C).[7]

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Completion: Once the reaction is complete, cool the mixture to room temperature before proceeding to the quench.

Protocol 3: Emergency Quenching Protocol

This protocol should only be initiated if a thermal runaway is confirmed and cannot be controlled by stopping reagent addition and maximizing cooling.

  • Alert & Evacuate: Alert all personnel in the immediate area and evacuate non-essential staff.

  • Stop Additions & Agitation: Immediately stop all reagent feeds and turn off the agitator (stopping agitation can sometimes reduce the reaction rate in a heterogeneous slurry, but this is system-dependent and should be determined during risk assessment).

  • Initiate Quench: If the reactor is equipped with a quench system, introduce a pre-determined, validated quenching agent (e.g., a cold, non-reactive solvent or a weak base solution) through a dedicated quench port. DO NOT add water directly to a hot Vilsmeier reaction mixture , as this can produce a violent, exothermic reaction and gas evolution.[9]

  • Vent to Scrubber: Ensure the reactor's emergency vent is directed to a safe location or a scrubber system.

References

Validation & Comparative

A Comparative Guide to Trimethoxybenzaldehyde Isomers in Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the choice of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Among the myriad of aromatic aldehydes, the trimethoxybenzaldehyde isomers—2,3,4-, 2,4,5-, and 3,4,5-trimethoxybenzaldehyde—stand out as versatile intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and fine chemicals.[1][2][3] The unique substitution pattern of the three methoxy groups on the benzaldehyde scaffold imparts distinct electronic and steric characteristics to each isomer, profoundly influencing their reactivity and suitability for specific synthetic transformations.

This guide provides an in-depth comparative analysis of these three key isomers. Moving beyond a simple cataloging of reactions, we will delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategies. Every protocol and piece of data presented is designed to be a self-validating system, grounded in authoritative sources to ensure scientific integrity.

The Isomeric Landscape: Structural and Electronic Nuances

The positioning of the three electron-donating methoxy groups on the benzene ring is the primary determinant of the differential reactivity observed among the 2,3,4-, 2,4,5-, and 3,4,5-trimethoxybenzaldehyde isomers. These groups influence the electron density of the aromatic ring and the electrophilicity of the aldehyde's carbonyl carbon, as well as imparting specific steric constraints.[4]

A foundational understanding of these differences is crucial for predicting reaction outcomes and selecting the optimal isomer for a target synthesis. For instance, the steric hindrance around the aldehyde group is most pronounced in the 2,3,4-isomer, potentially impacting the approach of bulky nucleophiles. Conversely, the symmetrical arrangement of methoxy groups in the 3,4,5-isomer leads to a more predictable and often enhanced reactivity in certain electrophilic aromatic substitutions.

Comparative Synthesis of Trimethoxybenzaldehyde Isomers

The efficient synthesis of the trimethoxybenzaldehyde isomers themselves is a critical first step. Several classical formylation reactions are employed, with the choice of method often depending on the precursor's availability and the desired isomer.

Common Formylation Strategies:
  • Vilsmeier-Haack Reaction: This versatile method utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[5][6][7] It is a widely used industrial method for the synthesis of aromatic aldehydes.[5]

  • Gattermann Reaction: This reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to introduce a formyl group.[8][9][10] Due to the hazardous nature of HCN, modifications using zinc cyanide (Zn(CN)₂) are often preferred.[9]

  • Duff Reaction: This formylation method is particularly useful for phenols and uses hexamine as the formyl carbon source in the presence of an acid.[11][12]

  • Reimer-Tiemann Reaction: This reaction is specific for the ortho-formylation of phenols using chloroform in a basic solution, proceeding via a dichlorocarbene intermediate.[13][14][15]

The following diagram illustrates the general workflow for the Vilsmeier-Haack reaction, a common route to these isomers.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier + POCl3 POCl3 POCl3 Precursor Trimethoxybenzene Isomer Intermediate Iminium Salt Intermediate Precursor->Intermediate + Vilsmeier Reagent Product Trimethoxybenzaldehyde Isomer Intermediate->Product Hydrolysis (H2O)

Caption: General workflow for the Vilsmeier-Haack formylation.

Isomer-Specific Synthetic Routes:
  • 2,3,4-Trimethoxybenzaldehyde: A common laboratory and industrial preparation involves the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.[5][16] This precursor can be obtained from the methylation of pyrogallol.

  • 2,4,5-Trimethoxybenzaldehyde: This isomer is often synthesized from 1,2,4-trimethoxybenzene via formylation reactions.

  • 3,4,5-Trimethoxybenzaldehyde: Industrial-scale synthesis frequently starts from p-cresol, involving bromination, methoxylation, and subsequent oxidation of the methyl group.[17][18] Another route begins with vanillin, which undergoes bromination and then a copper-catalyzed methoxide exchange, followed by methylation.[18][19] The Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride is also a viable laboratory-scale method.[20]

Comparative Reactivity in Key Synthetic Transformations

The true value of these isomers is realized in their subsequent reactions. Below, we compare their performance in several common and synthetically important transformations.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are important precursors for flavonoids and other biologically active molecules.[1] The reactivity of the benzaldehyde derivative is a key factor influencing the reaction yield. The electron-donating methoxy groups generally enhance the reactivity of the aldehyde.[1]

Benzaldehyde IsomerKetoneCatalyst/SolventReaction TimeYield (%)Reference
2,3,4-Trimethoxybenzaldehyde Substituted AcetophenonesNaOH / EtOH--[1]
2,4,5-Trimethoxybenzaldehyde AcetophenoneBase / Solvent8-10 hHigh[3]
2,4,6-Trimethoxybenzaldehyde *Acetophenone10% NaOH / 95% EtOH5 h68%[1]
Data for the 2,4,6-isomer is included for comparative context.
Reductive Amination

Reductive amination is a powerful tool for the synthesis of amines. A notable application is the synthesis of the anti-anginal drug Trimetazidine from 2,3,4-trimethoxybenzaldehyde and piperazine.[4][21]

Reductive_Amination TMBAL 2,3,4-Trimethoxy- benzaldehyde Imine Iminium Intermediate TMBAL->Imine + Piperazine Piperazine Piperazine Trimetazidine Trimetazidine Imine->Trimetazidine + Reducing Agent Reducing_Agent Reducing Agent (e.g., Formic Acid)

Caption: Reductive amination for Trimetazidine synthesis.

The choice of 2,3,4-trimethoxybenzaldehyde as the starting material for Trimetazidine is dictated by the final structure of the drug.[21] The reactivity of the other isomers in similar reductive amination reactions would be influenced by both electronic and steric factors. The less hindered 3,4,5-isomer, for example, might be expected to react more readily.

Synthesis of Bioactive Heterocycles

All three isomers serve as crucial building blocks for a variety of heterocyclic compounds with diverse pharmacological activities.

  • 2,3,4-Trimethoxybenzaldehyde is a precursor for novel calcium channel blockers and other cardiovascular drugs.[21]

  • 2,4,5-Trimethoxybenzaldehyde is instrumental in the synthesis of alkaloids, lignans, and stilbenoids with anticancer, anti-inflammatory, and antimicrobial properties.[3]

  • 3,4,5-Trimethoxybenzaldehyde is a key intermediate in the synthesis of the antibacterial drug Trimethoprim, as well as several other pharmaceuticals.[2][17][19] Its symmetrical structure is often exploited in the construction of complex molecular scaffolds.[22]

Experimental Protocols

To provide actionable insights, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde[21]
  • Reaction Setup: In a suitable reactor, combine 180g of 2,3,4-trimethoxybenzaldehyde, 790g of piperazine, and 800mL of ethanol.

  • Heating: Heat the reaction mixture to approximately 78 ± 3 °C.

  • Addition of Formic Acid: Slowly add 679g of formic acid to the reaction mixture.

  • Reaction: Increase the temperature to 90 °C and maintain for 4 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Basification: Add 800mL of 40% sodium hydroxide solution, heat to 100 °C, and maintain for 1.2 hours to adjust the pH to 12.

  • Acidification and Precipitation: After cooling, adjust the pH of the mixture to 1.5 with 8N hydrochloric acid at 10-15 °C to precipitate the product.

  • Isolation and Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain pure Trimetazidine.

Protocol 2: Claisen-Schmidt Condensation using 2,4,5-Trimethoxybenzaldehyde[3]
  • Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) and a suitable ketone (e.g., acetophenone, 1.0 equivalent) in ethanol.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Isolation and Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Conclusion and Future Outlook

The 2,3,4-, 2,4,5-, and 3,4,5-trimethoxybenzaldehyde isomers are not interchangeable reagents. Each possesses a unique reactivity profile dictated by the specific arrangement of its methoxy groups. While 2,3,4-trimethoxybenzaldehyde is the established precursor for the blockbuster drug Trimetazidine, the 2,4,5- and 3,4,5-isomers offer significant advantages in the synthesis of a broad range of natural products and other pharmaceuticals like Trimethoprim.

The selection of the appropriate isomer is a strategic decision that should be based on a thorough understanding of the target molecule and the reaction mechanism to be employed. Future research would greatly benefit from direct, side-by-side comparative studies of these isomers in a wider range of synthetically important reactions, with detailed kinetic and yield data. Such studies would provide an invaluable resource for synthetic chemists, enabling more rational and efficient synthetic design.

References

A Senior Application Scientist's Guide to the Formylation of Polysubstituted Benzenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of a formyl group (–CHO) onto a polysubstituted benzene ring is a foundational and often pivotal transformation. The resulting aromatic aldehydes are versatile intermediates, serving as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of formylation method is therefore a decision of significant consequence, directly influencing reaction efficiency, regioselectivity, functional group tolerance, and, ultimately, the viability of a synthetic route.

This guide provides an in-depth, objective comparison of the most pertinent formylation methods for polysubstituted benzenes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing the causal reasoning behind experimental choices. This document is designed to be a self-validating system, grounding its claims in authoritative literature and providing detailed, field-proven experimental protocols.

The Classical Arsenal: A Comparative Overview

The traditional methods for aromatic formylation, many of which bear the names of their discoverers, remain workhorses in synthetic chemistry. Their efficacy is intrinsically linked to the electronic nature of the polysubstituted benzene substrate; electron-rich arenes are generally the most amenable substrates. The primary classical methods include the Vilsmeier-Haack, Gattermann, Gattermann-Koch, Duff, and Rieche reactions.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The electrophile, known as the Vilsmeier reagent, is a chloroiminium ion generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5][6]

Mechanism: The reaction begins with the formation of the Vilsmeier reagent. This is followed by an electrophilic aromatic substitution where the electron-rich arene attacks the electrophilic carbon of the iminium ion. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aromatic aldehyde.[5][6][7]

Substrate Scope and Regioselectivity: This method is highly effective for arenes bearing electron-donating groups such as alkoxy, amino, and alkyl substituents.[5][8] For monosubstituted benzenes, formylation generally occurs at the para position, a preference driven by sterics.[7][8] In cases where the para position is blocked, ortho formylation is observed. The reaction is generally not suitable for electron-deficient rings.[3]

Advantages:

  • Relatively mild reaction conditions.

  • Broad substrate scope for electron-rich arenes and heterocycles.[2]

  • Generally high yields and good regioselectivity.

Limitations:

  • Requires stoichiometric amounts of corrosive reagents (POCl₃).

  • Not effective for electron-poor aromatic systems.[3]

The Gattermann and Gattermann-Koch Reactions

The Gattermann and Gattermann-Koch reactions are variants of the Friedel-Crafts acylation.[2] The Gattermann-Koch reaction utilizes carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) to formylate benzene and its alkyl derivatives.[9][10][11] The Gattermann reaction, on the other hand, employs a source of hydrogen cyanide (HCN), such as zinc cyanide (Zn(CN)₂), and HCl with a Lewis acid catalyst.[7][12][13]

Mechanism: In the Gattermann-Koch reaction, the electrophile is believed to be the formyl cation ([HCO]⁺), generated from CO and HCl under the influence of the Lewis acid.[11][14] The Gattermann reaction proceeds via the formation of a formimidoyl chloride intermediate, which then generates a formimidoyl cation that acts as the electrophile.[12] In both cases, the reaction proceeds through a typical electrophilic aromatic substitution mechanism.

Substrate Scope and Regioselectivity: The Gattermann-Koch reaction is primarily limited to benzene and alkylbenzenes.[10][15] It is notably unsuitable for phenols and phenol ethers.[13][14] The Gattermann reaction has a broader scope and can be used to formylate phenols, phenolic ethers, and various polycyclic aromatic hydrocarbons.[10][13]

Advantages:

  • Gattermann-Koch: Utilizes readily available CO.

  • Gattermann: Applicable to a wider range of substrates than the Gattermann-Koch, including phenols.[10]

Limitations:

  • Gattermann-Koch: Requires high pressures of toxic CO gas and stringent anhydrous conditions.[9][11]

  • Gattermann: Involves the use of highly toxic cyanide reagents.[2] The Adams modification, which generates HCN in situ from Zn(CN)₂, offers a safer alternative.[10]

The Duff Reaction

The Duff reaction is a formylation method particularly well-suited for the ortho-formylation of phenols and other electron-rich aromatic compounds.[16][17] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[12][17]

Mechanism: The reaction is thought to proceed through the protonation and ring-opening of HMTA to generate an iminium ion electrophile. This electrophile then attacks the electron-rich aromatic ring, primarily at the ortho position to the hydroxyl group, in a Mannich-type reaction. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, leads to the final aldehyde product.[12][16]

Substrate Scope and Regioselectivity: The Duff reaction is highly effective for phenols, anilines, and other strongly activated aromatic systems.[18][19] A key feature is its strong preference for ortho-formylation, although para-formylation can occur if the ortho positions are blocked.[16][17] Diformylation is possible if both ortho positions are available.[16]

Advantages:

  • Excellent regioselectivity for ortho-formylation of phenols.

  • Uses relatively inexpensive and readily available reagents.

Limitations:

  • Generally provides lower yields compared to other methods.[16]

  • The reaction can be slow and may require elevated temperatures.

The Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formyl source in the presence of a Lewis acid catalyst, typically titanium tetrachloride (TiCl₄).[14][20][21]

Mechanism: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which then undergoes electrophilic aromatic substitution on an electron-rich arene. Subsequent hydrolysis of the intermediate yields the aromatic aldehyde.[14]

Substrate Scope and Regioselectivity: This method is effective for a range of electron-rich aromatic compounds, including phenols and their ethers.[14][20] The regioselectivity is influenced by both electronic and steric factors, as well as coordination of the Lewis acid to substituents on the ring.[22]

Advantages:

  • Can provide high yields under relatively mild conditions.

  • Effective for a variety of electron-rich substrates.

Limitations:

  • Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme care.

  • The Lewis acid catalyst is used in stoichiometric amounts and is sensitive to moisture.

Comparative Performance Data

To provide a clearer picture of the relative performance of these classical methods, the following table summarizes experimental data for the formylation of representative polysubstituted benzenes.

SubstrateMethodReagentsSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1,3-Dimethoxybenzene Vilsmeier-HaackPOCl₃, DMFDMF0 to RT6.52,4-Dimethoxybenzaldehyde~77[23]
RiecheCl₂CHOMe, TiCl₄CH₂Cl₂00.752,4-Dimethoxybenzaldehyde (61%) & 2,6-Dimethoxybenzaldehyde (18%)79[23]
GattermannZn(CN)₂, AlCl₃, HClBenzene453-52,4-Dimethoxybenzaldehyde~73[23]
2,6-Dimethylphenol DuffHMTA, TFATFA83-90123,5-Dimethyl-2-hydroxybenzaldehyde-[2]
Mesitylene Gattermann-KochCO, HCl, AlCl₃, CuCl---2,4,6-TrimethylbenzaldehydeGood[24]
RiecheCl₂CHOMe, TiCl₄CH₂Cl₂0-350.752,4,6-Trimethylbenzaldehyde81-89[25]
GattermannZn(CN)₂, HCl, AlCl₃Tetrachloroethane67-723.52,4,6-Trimethylbenzaldehyde73[3]

Modern Catalytic Approaches: The Next Generation

While the classical methods remain valuable, modern organic synthesis increasingly emphasizes efficiency, sustainability, and functional group tolerance. In this context, catalytic formylation reactions have emerged as powerful alternatives.

Palladium-Catalyzed Formylation of Aryl Halides

A significant advancement in formylation is the palladium-catalyzed carbonylation of aryl halides. These methods typically use a palladium catalyst, a phosphine ligand, and a source of carbon monoxide, often generated in situ from precursors like formic acid or its derivatives to avoid handling toxic CO gas.[26][27]

Mechanism: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of CO and subsequent reductive elimination to yield the aryl aldehyde and regenerate the catalyst.

Advantages:

  • Broad substrate scope, including both electron-rich and electron-poor aryl halides.[26]

  • High functional group tolerance.

  • Avoids the use of stoichiometric and often harsh reagents.

Limitations:

  • Requires a pre-functionalized (halogenated) arene.

  • Palladium catalysts can be expensive.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful tool for the synthesis of aldehydes. When applied to substituted styrenes, rhodium-catalyzed hydroformylation can provide access to functionalized phenylacetaldehydes. The regioselectivity (linear vs. branched aldehyde) can be controlled by the choice of ligands and reaction conditions.[25][28]

Mechanism: The mechanism involves the coordination of the alkene to a rhodium hydride complex, followed by migratory insertion to form a rhodium alkyl intermediate. Subsequent carbonylation and reductive elimination yield the aldehyde product.

Advantages:

  • Highly atom-economical.

  • Can achieve high regioselectivity with appropriate ligand design.[25]

Limitations:

  • Requires an alkene substituent on the benzene ring.

  • Often requires high pressures of syngas (CO/H₂).

Formylation with CO₂ as a C1 Source

In the quest for more sustainable chemical processes, carbon dioxide (CO₂) has emerged as an attractive, renewable, and non-toxic C1 source for formylation reactions.[29][30] These reactions typically involve the catalytic reduction of CO₂ in the presence of a hydrosilane and a suitable catalyst, such as iron, rhodium, or palladium complexes.[31][32][33]

Mechanism: The mechanism can vary depending on the catalytic system but often involves the insertion of CO₂ into a metal-hydride bond to form a metal-formate complex, which then acts as the formylating agent.[29]

Advantages:

  • Utilizes a renewable and non-toxic C1 source.

  • Often proceeds under mild conditions.

Limitations:

  • The technology is still developing, and catalyst efficiency and substrate scope can be limited.

  • Requires a stoichiometric reductant (e.g., hydrosilane).

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key formylation reactions are provided below. These protocols are designed to be self-validating, with clear instructions and safety considerations.

Protocol 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

This protocol is a general procedure for the Vilsmeier-Haack formylation of an electron-rich arene.[7]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 440 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) or (chloromethylene)dimethyliminium chloride (1.5 equiv) to the stirred DMF.

  • Substrate Addition: To this solution, add 1,3-dimethoxybenzene (44.5 mmol, 1.0 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

  • Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of a solution of sodium acetate (NaOAc, 5.6 equiv) in water (200 mL). Stir for 10 minutes at 0 °C.

  • Extraction: Dilute the mixture with water and extract with diethyl ether (Et₂O).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 2,4-dimethoxybenzaldehyde. Expected Yield: ~77% .[23]

Protocol 2: Rieche Formylation of Mesitylene[25]
  • Reaction Setup: In a 1-L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve mesitylene (72 g, 0.60 mole) in dry methylene chloride (375 mL).

  • Lewis Acid Addition: Cool the solution in an ice bath and add titanium tetrachloride (190 g, 1.0 mole) over 3 minutes with stirring.

  • Formylating Agent Addition: While maintaining cooling and stirring, add dichloromethyl methyl ether (57.5 g, 0.5 mole) dropwise over a 25-minute period.

  • Reaction Progression: After the addition is complete, stir the mixture for 5 minutes in the ice bath, then for 30 minutes at room temperature, and finally for 15 minutes at 35 °C.

  • Workup: Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly.

  • Extraction: Separate the organic layer and extract the aqueous layer with two 50-mL portions of methylene chloride.

  • Purification: Combine the organic layers and wash three times with 75-mL portions of water. Dry the organic solution over anhydrous sodium sulfate. After evaporation of the solvent, the residue is distilled under vacuum to give mesitaldehyde. Expected Yield: 81-89% .[25]

Protocol 3: Duff Reaction of 2,6-Di-tert-butylphenol

This protocol is adapted for sterically hindered phenols.[17]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-di-tert-butylphenol (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and trifluoroacetic acid (TFA) as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Hydrolysis: Slowly add dilute hydrochloric acid to the reaction mixture and stir for 1-2 hours to hydrolyze the intermediate imine.

  • Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a decision-making workflow for selecting an appropriate formylation method.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_EAS Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Sigma_complex Sigma Complex Arene Polysubstituted Benzene (e- rich) Arene->Sigma_complex + Vilsmeier Reagent Iminium_intermediate Aryl Iminium Ion Sigma_complex->Iminium_intermediate - H⁺ Aldehyde Aromatic Aldehyde Iminium_intermediate->Aldehyde + H₂O

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Gattermann_Koch_Mechanism cluster_electrophile_generation Electrophile Generation cluster_EAS Electrophilic Aromatic Substitution CO CO Formyl_cation Formyl Cation [HCO]⁺ CO->Formyl_cation + HCl, AlCl₃/CuCl HCl HCl Lewis_Acid AlCl₃/CuCl Sigma_complex Sigma Complex Arene Polysubstituted Benzene Arene->Sigma_complex + [HCO]⁺ Aldehyde Aromatic Aldehyde Sigma_complex->Aldehyde - H⁺

Caption: Mechanism of the Gattermann-Koch Reaction.

Formylation_Decision_Tree start Start: Formylation of Polysubstituted Benzene substrate_type What is the nature of the substrate? start->substrate_type electron_rich Electron-rich (e.g., phenols, anilines, alkoxybenzenes) substrate_type->electron_rich less_activated Less activated (e.g., benzene, alkylbenzenes) substrate_type->less_activated pre_functionalized Pre-functionalized (e.g., aryl halide, styrene) substrate_type->pre_functionalized ortho_phenol Is ortho-formylation of a phenol desired? electron_rich->ortho_phenol gattermann_koch Gattermann-Koch or Gattermann Reaction less_activated->gattermann_koch catalytic Modern Catalytic Methods (e.g., Pd-catalyzed, Rh-catalyzed) pre_functionalized->catalytic yes_ortho Yes ortho_phenol->yes_ortho no_ortho No ortho_phenol->no_ortho duff Duff Reaction yes_ortho->duff vilsmeier Vilsmeier-Haack or Rieche Reaction no_ortho->vilsmeier

Caption: Decision workflow for selecting a formylation method.

Conclusion

The formylation of polysubstituted benzenes is a rich field with a diverse array of methodologies. The classical reactions, while having been developed decades ago, continue to be indispensable tools in the synthetic chemist's arsenal, each with its own distinct advantages and limitations regarding substrate scope and regioselectivity. The Vilsmeier-Haack and Rieche reactions offer broad applicability for electron-rich systems, while the Duff reaction provides a reliable route to ortho-hydroxybenzaldehydes. The Gattermann and Gattermann-Koch reactions, despite their use of hazardous reagents, remain relevant for the formylation of less activated arenes.

Concurrently, the development of modern catalytic methods is paving the way for more efficient, selective, and sustainable formylation processes. Palladium- and rhodium-catalyzed reactions, as well as emerging techniques utilizing CO₂ as a C1 feedstock, offer exciting opportunities to overcome the limitations of classical methods and expand the horizons of aromatic aldehyde synthesis. A thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, is paramount for the successful design and execution of synthetic strategies in research and development.

References

A Senior Application Scientist's Guide to In Silico Bioactivity Modeling of 2,3,4-Trimethoxy-6-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico modeling techniques for predicting the bioactivity of 2,3,4-Trimethoxy-6-methylbenzaldehyde derivatives. As a foundational scaffold, this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including those with potential antitumor activity.[1][2] The strategic application of computational models allows for the rapid and cost-effective screening of virtual libraries of its derivatives, prioritizing candidates with the highest potential for therapeutic efficacy and favorable pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry in their discovery pipelines.

The Imperative for In Silico Assessment in Modern Drug Discovery

The journey from a hit compound to a marketable drug is arduous and fraught with high attrition rates. A significant contributor to these failures is the emergence of unfavorable pharmacokinetic and toxicological properties late in the development process.[3][4] In silico modeling offers a powerful paradigm shift, enabling the early-stage prediction of a compound's biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5][6] This guide will dissect and compare the primary computational strategies applicable to the derivatives of this compound: Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore-based screening, molecular docking, and ADMET prediction.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Physicochemical Drivers of Bioactivity

QSAR modeling is a computational technique that aims to establish a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities.[7][8] The fundamental premise is that the biological effect of a compound is a direct function of its molecular structure and properties.

A study on various benzaldehyde derivatives as phenoloxidase inhibitors demonstrated that the hydrophobicity of substituents and the presence of a hydroxyl group at the ortho position significantly influenced their inhibitory activity.[9] This underscores the power of QSAR in identifying key molecular features that govern bioactivity.

Experimental Protocol: 2D-QSAR Model Development
  • Data Curation: Compile a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC50 values). The data should be converted to a logarithmic scale (e.g., pIC50) to ensure a normal distribution for statistical analysis.[8]

  • Dataset Splitting: Partition the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.

  • Descriptor Calculation: For each molecule, calculate a range of 2D descriptors, which can include electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity) parameters.[8]

  • Model Building: Employ statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate a mathematical equation that correlates the descriptors with the biological activity.

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the generated model to predict the activity of the test set compounds and calculate the predictive R² (R²_pred) to evaluate its predictive power.

3D-QSAR: Adding Spatial Dimensions

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend QSAR into three dimensions.[8][10][11] These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules, providing a more detailed understanding of the structure-activity relationship.[8][10][11] Robust 3D-QSAR models, with high q² and r² values, have been successfully built for other benzaldehyde derivatives, proving their utility in guiding the design of novel inhibitors.[10][11]

G cluster_0 QSAR Modeling Workflow A Dataset of Derivatives with Known Bioactivity C Data Splitting (Training & Test Sets) A->C B Descriptor Calculation (2D/3D) D Model Generation (e.g., MLR, PLS) B->D Training Set C->B E Internal Validation (e.g., Cross-validation) D->E F External Validation E->F Test Set G Predictive QSAR Model F->G

Caption: A typical workflow for developing a predictive QSAR model.

Pharmacophore Modeling: Identifying Essential Interaction Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.[12][13] Pharmacophore models are invaluable for virtual screening to identify novel, structurally diverse compounds that can bind to the target of interest.[12][14][15]

Pharmacophore models can be generated in two primary ways:

  • Ligand-Based: When the structure of the target is unknown, a model can be derived from a set of known active molecules.[12][15] The underlying assumption is that these molecules bind to the same site in a similar conformation.[12]

  • Structure-Based: If the 3D structure of the target protein is available, a pharmacophore model can be generated from the key interactions observed between the protein and a bound ligand.[3][15]

Experimental Protocol: Ligand-Based Pharmacophore Screening
  • Conformational Analysis: Generate a diverse set of low-energy conformations for each active derivative in the training set.

  • Feature Identification: Identify common chemical features among the active molecules, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

  • Model Generation: Align the molecules based on these features to generate a 3D pharmacophore hypothesis.

  • Model Validation: Use the generated pharmacophore to screen a database containing known active and inactive compounds. A good model should have a high hit rate for active compounds and a low hit rate for inactive ones.

  • Virtual Screening: Employ the validated pharmacophore as a 3D query to search large compound libraries for molecules that match the pharmacophoric features.

G cluster_1 Pharmacophore-Based Virtual Screening A Set of Active Ligands or Ligand-Protein Complex B Pharmacophore Model Generation A->B C Model Validation B->C E Virtual Screening C->E D Compound Database D->E F Hit Compounds E->F

Caption: Workflow for pharmacophore modeling and virtual screening.

Molecular Docking: Visualizing Binding Interactions at the Atomic Level

Molecular docking is a computational method that predicts the binding orientation and affinity of a ligand to a target protein.[16][17] It is a powerful tool for understanding the molecular basis of ligand-target interactions and for structure-based drug design.[10][18] Successful docking studies have been performed for various phytochemicals and synthetic compounds, elucidating their binding modes with target receptors.

Experimental Protocol: Molecular Docking Simulation
  • Receptor Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of the this compound derivative. Assign proper atom types and charges, and determine its rotatable bonds.

  • Binding Site Definition: Define the active site of the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined binding site.[16][18]

  • Pose Analysis and Scoring: The docking program will generate a series of possible binding poses, each with a corresponding binding energy score. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

G cluster_2 Molecular Docking Workflow A Prepare Receptor (Protein) C Define Binding Site A->C B Prepare Ligand (Derivative) D Perform Docking Simulation B->D C->D E Analyze Poses & Scoring D->E F Predicted Binding Mode & Affinity E->F

Caption: A streamlined workflow for molecular docking studies.

ADMET Prediction: Assessing Drug-Likeness and Safety

A compound with excellent bioactivity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[3] ADMET prediction models are used to assess the drug-likeness of compounds early in the discovery process.[19][20] These models can predict a wide range of properties, including solubility, permeability, metabolic stability, and potential toxicities.[4][6]

Experimental Protocol: In Silico ADMET Profiling
  • Input Structure: Provide the 2D structure of the this compound derivative to an ADMET prediction tool (e.g., SwissADME, pkCSM).

  • Property Calculation: The software calculates various physicochemical properties and predicts ADMET parameters based on established models. Key parameters include:

    • Lipinski's Rule of Five: Assesses oral bioavailability.

    • Topological Polar Surface Area (TPSA): Relates to membrane permeability.

    • CYP450 Inhibition: Predicts potential drug-drug interactions.

    • Toxicity Risks: Flags potential for mutagenicity, carcinogenicity, etc.

  • Analysis: Analyze the predicted ADMET profile to identify potential liabilities that may hinder the compound's development.

G cluster_3 ADMET Prediction Workflow A Input Molecular Structure B ADMET Prediction Software A->B C Predicted Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C D Drug-Likeness Assessment C->D

Caption: A simplified workflow for in silico ADMET prediction.

Comparative Analysis of In Silico Modeling Techniques

FeatureQSAR ModelingPharmacophore ModelingMolecular DockingADMET Prediction
Principle Correlates physicochemical properties with bioactivity.Identifies essential 3D features for target interaction.Predicts ligand binding mode and affinity in a target's active site.Predicts pharmacokinetic and toxicological properties.
Input Requirements A dataset of compounds with known activities.A set of active ligands or a target-ligand complex structure.3D structures of both the ligand and the target protein.2D structure of the compound.
Primary Output A mathematical equation for predicting activity.A 3D model of essential interaction features; a list of hit compounds.Predicted binding poses and scores.A profile of physicochemical and ADMET properties.
Key Advantage Excellent for lead optimization within a chemical series.Useful for scaffold hopping and identifying diverse hits.Provides detailed insight into atomic-level interactions.Essential for early identification of potential drug development liabilities.
Key Limitation Limited to the chemical space of the training set; requires bioactivity data.Can be ambiguous if active ligands have diverse binding modes.Requires a known 3D structure of the target; can be computationally intensive.Predictive accuracy can vary; models are often general-purpose.

An Integrated In Silico Workflow for Derivative Evaluation

For a comprehensive evaluation of this compound derivatives, an integrated approach is recommended. This workflow leverages the strengths of each technique in a logical sequence, from broad screening to detailed interaction analysis.

G cluster_4 Integrated In Silico Drug Discovery Workflow A Virtual Library of Derivatives B Pharmacophore or QSAR-Based Virtual Screening A->B C Initial Hit Filtering B->C D ADMET Prediction C->D E Filtering for Drug-Likeness D->E F Molecular Docking E->F G Prioritization Based on Binding Affinity & Interactions F->G H Promising Candidates for Synthesis & Experimental Validation G->H

Caption: An integrated workflow combining multiple in silico techniques.

Conclusion

In silico modeling provides an indispensable toolkit for the modern medicinal chemist. For the exploration of this compound derivatives, a multi-faceted computational approach is superior to any single technique. By strategically combining QSAR, pharmacophore modeling, molecular docking, and ADMET prediction, researchers can efficiently navigate vast chemical spaces, prioritize high-potential candidates, and ultimately increase the probability of success in the complex process of drug discovery. It must be emphasized, however, that these computational predictions are hypotheses that require rigorous experimental validation to confirm their therapeutic potential.

References

A Comparative Guide to the Analytical Validation of 2,3,4-Trimethoxy-6-methylbenzaldehyde Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the analytical validation of 2,3,4-Trimethoxy-6-methylbenzaldehyde purity against other viable analytical techniques. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically rigorous approach.[1][2][3]

The Critical Role of Purity for this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[4][5] Its molecular structure, featuring a substituted benzaldehyde, makes it a versatile building block in organic synthesis. The presence of impurities, which can arise from the synthesis process, can significantly impact the yield, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method for purity determination is not merely a quality control check but a critical component of the drug development process.

Potential impurities in this compound often stem from its synthesis, which commonly involves the Vilsmeier-Haack reaction or the methylation of a corresponding phenol.[5] These impurities may include:

  • Unreacted starting materials: Such as 2,3,4-trihydroxybenzaldehyde or 1,2,3-trimethoxybenzene.

  • Reagents and by-products: From the formylation or methylation steps.

  • Isomeric impurities: Structurally similar compounds formed during the synthesis.

  • Degradation products: Arising from instability under certain storage or process conditions.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and thermally stable compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely adopted and robust analytical technique for purity assessment.[6][7][8]

Experimental Protocol: A Validated HPLC-UV Method

This protocol outlines a validated RP-HPLC method for the purity determination of this compound.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 30-80% B; 15-20 min: 80% B; 20-22 min: 80-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

The validation of this HPLC method is performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][9]

1. Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities is demonstrated by spiking the sample solution with known related substances and observing their separation from the main peak. The peak purity of the analyte should also be evaluated using a photodiode array (PDA) detector.

2. Linearity: The linearity of the method is established by analyzing a series of solutions over a concentration range of 50% to 150% of the target concentration.

Concentration (µg/mL)Peak Area
50450,210
75675,890
100901,120
1251,125,950
1501,350,430
Correlation Coefficient (r²) > 0.999

3. Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels.

Spike Level% Recovery
80%99.5%
100%100.2%
120%99.8%
Average Recovery 99.83%

4. Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Level% RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6, different day, different analyst) < 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

ParameterValue
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

6. Robustness: The robustness of the method is evaluated by making small, deliberate variations in chromatographic parameters such as flow rate, column temperature, and mobile phase composition and observing the effect on the results.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques can also be employed for purity analysis. The choice depends on the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][8][10] For this compound, which has a predicted boiling point of 337.9 °C, GC analysis is feasible.[11]

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Analyte Suitability Excellent for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.
Sensitivity Good, dependent on the analyte's chromophore.Generally higher sensitivity and provides structural information from mass spectra.
Specificity Good with a PDA detector, but co-eluting impurities with similar UV spectra can be challenging.Excellent, mass spectra provide a high degree of certainty in peak identification.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for less volatile compounds, though likely not necessary for this analyte.
Instrumentation Cost Moderate.Higher.

Causality behind Experimental Choices: While GC-MS offers higher specificity, the higher operating temperatures could potentially lead to the degradation of thermolabile impurities. HPLC, being a gentler technique, is often preferred for pharmaceutical intermediates to ensure that the observed impurity profile is representative of the sample and not an artifact of the analytical method.[10]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve faster and more efficient separations compared to traditional HPLC.

FeatureHPLCUPLC
Principle Liquid chromatography with ~5 µm particle size columns.Liquid chromatography with sub-2 µm particle size columns.
Analysis Time Longer run times (e.g., 25 minutes).Significantly shorter run times (e.g., < 5 minutes).
Resolution Good.Higher peak resolution and efficiency.
Solvent Consumption Higher.Lower.
System Pressure Lower.Much higher.
Instrumentation Standard HPLC systems.Requires specialized UPLC systems capable of handling high backpressures.

Causality behind Experimental Choices: For high-throughput laboratories, the significant reduction in analysis time and solvent consumption offered by UPLC can lead to substantial cost savings and increased productivity. However, the initial investment in UPLC instrumentation is higher. The fundamental separation principles are the same as HPLC, so method transfer from HPLC to UPLC is generally straightforward.

Visualizing the Workflow

Analytical Validation Workflow

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation (ICH Q2) MD HPLC Method Development Specificity Specificity MD->Specificity Validate for Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method validation.

Comparison of Analytical Techniques

TechniqueComparison cluster_hplc HPLC cluster_gcms GC-MS cluster_uplc UPLC Analyte 2,3,4-Trimethoxy-6- methylbenzaldehyde HPLC High Versatility Good for Non-Volatiles Analyte->HPLC Ideal for GCMS High Specificity Requires Volatility Analyte->GCMS Feasible for UPLC High Speed Higher Resolution HPLC->UPLC Improvement on

Caption: Comparison of analytical techniques.

Conclusion

For the analytical validation of this compound purity, RP-HPLC with UV detection stands out as the most suitable and robust method. It offers a balance of specificity, sensitivity, and ease of use, making it ideal for routine quality control in a pharmaceutical setting. While GC-MS provides superior specificity and UPLC offers significant advantages in speed and efficiency, HPLC remains the well-established and reliable workhorse for this type of analysis. The choice of technique should ultimately be guided by the specific needs of the laboratory, considering factors such as sample throughput, the need for structural elucidation of unknown impurities, and available instrumentation. A thoroughly validated HPLC method, as outlined in this guide, provides a high degree of confidence in the quality and purity of this critical pharmaceutical intermediate.

References

A Spectroscopic Guide to the Isomers of 2,3,4-Trimethoxy-6-methylbenzaldehyde: Differentiating Positional Isomers in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of innovation and safety. The family of trimethoxy-methyl-benzaldehyde isomers, with the molecular formula C₁₁H₁₄O₄, represents a classic challenge in analytical chemistry. While sharing the same mass and elemental composition, their distinct substitution patterns on the benzaldehyde core give rise to unique chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 2,3,4-Trimethoxy-6-methylbenzaldehyde and its nine positional isomers, offering a strategic workflow for their unambiguous differentiation.

The impetus for this guide stems from the critical need for researchers, scientists, and drug development professionals to navigate the subtleties of isomeric purity. A seemingly minor shift in a methoxy or methyl group's position can profoundly impact a molecule's pharmacological activity, toxicity profile, and synthetic accessibility. Therefore, robust and reliable analytical methods are paramount. Herein, we delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to dissect the structural nuances of these isomers, supported by experimental data and validated protocols.

The Isomeric Landscape

The ten positional isomers of trimethoxy-methyl-benzaldehyde present a fascinating puzzle for the analytical chemist. Their structures, systematically named, are visualized below. Understanding these spatial arrangements is the first step in predicting and interpreting their spectral signatures.

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec. Sample->MS Compare Compare Spectra to Database/Predicted NMR->Compare IR->Compare MS->Compare Identify Identify Isomer Compare->Identify

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,4-Trimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS No. 2103-57-3), ensuring the safety of laboratory personnel and adherence to regulatory standards. While some safety data sheets (SDS) may not classify this specific compound as hazardous under current OSHA standards, the principle of prudent practice dictates that we treat substances with incomplete toxicological profiles with a high degree of caution.[1] This protocol is designed as a self-validating system, prioritizing safety and compliance.

Hazard Assessment and Characterization

Understanding the potential risks of a compound is the first step in its safe management. For this compound, we must consider not only its direct hazards but also those inherent to its chemical class—aromatic aldehydes. Benzaldehydes as a group can be susceptible to oxidation, forming corresponding benzoic acids, and may release irritating vapors upon decomposition.[2][3] Furthermore, PubChem lists this compound as a potential endocrine disruptor.[4]

Given the limited specific toxicity data, a conservative approach is mandatory.[5][6] Therefore, the core directive of this guide is to manage all waste streams containing this compound as hazardous chemical waste.

Table 1: Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[4]
Molecular Weight 210.23 g/mol [4]
Appearance Off-white powder/solid[1]
Melting Point 38 - 41 °C / 100.4 - 105.8 °F[1]
Flash Point > 112 °C / > 233.6 °F[1]
Incompatibilities Strong oxidizing agents, strong bases[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂)[1][6]

Regulatory Framework: A Foundation of Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[7][8] RCRA establishes a "cradle-to-grave" management system, making the generator of the waste legally responsible for its proper handling from generation to final disposal.[9][10] Adherence to these regulations is not optional; it is a legal and ethical obligation to protect human health and the environment.[9]

Personal Protective Equipment (PPE) Protocol

Prior to handling this compound for disposal, ensure the following PPE is worn to prevent exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][11] This is critical to prevent contact with the solid powder or potential splashes.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or spill cleanup, impervious clothing may be necessary to prevent skin contact.[5][11]

  • Respiratory Protection: Handle the compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to avoid inhalation of dust or vapors.[5][12] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[5]

Step-by-Step Disposal Procedure

The most direct and universally compliant method for disposing of this compound is to manage it as hazardous chemical waste for collection by a licensed professional disposal service.[13][14]

Step 1: Waste Classification and Segregation

  • Designate: Treat all this compound waste—including pure or expired reagent, reaction residues, and contaminated materials (e.g., gloves, weigh boats, absorbent paper)—as hazardous chemical waste.[14]

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Crucially, ensure it is stored separately from incompatible materials like strong oxidizing agents and strong bases to prevent dangerous reactions.[1][15]

Step 2: Containment and Labeling

  • Container Selection: Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a tightly sealing screw-top cap.[16][17]

  • Labeling Protocol:

    • Obtain a hazardous waste label from your institution's EHS department.

    • Clearly write "Hazardous Waste" on the label.

    • List all chemical constituents by their full name (i.e., "this compound") and their approximate concentrations or quantities. Do not use abbreviations or formulas.

    • Keep the container closed at all times except when adding waste.[9][18] This is a common EPA violation and a significant safety risk.[9]

Step 3: Accumulation and Storage

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a bin or tray) to contain any potential leaks.[15][17]

  • Environment: Keep the storage area cool, dry, and away from heat, sparks, or open flames.[2]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Once the waste container is full (do not overfill, 90% capacity is a common limit) or when the project is complete, contact your institution's EHS office to schedule a waste pickup.[17][19]

  • Documentation: Follow all institutional procedures for waste handover, which may include completing a waste manifest or log.[18] The waste will then be transported and disposed of by a licensed hazardous waste management company using approved methods such as incineration.[16]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making safe and compliant disposal decisions.

G start Waste Generation: This compound or contaminated material classify Classify as Hazardous Waste (Precautionary Principle) start->classify segregate Segregate from Incompatibles (e.g., Oxidizers, Strong Bases) classify->segregate container Select Compatible Container (e.g., HDPE with screw cap) segregate->container label_node Affix Hazardous Waste Label - Full Chemical Name - 'Hazardous Waste' container->label_node store Store in Satellite Accumulation Area - Closed Container - Secondary Containment label_node->store dispose Contact EHS for Pickup by Licensed Disposal Service store->dispose

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate risks.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • PPE: Don the appropriate PPE as described in Section 3 before attempting cleanup.

  • Contain & Clean:

    • For solid spills, carefully sweep or shovel the material into a designated waste container. Avoid creating dust.[6]

    • Use non-sparking tools if there is any fire risk.[2]

    • Collect the spilled material and all contaminated cleaning supplies (e.g., absorbent pads, wipes) in a properly labeled hazardous waste container.[2][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe and environmentally responsible research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.